Aspisol
説明
ASPIRIN DL-LYSINE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
特性
IUPAC Name |
2-acetyloxybenzoic acid;2,6-diaminohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886518 | |
| Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62952-06-1 | |
| Record name | Aspisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62952-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lysine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-lysine mono(o-acetoxybenzoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN DL-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JJ274J145 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Differential Mechanism of Lysine Acetylsalicylate on Cyclooxygenase Isoforms COX-1 and COX-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of lysine acetylsalicylate, focusing on its distinct interactions with the cyclooxygenase (COX) isoforms, COX-1 and COX-2. Lysine acetylsalicylate, a highly soluble formulation of aspirin, rapidly dissociates to yield acetylsalicylic acid, the active moiety responsible for its therapeutic effects. The core of its action lies in the irreversible acetylation of COX enzymes, a mechanism that sets it apart from other non-steroidal anti-inflammatory drugs (NSAIDs).
Core Mechanism: Irreversible Acetylation
Unlike most NSAIDs that act as reversible competitive inhibitors, the acetylsalicylate component of lysine acetylsalicylate covalently modifies both COX-1 and COX-2. This occurs through the transfer of its acetyl group to a serine residue within the active site of the enzymes. Specifically, it acetylates Serine 530 in COX-1 and the homologous Serine 516 in COX-2.[1][2] This covalent modification results in an irreversible inhibition of the enzyme's native cyclooxygenase activity.[2][3]
The process of inhibition is a two-step event, beginning with the non-covalent binding of the acetylsalicylate molecule to the enzyme's active site, followed by the covalent acetylation of the serine residue.[4][5]
Differential Inhibition: A Tale of Two Isoforms
A critical aspect of acetylsalicylic acid's pharmacology is its pronounced selectivity for COX-1 over COX-2.[4][5][6] This preferential inhibition is not due to a higher binding affinity for COX-1, but rather to a more favorable kinetic rate of the acetylation reaction.[4][5] Computational studies have confirmed that aspirin is 10 to 100 times more potent against COX-1 than COX-2.[4][5]
Impact on COX-1: Complete and Lasting Inhibition
The acetylation of Serine 530 in COX-1 leads to a complete and irreversible blockade of its cyclooxygenase activity.[7] This prevents the binding of the natural substrate, arachidonic acid, to the active site, thereby halting the production of prostaglandin H2 (PGH2), the precursor for various pro-inflammatory and homeostatic prostaglandins and thromboxanes. The long-lasting effect of this inhibition is particularly significant in anucleated cells like platelets, which cannot synthesize new COX-1. This sustained inhibition of thromboxane A2 production in platelets forms the basis of the well-established antithrombotic effects of low-dose aspirin.[2][3][8]
Impact on COX-2: A Shift in Enzymatic Function
In contrast to the complete inactivation of COX-1, the acetylation of Serine 516 in COX-2 results in a fascinating modification of its enzymatic function. While the cyclooxygenase activity responsible for producing PGH2 is inhibited, the enzyme is not rendered entirely inactive. Instead, it acquires a new catalytic capability, functioning as a lipoxygenase.[3][7] This "aspirin-acetylated COX-2" metabolizes arachidonic acid to produce 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[7] This intermediate is then further converted by other enzymes to generate aspirin-triggered lipoxins (ATLs), such as 15-epi-lipoxin A4 and B4, which are potent anti-inflammatory mediators that actively promote the resolution of inflammation.[3]
Quantitative Analysis of COX-1 and COX-2 Inhibition
The differential potency of acetylsalicylic acid towards COX-1 and COX-2 has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Parameter | COX-1 | COX-2 | Reference |
| IC50 (Aspirin) | ~3.5 µM | ~30 µM | [1] |
These values clearly demonstrate the significantly higher potency of aspirin for COX-1 inhibition.
Signaling Pathways and Experimental Workflows
The mechanism of action of lysine acetylsalicylate directly impacts the arachidonic acid signaling cascade. The following diagrams illustrate the canonical pathway and the alterations induced by the differential inhibition of COX-1 and COX-2.
Experimental Protocols for Assessing COX Inhibition
The determination of COX-1 and COX-2 inhibition by lysine acetylsalicylate relies on robust in vitro assays. Below are outlines of commonly employed methodologies.
In Vitro COX Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (Lysine Acetylsalicylate) dissolved in a suitable solvent (e.g., DMSO)
-
Detection method for prostaglandin production (e.g., ELISA kit for PGE2 or LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add varying concentrations of the test compound (lysine acetylsalicylate) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the time-dependent irreversible inhibition.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
For a more detailed protocol, refer to methods described in publications such as those by Cayman Chemical or in scientific literature detailing COX inhibitor screening assays.[9][10]
Conclusion
The mechanism of action of lysine acetylsalicylate on COX-1 and COX-2 is a nuanced and fascinating example of targeted enzyme inhibition. Its active moiety, acetylsalicylic acid, acts as an irreversible inhibitor of both isoforms through covalent acetylation. The pronounced kinetic preference for COX-1 leads to its potent antiplatelet effects. Simultaneously, its unique modification of COX-2 activity, shifting it towards the production of anti-inflammatory mediators, contributes to its overall therapeutic profile. A thorough understanding of these differential mechanisms is paramount for the continued development and targeted application of this cornerstone therapeutic agent and its derivatives in various clinical settings.
References
- 1. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Insights into a Classic Wonder Drug—Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are all the things that aspirin does? This fascinating but simple and cheap drug has an assured future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. interchim.fr [interchim.fr]
The Pharmacokinetics of Intravenous Lysine Acetylsalicylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of intravenous lysine acetylsalicylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of this important analgesic and antiplatelet agent. Intravenous lysine acetylsalicylate, a highly water-soluble form of aspirin, offers rapid and consistent therapeutic effects by bypassing the gastrointestinal tract, making its pharmacokinetic profile of critical interest.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of acetylsalicylic acid (ASA) and its primary metabolite, salicylic acid (SA), following intravenous administration of lysine acetylsalicylate in humans.
Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) after Intravenous Administration of Lysine Acetylsalicylate in Healthy Human Volunteers
| Dose (mg) | Cmax (mg/L) | Tmax (min) | t½ (min) | CL (mL/min/kg) | Vd (L/kg) | AUC (mg·h/L) | Reference |
| 500 | 54.25 (geometric mean) | 1.02 | 7.5 | - | - | 10.31 (geometric mean) | [1][2] |
| 1000 | - | - | 15.4 ± 2.5 | 12.2 ± 2.2 | 0.219 ± 0.042 | - | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; CL: Clearance; Vd: Volume of distribution; AUC: Area under the plasma concentration-time curve. Data are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Salicylic Acid (SA) after Intravenous Administration of Lysine Acetylsalicylate in Healthy Human Volunteers
| Dose of Lysine Acetylsalicylate (mg) | SA Tmax (min) | SA t½ (h) | Reference |
| 500 | 60 | 3 | [4] |
SA Tmax: Time to reach maximum plasma concentration of salicylic acid; SA t½: Half-life of salicylic acid.
Experimental Protocols
The pharmacokinetic studies of intravenous lysine acetylsalicylate typically involve the following methodologies:
Study Design and Population
-
Study Type: The majority of studies are prospective, randomized, open-label, or crossover trials.
-
Subjects: Healthy adult male and female volunteers are commonly recruited. For instance, one study included 13 healthy volunteers[1], while another enrolled 18 healthy young adult volunteers (nine male and nine female)[3].
-
Ethical Considerations: All studies are conducted under the principles of the Declaration of Helsinki, with protocols approved by institutional review boards or ethics committees. Informed consent is obtained from all participants.
Drug Administration
-
Formulation: Lysine acetylsalicylate is administered as a sterile solution for intravenous injection.
-
Dosage: Single intravenous doses typically range from 500 mg to 1000 mg of acetylsalicylic acid equivalent.[1][3]
-
Administration: The drug is administered as an intravenous bolus or a short infusion.
Blood Sampling
-
Schedule: Venous blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of acetylsalicylic acid and salicylic acid. A typical schedule includes a pre-dose sample, followed by frequent sampling immediately after administration (e.g., at 2, 5, 10, 15, 30, and 60 minutes) and then at longer intervals (e.g., 2, 4, 8, 12, 24, and 48 hours)[1].
-
Sample Handling: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and a stabilizer (e.g., potassium fluoride) to prevent the ex vivo hydrolysis of acetylsalicylic acid to salicylic acid. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Bioanalytical Methodology
-
Technique: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods for the simultaneous quantification of acetylsalicylic acid and salicylic acid in plasma.[3][5][6][7][8][9]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[3][8] In some methods, liquid-liquid extraction or solid-phase extraction is employed for sample clean-up and concentration.[5][7]
-
Chromatographic Conditions:
-
Column: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of the analytes.[3][7]
-
Mobile Phase: The mobile phase is typically a mixture of an acidic aqueous buffer (e.g., water with formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[3][7]
-
Detection: UV detection is often set at a wavelength of around 230-240 nm.[3] For LC-MS/MS, detection is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for acetylsalicylic acid, salicylic acid, and an internal standard.[5][6]
-
Visualizations
The following diagrams illustrate key processes in the study and metabolism of intravenous lysine acetylsalicylate.
Discussion
The intravenous administration of lysine acetylsalicylate leads to the rapid appearance of acetylsalicylic acid in the systemic circulation, with peak plasma concentrations reached within minutes.[1][4] This is in stark contrast to oral aspirin, where absorption can be variable and delayed. The half-life of acetylsalicylic acid after intravenous administration is short, typically around 15-20 minutes, due to rapid hydrolysis to salicylic acid by esterases in the blood, liver, and other tissues.[3]
Salicylic acid, the primary active metabolite, has a longer half-life of approximately 3 hours after a 500 mg intravenous dose of lysine acetylsalicylate.[4] The metabolism of salicylic acid is capacity-limited and involves several pathways. The main route of elimination is conjugation with glycine to form salicyluric acid.[10][11] Other metabolites include gentisic acid, formed through hydroxylation, and glucuronide conjugates.[10][11][12][13] At higher doses, the glycine conjugation pathway can become saturated, leading to a greater proportion of salicylic acid being eliminated through other pathways and by renal excretion of the unchanged drug.
The rapid achievement of high plasma concentrations of acetylsalicylic acid with intravenous lysine acetylsalicylate is thought to be responsible for its fast onset of analgesic and antiplatelet effects. This pharmacokinetic profile makes it a valuable therapeutic option in clinical situations where rapid and reliable drug action is required.
Conclusion
This technical guide has provided a detailed overview of the in vivo pharmacokinetics of intravenous lysine acetylsalicylate. The presented quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of the pharmacokinetic properties of intravenous lysine acetylsalicylate is essential for its optimal use in clinical practice and for the development of new therapeutic strategies.
References
- 1. [Pharmacokinetics after oral and intravenous administration of d,l-monolysine acetylsalicylate and an oral dose of acetylsalicylic acid in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous extraction of acetylsalicylic acid and salicylic acid from human plasma and simultaneous estimation by liquid chromatography and atmospheric pressure chemical ionization/tandem mass spectrometry detection. Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by isocratic high-pressure liquid chromatography with post-column hydrolysis and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of acetylsalicylic acid and salicylic acid in skin and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Aspirin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Effects of Aspisol on Prostaglandin and Thromboxane Synthesis Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Aspisol, a pharmaceutical formulation whose active component is acetylsalicylic acid (aspirin), is a cornerstone of anti-inflammatory and anti-thrombotic therapy.[1][2] Its therapeutic efficacy is rooted in the irreversible inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins and thromboxanes. This technical guide provides a detailed examination of the molecular mechanism of this compound, its differential effects on the COX-1 and COX-2 isoforms, and the downstream consequences for the prostaglandin and thromboxane synthesis pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the core biological and experimental workflows to support advanced research and development.
The Prostaglandin and Thromboxane Synthesis Pathway
Prostanoids, a class of lipid mediators including prostaglandins and thromboxanes, are synthesized from arachidonic acid via the cyclooxygenase pathway. This cascade is fundamental to numerous physiological and pathological processes, including inflammation, pain, fever, hemostasis, and gastric protection.[3][4][5]
The synthesis is initiated by the release of arachidonic acid from membrane phospholipids, catalyzed by phospholipase A₂. Arachidonic acid is then converted into the unstable endoperoxide intermediate, Prostaglandin H₂ (PGH₂), through the sequential actions of the two cyclooxygenase isoforms, COX-1 and COX-2.[3][5] PGH₂ serves as the common precursor for a variety of prostanoids, with its fate determined by specific terminal synthases expressed in different cell types:
-
Thromboxane A₂ (TXA₂): Primarily synthesized in platelets by thromboxane synthase, TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation.[4][6]
-
Prostaglandin E₂ (PGE₂): Formed by prostaglandin E synthases, PGE₂ is a principal mediator of inflammation, pain, and fever.[5]
-
Prostacyclin (PGI₂): Synthesized by prostacyclin synthase, mainly in endothelial cells, PGI₂ is a vasodilator and a powerful inhibitor of platelet aggregation, acting as a physiological antagonist to TXA₂.[4]
The constitutive isoform, COX-1, is responsible for the baseline production of prostanoids required for homeostatic functions, such as gastric mucosal protection and regulation of renal blood flow.[4][5] In contrast, the COX-2 isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the heightened production of pro-inflammatory prostaglandins.[4]
Core Mechanism of Action of this compound (Acetylsalicylic Acid)
The primary mechanism of action of acetylsalicylic acid is the irreversible inactivation of both COX-1 and COX-2.[7] This occurs through the covalent transfer of its acetyl group to a specific serine residue (Ser530) within the active site of the enzymes.[8] This acetylation physically obstructs the binding of arachidonic acid to the catalytic site, thereby preventing the synthesis of PGH₂. This mode of "suicide inhibition" distinguishes acetylsalicylic acid from other non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, which are reversible inhibitors.
Differential Effects on COX-1 and COX-2
Acetylsalicylic acid exhibits a greater potency for the inhibition of COX-1 compared to COX-2.[7][9]
-
COX-1 Inhibition: The irreversible acetylation of COX-1 in anucleated platelets is particularly significant. Since platelets lack a nucleus, they are incapable of synthesizing new enzyme. Consequently, the inhibition of platelet COX-1 persists for the entire lifespan of the platelet (approximately 8-9 days).[10] This sustained effect underlies the potent and long-lasting anti-thrombotic properties of low-dose this compound, as it effectively shuts down the production of TXA₂.[10]
-
COX-2 Modification: While acetylsalicylic acid also acetylates COX-2, the outcome is a modification rather than a complete blockade of enzymatic activity. The acetylated COX-2 enzyme retains catalytic function but its substrate specificity is altered. Instead of producing pro-inflammatory prostaglandins, the modified enzyme synthesizes 15(R)-hydroxyeicosatetraenoic acid (15R-HETE) and aspirin-triggered lipoxins, which are specialized pro-resolving mediators with potent anti-inflammatory properties.
Quantitative Analysis of Inhibition
The differential potency and dose-dependent effects of acetylsalicylic acid on COX isoforms and their downstream products are critical for its therapeutic application.
In Vitro COX Enzyme Inhibition
Studies using isolated enzymes or cell-based assays have quantified the inhibitory concentration (IC₅₀) of acetylsalicylic acid for each COX isoform. The data consistently demonstrate a significantly lower IC₅₀ for COX-1, indicating higher potency.
| Parameter | COX-1 | COX-2 | Selectivity (COX-2/COX-1) | Cell/Enzyme System | Reference |
| IC₅₀ (µM) | 3.57 | 29.3 | ~8.2 | Human Articular Chondrocytes | [9] |
| IC₅₀ (µM) | 1.3 ± 0.5 | - | - | Washed Human Platelets | [8] |
| Table 1: Comparative IC₅₀ values of acetylsalicylic acid for COX-1 and COX-2. |
Dose-Dependent Effects on Prostanoid Synthesis
The administration of this compound leads to a dose-dependent reduction in the synthesis of key prostanoids. The inhibition of platelet-derived TXA₂ is particularly sensitive to low doses, while higher doses are required to achieve significant systemic reduction of prostaglandins like PGE₂.
| Prostanoid (Analyte) | Dose | Percent Inhibition | Biological System | Reference |
| Thromboxane (Serum TXB₂) | 20 mg | 48 ± 2% | Healthy Volunteers | [11] |
| Thromboxane (Serum TXB₂) | 75 mg | ~80% | Healthy Volunteers | [1] |
| Thromboxane (Serum TXB₂) | 75 mg | >99% | Healthy Volunteers & Patients | [12] |
| Thromboxane (Serum TXB₂) | 120 mg | 94 ± 1% | Healthy Volunteers | [11] |
| Thromboxane (Serum TXB₂) | 300 mg | ~95% | Healthy Volunteers | [1] |
| Prostaglandin E₂ (Urinary PGE-M) | 81 mg/day | 15% | Individuals with Adenomas | [13] |
| Prostaglandin E₂ (Urinary PGE-M) | 81 mg/day | 45% | Healthy Volunteers | |
| Prostaglandin E₂ (Urinary PGE-M) | 325 mg/day | 28% | Individuals with Adenomas | [13] |
| Prostaglandin E₂ (Intramuscular) | 975 mg (single) | 44% (max suppression) | Healthy Volunteers | |
| Table 2: Dose-dependent inhibition of Thromboxane and Prostaglandin E₂ by acetylsalicylic acid. |
Experimental Protocols for Efficacy Assessment
Evaluating the pharmacological activity of COX inhibitors like this compound requires robust and standardized methodologies. The following sections detail common protocols for assessing enzyme inhibition and quantifying prostanoid production.
Protocol: In Vitro COX Enzyme Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of a test compound against purified COX-1 and COX-2 enzymes by measuring the production of PGE₂.
1. Enzyme and Reagent Preparation:
- Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
- Prepare a stock solution of the test compound (acetylsalicylic acid) in a suitable solvent (e.g., DMSO).
- Prepare a solution of arachidonic acid (substrate) and co-factors (e.g., hematin, glutathione) in the reaction buffer.
2. Incubation:
- In a 96-well plate, add the reaction buffer, co-factors, and serial dilutions of the test compound.
- Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the arachidonic acid substrate.
- Incubate for a short, defined period (e.g., 2 minutes at 37°C).
3. Reaction Termination and Quantification:
- Stop the reaction by adding a strong acid (e.g., HCl).
- Quantify the amount of PGE₂ produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
// Nodes
Prep [label="1. Reagent Preparation\n(Enzyme, Inhibitor, Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate [label="2. Incubation\n(Enzyme + Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
React [label="3. Reaction Initiation\n(Add Arachidonic Acid)", fillcolor="#FBBC05", fontcolor="#202124"];
Stop [label="4. Reaction Termination\n(Add Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Quantify [label="5. Quantification of PGE₂\n(ELISA or LC-MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
Analyze [label="6. Data Analysis\n(Calculate IC₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Prep -> Incubate;
Incubate -> React;
React -> Stop;
Stop -> Quantify;
Quantify -> Analyze;
}
Protocol: Quantification of Thromboxane B₂ in Serum
This protocol describes a method to assess the in vivo efficacy of this compound by measuring the inhibition of platelet TXA₂ production. This is achieved by quantifying its stable, inactive metabolite, Thromboxane B₂ (TXB₂), in serum after whole blood clotting.
1. Sample Collection and Clotting:
- Collect whole blood from subjects (pre- and post-drug administration) into tubes without anticoagulants.
- Allow the blood to clot by incubating at 37°C for a standardized time (e.g., 60 minutes). This triggers maximal platelet activation and TXA₂ production.
- To prevent further ex vivo synthesis, place the tubes on ice and add a COX inhibitor like indomethacin.
2. Serum Separation:
- Centrifuge the clotted blood at ~1,500 x g for 15 minutes at 4°C.
- Carefully collect the resulting serum supernatant. Samples can be stored at -80°C until analysis.
3. Quantification of TXB₂:
- Thaw serum samples and dilute as necessary with the appropriate assay buffer.
- Quantify the concentration of TXB₂ using a validated competitive ELISA kit or by LC-MS/MS.
4. Data Analysis:
- Compare the post-dose TXB₂ levels to the pre-dose (baseline) levels for each subject.
- Calculate the percentage of inhibition of serum TXB₂ generation to determine the pharmacodynamic effect of the drug.
// Nodes
Collect [label="1. Collect Whole Blood\n(No Anticoagulant)", fillcolor="#F1F3F4", fontcolor="#202124"];
Clot [label="2. Incubate at 37°C\n(Allow Clotting)", fillcolor="#FBBC05", fontcolor="#202124"];
Stop [label="3. Stop Reaction\n(Ice + Indomethacin)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Centrifuge [label="4. Centrifuge\n(Separate Serum)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantify [label="5. Quantify TXB₂\n(ELISA or LC-MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
Analyze [label="6. Calculate % Inhibition\n(Post-dose vs. Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Collect -> Clot;
Clot -> Stop;
Stop -> Centrifuge;
Centrifuge -> Quantify;
Quantify -> Analyze;
}
Conclusion and Implications
This compound, through its active ingredient acetylsalicylic acid, exerts a profound and complex influence on the prostaglandin and thromboxane synthesis pathways. Its defining feature is the irreversible acetylation of COX-1 and COX-2, with a marked preference for the former. This mechanism allows for potent, long-lasting anti-platelet effects at low doses through the near-complete inhibition of platelet TXA₂ synthesis. At higher doses, its modification of COX-2 and inhibition of systemic prostaglandin production contribute to its anti-inflammatory and analgesic properties. For researchers and drug development professionals, a thorough understanding of these differential, dose-dependent effects is paramount for optimizing therapeutic strategies, designing novel COX inhibitors, and developing precise biomarkers to guide clinical application. The methodologies and quantitative data presented herein provide a foundational resource for advancing research in this critical area of pharmacology.
References
- 1. Low dose aspirin: selective inhibition of rectal dialysis thromboxane B2 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. lecturio.com [lecturio.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Low-dose and Standard-dose Aspirin on PGE2 Biosynthesis Among Individuals with Colorectal Adenomas: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
A Technical Guide to the Molecular Structure of Aspirin DL-Lysine Salt
Abstract: Aspirin DL-lysine, also known as lysine acetylsalicylate, is a water-soluble salt of acetylsalicylic acid (aspirin) formulated to enhance solubility and improve gastrointestinal tolerability compared to aspirin alone.[1][2] This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the experimental methodologies employed for its synthesis and characterization. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's core structural and analytical aspects.
Chemical and Physicochemical Properties
Aspirin DL-lysine is a chemical entity formed through an acid-base reaction between the carboxylic acid group of aspirin and the basic amino groups of the racemic amino acid, DL-lysine.[2] This salt formation is the key to its increased aqueous solubility, which facilitates its formulation for intravenous administration and allows for a faster onset of action.[2] Upon administration, it rapidly dissociates into acetylsalicylate and lysine ions.[1][3] The primary physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | lysine compound with 2-acetoxybenzoic acid (1:1) | [1] |
| Synonyms | Lysine acetylsalicylate, Aspegic, Aspisol | [1][4] |
| CAS Number | 62952-06-1 | [1][2][4][5] |
| Molecular Formula | C15H22N2O6 | [1][2][5] |
| Molecular Weight | 326.34 g/mol | [1][4][6] |
| Appearance | White, crystalline solid | [2] |
| Melting Point | 154-156 °C | [4] |
| Elemental Analysis | C: 55.21%; H: 6.80%; N: 8.58%; O: 29.41% | [1] |
Molecular Structure and Bonding
The molecular structure of aspirin DL-lysine is fundamentally an ionic salt. It is composed of the acetylsalicylate anion and the lysinium cation, held together by electrostatic attraction.[2]
-
Ionic Bond Formation: The carboxylic acid proton of acetylsalicylic acid is transferred to one of the amino groups of DL-lysine. Given that lysine has two amino groups (α-amino and ε-amino), protonation typically occurs at the more basic ε-amino group, though the specific site can be influenced by the chemical environment. The resulting structure is composed of the negatively charged carboxylate of aspirin and the positively charged ammonium group of lysine.[2]
-
Stereochemistry: The "DL" designation indicates that a racemic mixture of lysine (containing both D- and L-enantiomers) is used in the synthesis.[7] Therefore, the resulting salt is a mixture of D-lysinium acetylsalicylate and L-lysinium acetylsalicylate.
-
Crystallography: While powder X-ray diffraction (PXRD) is the definitive method for elucidating the crystal structure of such a salt, detailed single-crystal X-ray diffraction data for aspirin DL-lysine is not widely available in public databases. The structure is primarily confirmed through a combination of spectroscopic techniques and chemical synthesis principles.
Experimental Protocols
The synthesis and characterization of aspirin DL-lysine involve standard organic chemistry and analytical techniques.
This protocol is a generalized procedure based on common methods described in patent literature.[8][9][10][11]
-
Preparation of Reactant Solutions:
-
Dissolve acetylsalicylic acid (aspirin) in a suitable organic solvent, such as anhydrous ethanol, to a target concentration (e.g., 18-20% by mass).[8]
-
Separately, dissolve DL-lysine in purified water to a target concentration (e.g., 30-35% by mass).[8]
-
Both solutions may be subjected to sterile filtration (e.g., using a 0.22 µm filter) if an aseptic product is required.
-
-
Reaction and Crystallization:
-
Slowly add the DL-lysine aqueous solution dropwise into the stirring aspirin-ethanol solution.
-
Maintain the reaction temperature at a controlled level, for example, not exceeding 20°C, to minimize hydrolysis of the aspirin.[9]
-
Continue stirring for a prescribed period (e.g., 2-5 hours) to allow for complete reaction and precipitation of the salt.[8][9]
-
-
Isolation and Purification:
-
Collect the precipitated solid product via centrifugation or vacuum filtration.
-
Wash the collected crystals with a small amount of cold organic solvent (e.g., absolute ethanol or acetone) to remove any unreacted starting materials.[8]
-
Dry the final product under vacuum at a moderate temperature (e.g., 50°C) to yield the purified aspirin DL-lysine salt.[8]
-
A combination of analytical methods is used to confirm the structure and assess the purity of the synthesized salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the presence of both acetylsalicylate and lysine moieties in the correct stoichiometric ratio and to identify impurities.
-
Methodology: A sample of the salt is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). A ¹H NMR spectrum is acquired.
-
Data Interpretation: The spectrum is analyzed for characteristic signals:
-
Acetylsalicylate: Aromatic protons (multiplets, ~7.0-8.2 ppm), a methyl singlet from the acetyl group (~2.3 ppm), and the absence of the highly deshielded carboxylic acid proton (~11-12 ppm) which is lost upon salt formation.[12][13]
-
Lysine: Signals corresponding to the protons on the aliphatic chain (α, β, γ, δ, ε carbons).
-
-
Integration of the signal areas (e.g., the aspirin methyl group vs. lysine's α-proton) is used to verify the 1:1 molar ratio.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To confirm salt formation by identifying key functional groups.
-
Methodology: A solid sample is prepared, typically as a KBr pellet or analyzed using an ATR-FTIR spectrometer.
-
Data Interpretation: The spectrum is examined for:
-
The disappearance of the broad O-H stretch and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid from aspirin.
-
The appearance of strong asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻).
-
The presence of N-H stretching and bending vibrations from the lysinium ammonium group (NH₃⁺).
-
-
-
Spectrophotometric Purity Assay:
-
Objective: To quantify the amount of acetylsalicylate in the salt, often to detect degradation to salicylic acid.
-
Methodology: This colorimetric assay relies on the formation of a colored complex between the salicylate ion and ferric ions (Fe³⁺).[14][15][16]
-
A precisely weighed sample of aspirin DL-lysine is hydrolyzed with a sodium hydroxide solution to convert acetylsalicylate to salicylate.[14]
-
The solution is then acidified, and a solution of iron(III) chloride is added, producing a violet-colored complex.[14][15]
-
The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance (λ_max), typically around 530 nm.[16][17]
-
The concentration, and thus purity, is determined by comparing the absorbance to a calibration curve prepared from standards of known salicylic acid concentration.
-
-
Conclusion
The molecular structure of aspirin DL-lysine is that of an ionic salt, a key feature that imparts its advantageous physicochemical properties, namely enhanced water solubility. While its precise solid-state arrangement awaits detailed public crystallographic data, its structure is well-established through a suite of standard analytical techniques. The methodologies for its synthesis are robust, and its characterization relies on fundamental spectroscopic and chromatographic principles. This guide provides the foundational knowledge required for professionals engaged in the research and development of this important pharmaceutical compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DL-Lysine acetylsalicylate | 62952-06-1 [chemicalbook.com]
- 5. aspirin DL-lysine - Wikidata [wikidata.org]
- 6. Aspirin DL-lysine | TargetMol [targetmol.com]
- 7. GSRS [precision.fda.gov]
- 8. CN102503845A - Preparation method of DL-lysine aspirin salt and application thereof - Google Patents [patents.google.com]
- 9. CN112500306A - Synthesis method of aspirin-lysine - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. CN101633624A - Preparation method of improved di-lysine-aspirin - Google Patents [patents.google.com]
- 12. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]
- 13. azom.com [azom.com]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. purdue.edu [purdue.edu]
- 16. pennwest.edu [pennwest.edu]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
In Vitro Anti-inflammatory Properties of Lysine Acetylsalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of lysine acetylsalicylate, a soluble salt of acetylsalicylic acid. The document details the compound's mechanisms of action, presents quantitative data from relevant studies, and offers detailed experimental protocols for key assays. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its anti-inflammatory effects at the cellular level.
Core Mechanisms of Action
Lysine acetylsalicylate exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
Lysine acetylsalicylate, like aspirin, irreversibly inhibits both COX-1 and COX-2 enzymes. This inhibition occurs through the acetylation of a serine residue within the active site of the enzymes, preventing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.[1] The reduction in prostaglandin synthesis, particularly prostaglandin E2 (PGE2), leads to a decrease in vasodilation, edema, and pain associated with the inflammatory response.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Salicylates, including the active form of lysine acetylsalicylate, have been shown to directly inhibit the activity of IKK-β, a key catalytic subunit of the IKK complex.[2][3] This inhibition prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory genes.[4]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of lysine acetylsalicylate and its parent compound, aspirin.
Table 1: Inhibition of Cyclooxygenase (COX) Activity
| Compound | Enzyme | Assay System | Parameter | Value | Reference |
| Lysine Acetylsalicylate | COX-1 | Human Whole Blood | IC50 (TXB2 inhibition) | 0.68 µM | |
| Aspirin | COX-1 | Human Whole Blood | IC50 (TXB2 inhibition) | 1.6 µM | |
| Aspirin | COX-1 | Washed Human Platelets | IC50 | 1.3 ± 0.5 µM | [5] |
| Aspirin | COX-2 | Recombinant Human | IC50 (PGE2 inhibition) | ~50 µM | [6] |
Note: Data for aspirin is provided as a proxy for lysine acetylsalicylate, as both share the same active moiety, acetylsalicylic acid.
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | Concentration | % Inhibition | Reference |
| Aspirin | 4T1 and RAW 264.7 co-culture | - | IL-6 | Not Specified | Significant Inhibition | [1] |
| Aspirin | Murine Peritoneal Macrophages | LPS | TNF-α | Therapeutic Doses | Significant Suppression | [7] |
| Aspirin | RAW 264.7 | LPS | TNF-α | 200 µg/ml | Significant Downregulation | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of lysine acetylsalicylate.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of lysine acetylsalicylate on COX-1 and COX-2 activity.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Lysine acetylsalicylate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Prepare a stock solution of lysine acetylsalicylate in a suitable solvent (e.g., DMSO or water).
-
In a 96-well plate, add the assay buffer, recombinant COX-1 or COX-2 enzyme, and various concentrations of lysine acetylsalicylate. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping agent (e.g., a solution of 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of lysine acetylsalicylate relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytokine Release Assay in LPS-Stimulated Macrophages
This protocol details the measurement of TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated macrophages treated with lysine acetylsalicylate.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Lysine acetylsalicylate
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for murine TNF-α and IL-6
-
24-well cell culture plates
-
CO2 incubator
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
The next day, replace the medium with fresh medium containing various concentrations of lysine acetylsalicylate. Include a vehicle control.
-
Pre-incubate the cells with lysine acetylsalicylate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Calculate the percentage of inhibition of cytokine release for each concentration of lysine acetylsalicylate compared to the LPS-stimulated vehicle control.
Western Blot for IκBα Phosphorylation
This protocol describes the detection of IκBα phosphorylation in cell lysates by Western blotting to assess the effect of lysine acetylsalicylate on the NF-κB pathway.
Materials:
-
RAW 264.7 cells
-
LPS
-
Lysine acetylsalicylate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32) and anti-total IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed and treat RAW 264.7 cells with lysine acetylsalicylate and/or LPS as described in the cytokine release assay protocol, but for a shorter duration (e.g., 15-30 minutes of LPS stimulation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα to ensure equal protein loading.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Caption: Modulation of the NF-κB Signaling Pathway.
Caption: Workflow for Cytokine Release Assay.
References
- 1. Aspirin Disrupts the Crosstalk of Angiogenic and Inflammatory Cytokines between 4T1 Breast Cancer Cells and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β | Semantic Scholar [semanticscholar.org]
- 4. Salicylates inhibit I kappa B-alpha phosphorylation, endothelial-leukocyte adhesion molecule expression, and neutrophil transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin inhibits tumor necrosis factoralpha gene expression in murine tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Aspisol (Acetylsalicylic Acid) in the Inhibition of Platelet Aggregation via the Thromboxane A2 Pathway: A Technical Guide
Abstract
This technical guide provides a comprehensive examination of the mechanism by which Aspisol (the active ingredient being acetylsalicylic acid) inhibits platelet aggregation, with a specific focus on its interaction with the thromboxane A2 (TXA2) signaling pathway. We detail the molecular interactions, the downstream effects on platelet function, and the quantitative dose-response relationships. Furthermore, this document outlines standardized experimental protocols for assessing platelet aggregation and thromboxane B2 (TXB2) levels, providing researchers and drug development professionals with the necessary methodologies to investigate these effects. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of the biochemical and procedural concepts.
Introduction to Platelet Aggregation and the Thromboxane A2 Pathway
Platelet aggregation is a fundamental process in hemostasis, leading to the formation of a platelet plug at sites of vascular injury. However, dysregulated platelet aggregation can lead to thrombosis, a primary cause of major cardiovascular events. A key mediator in this process is Thromboxane A2 (TXA2), a potent lipid autacoid derived from arachidonic acid.[1][2] TXA2 is a powerful platelet agonist and vasoconstrictor, serving as a critical amplifying signal that recruits and activates additional platelets to fortify the growing thrombus.[1][3][4]
The synthesis and signaling of TXA2 are therefore major targets for antiplatelet therapy.[5] this compound, a formulation of acetylsalicylic acid (aspirin), is a cornerstone of antithrombotic treatment due to its specific and potent inhibition of the TXA2 pathway.[3][6] This guide elucidates the precise mechanisms underlying this compound's therapeutic effect.
The Thromboxane A2 Signaling Pathway
The generation of TXA2 begins with the release of arachidonic acid from platelet membrane phospholipids upon stimulation by agonists like thrombin or collagen.[7] The enzyme cyclooxygenase-1 (COX-1) then converts arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[7][8] Subsequently, thromboxane-A synthase metabolizes PGH2 into TXA2.[1][8]
Once synthesized, TXA2 is released from the platelet and binds to the thromboxane prostanoid (TP) receptor, a G protein-coupled receptor (GPCR), on its own surface and on adjacent platelets.[1][4] This binding activates G-proteins, primarily Gq, which in turn stimulates phospholipase C (PLC).[4] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium concentrations and activation of protein kinase C. This cascade culminates in platelet shape change, degranulation, and the conformational activation of integrin GPIIb/IIIa, leading to platelet aggregation.[1]
Mechanism of Action of this compound (Acetylsalicylic Acid)
This compound's antiplatelet effect is derived from its ability to irreversibly inactivate the COX-1 enzyme.[3][6] This occurs through the covalent modification of the enzyme's active site. The acetyl group from acetylsalicylic acid is transferred to a serine residue, specifically serine529, within the catalytic channel of COX-1.[3][7]
This acetylation creates a steric hindrance that blocks the access of the substrate, arachidonic acid, to the enzyme's catalytic site.[3] Consequently, the production of PGH2, the precursor for TXA2, is permanently halted within that platelet.[3][7] Because platelets are anucleated and lack the machinery for protein synthesis, they cannot generate new COX-1 enzyme.[9] Therefore, the inhibitory effect of a single dose of this compound persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3][7]
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory effect of this compound on TXA2 production and subsequent platelet aggregation is dose-dependent. Low doses are remarkably effective at suppressing the COX-1 pathway.
Table 1: Dose-Dependent Inhibition of Thromboxane B2 (TXB2) by Aspirin
| Daily Aspirin Dose | Percent Inhibition of Serum TXB2 | Study Population | Reference(s) |
| 35 mg | 85% - 92% | Healthy Volunteers | [10] |
| 40 mg | ~85% | Post-stroke Patients | [11][12] |
| 320 mg | ~96% | Post-stroke Patients | [11][12] |
| 1,280 mg | >99% | Post-stroke Patients | [11][12] |
Note: TXB2 is the stable, inactive metabolite of TXA2 and is measured as a surrogate marker for TXA2 production.[13][14]
Table 2: Dose-Dependent Effects of Aspirin on Platelet Aggregation
| Daily Aspirin Dose | Assay Method | Agonist | Key Findings | Reference(s) |
| 81 mg vs. 325 mg | Light Transmittance Aggregometry (LTA) | Arachidonic Acid (AA) | Near complete inhibition of AA-induced aggregation at all doses. | [15][16] |
| 81 mg vs. 162 mg | LTA, PFA-100 | ADP, Collagen | Significant additional inhibition observed when increasing dose from 81 mg to 162 mg. | [15] |
| 40 mg | LTA | ADP (10 µM) | Significant reduction in aggregation induced by a strong stimulus. | [11][12] |
| 320 mg | LTA | ADP (1 µM) | Significant reduction in aggregation induced by a weak stimulus (not seen at 40 mg). | [11][12] |
It is crucial to note that the assessment of aspirin's effect is highly dependent on the assay and agonist used.[15] Assays using arachidonic acid as the agonist directly probe the COX-1 pathway and show near-complete inhibition even at low doses.[15][16]
Key Experimental Protocols
To evaluate the efficacy of this compound or other COX-1 inhibitors, standardized laboratory procedures are essential.
Measurement of Platelet Aggregation via Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for measuring platelet function.[17] It quantifies the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Collect whole blood via venipuncture into tubes containing 3.2% or 3.8% sodium citrate anticoagulant.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add a specific concentration of an agonist, such as arachidonic acid (e.g., 0.5-1.6 mM), to induce aggregation.[15]
-
-
Data Analysis: The instrument records the change in light transmission over time, generating an aggregation curve. The maximum percentage of aggregation is the primary endpoint.
Quantification of Thromboxane B2 (TXB2) via Competitive ELISA
Measuring serum TXB2 levels is a reliable method to assess COX-1 activity and the pharmacodynamic effect of this compound.[13][18] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common, sensitive method for this quantification.[13][14]
Methodology:
-
Sample Collection (Serum): Collect whole blood into a tube without anticoagulant. Allow the blood to clot at room temperature for at least 60 minutes to allow for maximal TXA2 generation and conversion to TXB2.[13][18]
-
Serum Isolation: Centrifuge the clotted blood at 1000 x g for 15 minutes at 4°C. Collect the serum (supernatant) and store at -80°C until the assay is performed.[13]
-
Assay Procedure (General Protocol):
-
Add standards, controls, and prepared serum samples to wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled TXB2 conjugate to each well. This will compete with the TXB2 in the sample for binding to the capture antibody.
-
Add a primary antibody solution to each well (except non-specific binding wells).[19]
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, often with shaking.[19][20]
-
Wash the plate multiple times to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme on the bound conjugate will convert the substrate, causing a color change.
-
Stop the reaction with a stop solution (e.g., dilute acid).
-
-
Data Analysis: Read the absorbance of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of TXB2 in the sample.[13] Calculate the sample concentrations by interpolating from a standard curve generated using known concentrations of TXB2.[20]
Conclusion
This compound (acetylsalicylic acid) remains a critical tool in the prevention of thrombotic diseases. Its efficacy is rooted in a well-defined and potent mechanism: the irreversible acetylation and subsequent inactivation of the platelet COX-1 enzyme. This action effectively shuts down the synthesis of thromboxane A2, a key amplifier of platelet aggregation, for the entire lifespan of the platelet. The dose-dependent effects are well-characterized, with low doses providing substantial inhibition of the target pathway. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess the impact of this compound and novel antiplatelet agents on the thromboxane A2 pathway.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Thromboxane A2, prostacyclin and aspirin: effects on vascular tone and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. De novo synthesis of cyclooxygenase-1 counteracts the suppression of platelet thromboxane biosynthesis by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of low-to-high doses of aspirin on platelet aggregability and metabolites of thromboxane A2 and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rndsystems.com [rndsystems.com]
- 20. arborassays.com [arborassays.com]
Cellular uptake and metabolism of lysine acetylsalicylate in cell lines
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Lysine Acetylsalicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine acetylsalicylate, a soluble salt of aspirin, is prized for its rapid onset of action, particularly in intravenous formulations.[1] Its therapeutic effects are contingent upon its journey into the cell and subsequent metabolic transformation. This technical guide provides a detailed overview of the cellular uptake and metabolism of lysine acetylsalicylate, focusing on its dissociation into lysine and acetylsalicylate. It synthesizes current knowledge on the transport mechanisms for each component, their intracellular fates, and the key signaling pathways they influence. This document also outlines relevant experimental protocols for studying these processes and presents quantitative data where available, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction: Lysine Acetylsalicylate
Lysine acetylsalicylate is a salt compound formed from the amino acid L-lysine and acetylsalicylic acid (aspirin). Its high water solubility makes it suitable for intravenous administration, allowing it to bypass liver metabolism and achieve a faster onset of action compared to orally administered aspirin.[1] Upon administration, lysine acetylsalicylate is considered a prodrug that is rapidly hydrolyzed, dissociating into its constituent components: L-lysine and acetylsalicylate.[1] The cellular and therapeutic effects are therefore a result of the combined and individual actions of these two molecules.
Cellular Uptake Mechanisms
Direct evidence for the transport of the intact lysine acetylsalicylate salt across the cell membrane is not well-documented. It is widely understood that the compound dissociates extracellularly or is rapidly hydrolyzed upon entering the cell. Therefore, the uptake is best understood by examining the distinct transport mechanisms for L-lysine and acetylsalicylate.
L-Lysine Uptake
L-lysine, an essential amino acid, is transported into cells via specific amino acid transporter systems. In intestinal cell models like Caco-2, transport is primarily mediated by both sodium-independent and sodium-dependent mechanisms.[2]
-
Apical Membrane (Uptake from Lumen): Uptake across the apical membrane is largely sodium-independent and shared with other cationic and large neutral amino acids.[2]
-
Basolateral Membrane (Efflux to Circulation): Efflux across the basolateral membrane is a sodium-dependent process, crucial for transporting lysine into the bloodstream.[2]
Acetylsalicylate (Aspirin) Uptake
Acetylsalicylate is a weak acid that primarily crosses cell membranes via passive diffusion in its non-ionized form. The rate of uptake is therefore dependent on the extracellular pH. In the acidic microenvironment of certain tissues, the non-ionized form is favored, facilitating its entry into cells.
Intracellular Metabolism and Fate
Once inside the cell, lysine and acetylsalicylate follow distinct metabolic pathways.
Metabolism of L-Lysine
The intracellular L-lysine pool is utilized in several key processes:
-
Protein Synthesis: As a fundamental building block, lysine is incorporated into nascent polypeptide chains.
-
Post-Translational Modifications: The ε-amino group of lysine residues within proteins is a major site for post-translational modifications, including acetylation and methylation, which play crucial roles in regulating gene expression and protein function.[3][4]
-
Catabolism: Lysine can be catabolized through several pathways, primarily the saccharopine and pipecolate pathways, eventually yielding acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.[3][5]
-
Carnitine Synthesis: Lysine serves as a precursor for the synthesis of carnitine, a molecule essential for transporting long-chain fatty acids into mitochondria for β-oxidation.[3]
Metabolism and Action of Acetylsalicylate
Acetylsalicylate is the active component responsible for the primary therapeutic effects of aspirin.
-
Hydrolysis to Salicylate: Intracellularly, acetylsalicylate is rapidly hydrolyzed by esterases to form salicylate and acetate.
-
COX Enzyme Inhibition: The primary mechanism of action for acetylsalicylate is the irreversible acetylation of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] This acetylation occurs on a serine residue in the enzyme's active site, blocking the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[6]
-
Protein Acetylation: Aspirin can non-enzymatically acetylate the ε-amino group of lysine residues on numerous cellular proteins, including p53 and hemoglobin.[6] While this occurs at a very low stoichiometry, it represents a potential mechanism for some of aspirin's other biological effects.[6]
Downstream Effects of Salicylate
The salicylate metabolite also possesses biological activity. Notably, it can act as an inhibitor of lysine acetyltransferases (KATs), such as PCAF/Kat2b and Tip60/Kat5.[7][8] This inhibition can reduce the acetylation of proteins, including histones and transcription factors, thereby influencing gene expression and cellular signaling pathways like the PI3K/Akt pathway.[7]
Quantitative Data
Quantitative data on the specific cellular uptake and metabolism of lysine acetylsalicylate in cell lines are limited. The following table summarizes general pharmacokinetic parameters and data related to its components.
| Parameter | Value | Context | Source |
| Elimination Half-Life (IV Lysine Acetylsalicylate) | 17 minutes | In vivo, human | [1] |
| Mean Residence Time (IV Lysine Acetylsalicylate) | 0.37 hours | In vivo, human | [1] |
| L-Lysine Transport (Caco-2 cells) | K_m: ~0.2-0.3 mM (saturable component) | Apical to basolateral transport | [2] |
| L-Lysine Metabolism (Mouse Plasma) | Peak AAA metabolite ~70 µM at 1 hr post-injection | In vivo lysine degradation study | [9] |
| Protein Acetylation by Aspirin | >12,000 lysine sites identified | In cultured human cells (proteomics) | [6] |
| Stoichiometry of Aspirin-mediated Acetylation | Very low | Despite many sites, occupancy is minimal | [6] |
K_m (Michaelis constant) represents the substrate concentration at which the transport rate is half of V_max. AAA (α-aminoadipic acid) is a key metabolite in the lysine degradation pathway.
Experimental Protocols
Studying the cellular uptake and metabolism of lysine acetylsalicylate involves a combination of in vitro techniques.
Protocol for In Vitro Cellular Uptake Assay
This protocol is a generalized method for measuring the uptake of a compound into cultured cells.
-
Cell Culture: Seed a suitable cell line (e.g., Caco-2 for intestinal absorption, or a target cancer cell line) onto culture plates and grow to confluency.[10]
-
Preparation: Pre-incubate the confluent cell monolayers in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30 minutes at 37°C to equilibrate them.[10]
-
Incubation: Replace the buffer with a fresh transport buffer containing a known concentration of lysine acetylsalicylate (or radiolabeled acetylsalicylate/lysine for easier detection). Incubate for various time points (e.g., 5, 15, 30, 60 minutes).
-
Washing: Terminate the uptake by aspirating the drug-containing buffer and immediately washing the cells twice with ice-cold buffer to remove any unbound compound.[10]
-
Cell Lysis: Solubilize the cells using a lysis buffer (e.g., 0.1% Triton X-100) to release the intracellular contents.[10]
-
Quantification: Analyze the cell lysate to quantify the intracellular concentration of the compound or its metabolites. This is typically done using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Normalization: In parallel wells, measure the total cellular protein content (e.g., using a BCA assay) to normalize the uptake data, typically expressed as nmol/mg protein.[10]
Protocol for Metabolite Analysis using LC-MS/MS
This protocol outlines the general steps for identifying and quantifying intracellular metabolites.
-
Sample Collection: Culture and treat cells with lysine acetylsalicylate as described in the uptake protocol.
-
Metabolite Extraction: After washing the cells, add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and precipitate proteins. Scrape the cells and collect the extract.
-
Centrifugation: Centrifuge the samples to pellet the protein precipitate and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separates the different metabolites based on their physicochemical properties (e.g., polarity) using a suitable column.
-
Tandem Mass Spectrometry (MS/MS): Detects and quantifies the separated molecules. The first mass spectrometer selects the parent ion (e.g., salicylate), which is then fragmented. The second mass spectrometer detects the characteristic fragment ions, providing high specificity for identification and quantification.
-
-
Data Analysis: Compare the retention times and mass spectra of the detected compounds to known standards of lysine, acetylsalicylate, salicylate, and other potential lysine metabolites (e.g., saccharopine, α-aminoadipic acid) to confirm their identity and determine their concentration.[9]
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in the study and action of lysine acetylsalicylate.
Caption: Workflow for studying cellular uptake and metabolism.
Caption: Intracellular fate of lysine acetylsalicylate.
Caption: Acetylsalicylate's inhibition of the COX pathway.
References
- 1. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]
- 2. The transport of lysine across monolayers of human cultured intestinal cells (Caco-2) depends on Na(+)-dependent and Na(+)-independent mechanisms on different plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. The biology of lysine acetylation integrates transcriptional programming and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement | MDPI [mdpi.com]
- 6. A Proteomic Approach to Analyze the Aspirin-mediated Lysine Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aspirin metabolite salicylate inhibits lysine acetyltransferases and MUC1 induced epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aspirin metabolite salicylate inhibits lysine acetyltransferases and MUC1 induced epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Aspirin-Triggered Lipoxins with Aspisol Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active, highly regulated process orchestrated by specialized pro-resolving mediators (SPMs). Among these, lipoxins and their epimers, the aspirin-triggered lipoxins (ATLs), have emerged as key players in orchestrating the return to tissue homeostasis. Lipoxins are generated from arachidonic acid through the sequential action of lipoxygenase (LO) enzymes, typically during cell-cell interactions. Aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID), possesses a unique mechanism that goes beyond the simple inhibition of pro-inflammatory prostaglandins.[1][2] By acetylating the cyclooxygenase-2 (COX-2) enzyme, aspirin redirects its catalytic activity to produce 15-epi-lipoxins, also known as ATLs.[2][3] These molecules function as potent "braking signals" for inflammation, actively promoting its resolution.[4][5]
Aspisol is a pharmaceutical formulation containing aspirin (acetylsalicylic acid) and the amino acid glycine.[6][7] While glycine is included primarily to mitigate the gastrointestinal side effects of aspirin, the core active component for the generation of ATLs is aspirin.[6] This guide provides an in-depth technical overview of the biosynthesis and signaling pathways of ATLs, presents quantitative data on their production following aspirin administration, details relevant experimental protocols, and explores the implications for therapeutic strategies centered around aspirin-containing formulations like this compound.
Biosynthesis of Aspirin-Triggered Lipoxins (ATLs)
The formation of ATLs is a prime example of transcellular biosynthesis, requiring the coordinated action of at least two different cell types. The process is initiated by the unique action of aspirin on the COX-2 enzyme.
-
Aspirin-Dependent Acetylation of COX-2 : Unlike most NSAIDs that reversibly inhibit cyclooxygenase enzymes, aspirin irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2.[1] While this acetylation completely blocks the cyclooxygenase activity of COX-1, it modifies the catalytic function of COX-2.[2][3]
-
Generation of 15R-HETE : The aspirin-acetylated COX-2 enzyme gains a lipoxygenase-like activity, converting arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE), instead of the prostaglandin precursors.[5][8] This step typically occurs in cells expressing COX-2, such as vascular endothelial or epithelial cells, often in response to inflammatory stimuli like cytokines.[5]
-
Transcellular Conversion by 5-Lipoxygenase (5-LO) : The newly synthesized 15R-HETE is released and then taken up by adjacent leukocytes, particularly neutrophils, which are rich in the 5-lipoxygenase (5-LO) enzyme.[5][9]
-
Formation of 15-epi-Lipoxins : The leukocyte 5-LO metabolizes 15R-HETE to form 15-epi-lipoxin A4 (15-epi-LXA4 or ATL) and 15-epi-lipoxin B4.[9] These 15-epimers are more resistant to metabolic inactivation than their native lipoxin counterparts, prolonging their pro-resolving actions.[4]
Caption: Transcellular biosynthesis pathway of Aspirin-Triggered Lipoxins (ATLs).
Signaling Pathways and Pro-Resolving Mechanisms
ATLs exert their potent anti-inflammatory and pro-resolving effects by binding to a specific G protein-coupled receptor known as ALX/FPR2.[9][10] This interaction initiates a cascade of intracellular signaling events that collectively dampen inflammation and promote tissue repair.
Key Mechanisms of Action:
-
Inhibition of Neutrophil Activity : ATLs are potent inhibitors of neutrophil chemotaxis, adhesion, and transmigration across endothelial and epithelial layers, thereby limiting the influx of these cells to the site of inflammation.[11][12]
-
Stimulation of Monocyte Phagocytosis : By activating the ALX/FPR2 receptor, ATLs stimulate monocytes and macrophages to clear apoptotic neutrophils and cellular debris in a non-phlogistic manner (without releasing pro-inflammatory cytokines).[4][13] This process, known as efferocytosis, is a critical step in the resolution of inflammation.
-
Modulation of Intracellular Signaling : The binding of ATLs to their receptor interferes with key pro-inflammatory signaling pathways. This includes inhibiting the activation of transcription factors like NF-κB and AP-1, which are responsible for the genetic expression of cytokines, chemokines (like IL-8), and adhesion molecules.[12][14] ATLs also interfere with MAPK signaling pathways.[12]
-
Reduction of Pro-inflammatory Mediators : ATLs inhibit the formation of peroxynitrite (ONOO⁻), a potent pro-inflammatory oxidant, and suppress the production of pro-inflammatory cytokines like IL-8.[14]
Caption: ATL signaling via the ALX/FPR2 receptor to promote inflammation resolution.
Quantitative Data on Aspirin-Induced ATL Production and Effects
The administration of aspirin has been shown to dose-dependently increase the levels of ATLs while simultaneously inhibiting pro-thrombotic mediators like thromboxane.
Table 1: Effect of Aspirin Dose on Plasma ATL and Thromboxane B2 (TXB2) Levels in Humans
| Aspirin Daily Dose | Change in Plasma ATL (ng/mL) | P-value (for ATL change) | Change in Plasma TXB2 (ng/mL) |
| Placebo | -0.01 ± 0.65 | 0.90 | -2.7 ± 39.8 |
| 81 mg | +0.25 ± 0.63 | 0.04 | -179.3 ± 91.2 |
| 325 mg | +0.16 ± 0.71 | 0.19 | -181.6 ± 86.8 |
| 650 mg | +0.01 ± 0.75 | 0.96 | -185.0 ± 82.3 |
| Data summarized from a randomized clinical trial in healthy subjects over 8 weeks.[15] A statistically significant inverse relationship between the change in ATL and TXB2 was observed for all aspirin doses (P < 0.01).[15] |
Table 2: Effect of 15-epi-LXA4 on Inflammatory Markers in a Mouse Model of Acute Lung Injury
| Treatment Group | Lung Myeloperoxidase (MPO) Activity (Units/g tissue) | Bronchoalveolar Lavage (BAL) Fluid Neutrophils (x 10⁴) |
| E. coli + Vehicle | ~1.2 | ~18 |
| E. coli + 15-epi-LXA4 (200 µg/kg) | ~0.6 | ~8 |
| Data adapted from an E. coli-induced acute lung injury model in mice, demonstrating the anti-inflammatory effect of ATL administration.[16] Values are approximate, based on graphical data. |
Experimental Protocols for Investigating ATLs
A multi-faceted approach is required to accurately study the induction and function of ATLs. This typically involves in vivo models, sample collection, and sophisticated analytical techniques for quantification.
Caption: General experimental workflow for the investigation of ATLs.
In Vivo Model: LPS-Induced Acute Lung Injury
This model is used to study acute inflammation where neutrophils play a central role.
-
Animal Model : Use appropriate mouse strains (e.g., C57BL/6).[8]
-
Induction : Administer a dose of lipopolysaccharide (LPS) intraperitoneally (i.p.) or intratracheally to induce lung inflammation.[8][16]
-
Treatment : Administer this compound (or an equivalent dose of aspirin) or a vehicle control intravenously (i.v.) or orally at a specified time point before or after the LPS challenge.[8]
-
Sample Collection : At a predetermined time point (e.g., 4-24 hours post-LPS), euthanize the animals.[8] Collect blood via cardiac puncture for plasma analysis. Perform bronchoalveolar lavage (BAL) to collect fluid and inflammatory cells from the lungs. Harvest lung tissue for homogenization and analysis of MPO activity or lipid mediators.[8][16]
Quantification Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for quantifying specific lipids like ATL.
-
Sample Preparation : Plasma, BAL fluid, or tissue homogenate supernatants are used. Samples may require purification by solid-phase extraction to reduce matrix interference.
-
Assay Principle : A specific primary antibody that recognizes 15-epi-LXA4 is pre-coated onto microplate wells.
-
Procedure :
-
Add standards and prepared samples to the wells. ATL in the sample competes with a fixed amount of biotin-labeled ATL for binding sites on the antibody.
-
Wash the plate to remove unbound substances.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ATL.
-
Wash again and add a substrate solution (e.g., TMB). The color development is inversely proportional to the amount of ATL in the sample.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Quantification : A standard curve is generated using known concentrations of 15-epi-LXA4, and the concentration in the samples is interpolated from this curve.[15]
Quantification Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the definitive identification and sensitive quantification of lipid mediators due to its high specificity and sensitivity.[17][18]
-
Sample Preparation & Extraction :
-
Spike samples with a deuterated internal standard (e.g., 12(S)-HETE-d8) to account for extraction losses.[8]
-
Perform lipid extraction using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) with C18 columns.[17][18]
-
Evaporate the solvent and reconstitute the lipid extract in the mobile phase.
-
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
-
The eluent from the LC is ionized, usually with electrospray ionization (ESI) in negative mode.[19]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 15-epi-LXA4 and the internal standard are monitored. This provides high specificity.
-
-
Quantification : The peak area of the analyte is normalized to the peak area of the internal standard. A calibration curve constructed with known amounts of authentic standards is used to determine the absolute concentration in the original sample.[18]
Conclusion
Aspirin-triggered lipoxins represent a unique class of endogenous mediators that actively promote the resolution of inflammation. The mechanism, initiated by the aspirin-dependent acetylation of COX-2, highlights a sophisticated therapeutic action that extends beyond simple anti-inflammatory effects to encompass pro-resolving pathways. Formulations like this compound, by providing aspirin, serve as triggers for this critical biosynthetic pathway. The quantitative data from human and animal studies underscore the potential of low-dose aspirin to shift the balance from a pro-inflammatory to a pro-resolving state. For researchers and drug developers, understanding the detailed experimental protocols for inducing and measuring these compounds is essential for further investigating their therapeutic potential in a wide range of inflammatory diseases. The continued exploration of the ATL pathway promises to yield novel strategies for controlling inflammation and promoting tissue healing.
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. rupress.org [rupress.org]
- 5. scielo.br [scielo.br]
- 6. This compound 75 Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 7. This compound 75 Tablet: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]
- 8. Aspirin-triggered 15-epi-lipoxin A4 predicts cyclooxygenase-2 in the lungs of LPS-treated mice but not in the circulation: implications for a clinical test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Lipoxins and aspirin-triggered lipoxins in resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspirin-triggered 15-Epi-Lipoxin A4 (LXA4) and LXA4 Stable Analogues Are Potent Inhibitors of Acute Inflammation: Evidence for Anti-inflammatory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoxins and aspirin-triggered lipoxins in neutrophil adhesion and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipoxins and aspirin-triggered lipoxin inhibit inflammatory pain processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. 15-Epi-lipoxin A4 Inhibits Myeloperoxidase Signaling and Enhances Resolution of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
Foundational Research on Aspirin (Acetylsalicylic Acid) in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research exploring the therapeutic potential of aspirin (acetylsalicylic acid) and its primary metabolite, salicylic acid, in various preclinical models of neurodegenerative diseases. The following sections detail the key mechanisms of action, present quantitative data from seminal studies, outline experimental protocols, and visualize critical signaling pathways and workflows.
Core Mechanisms of Action
Aspirin has been investigated for its neuroprotective effects through multiple mechanisms beyond its well-known anti-inflammatory action of cyclooxygenase (COX) inhibition.[1] Foundational research points to several key pathways and molecular interactions that may contribute to its potential efficacy in neurodegenerative conditions.
Inhibition of Protein Aggregation
A significant pathological hallmark of many neurodegenerative diseases is the accumulation of insoluble protein aggregates.[2] Studies in Caenorhabditis elegans models expressing human tau, TDP-43, or amyloid-beta (Aβ) have demonstrated that aspirin can impede the formation of these aggregates.[2] This effect is attributed to aspirin's ability to donate acetyl groups, which may reduce the propensity of proteins to misfold and aggregate.[2] In these models, aspirin was significantly more effective than salicylate in reducing protein aggregation, suggesting the acetyl group is crucial for this activity.[2]
Modulation of GAPDH-Mediated Cell Death
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), an enzyme primarily known for its role in glycolysis, is also implicated in neuronal cell death.[3][4][5] Under conditions of oxidative stress, GAPDH can translocate to the nucleus and trigger cell death pathways.[3][4] Research has shown that salicylic acid, the main breakdown product of aspirin, binds to GAPDH and prevents its nuclear translocation, thereby inhibiting cell death.[3][4][5] This mechanism suggests a direct protective role for aspirin's metabolite in neuronal survival.
Enhancement of Lysosomal Biogenesis
Lysosomes are essential for clearing cellular waste, including aggregated proteins. A decline in lysosomal function is associated with neurodegenerative disorders. Aspirin has been shown to stimulate lysosomal biogenesis in brain cells by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[6] Activation of PPARα leads to the upregulation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.[6] This enhanced lysosomal activity can improve the clearance of amyloid plaques, as demonstrated in the 5XFAD mouse model of Alzheimer's disease.[6]
Anti-Inflammatory and Immunomodulatory Effects
Chronic neuroinflammation is a key component of neurodegenerative disease progression. Aspirin's primary mechanism of action is the irreversible inhibition of COX-1 and COX-2 enzymes, which suppresses the production of pro-inflammatory prostaglandins.[1] Furthermore, aspirin has been shown to upregulate Suppressor of Cytokine Signaling 3 (SOCS3) in glial cells, which is an anti-inflammatory molecule that inhibits cytokine signaling.[7] This upregulation is also mediated by PPARα.[7]
Modulation of the Opioid System
There is evidence to suggest that aspirin may exert some of its neuroprotective effects by modulating the opioid system. In an AlCl3-induced neurotoxicity mouse model, aspirin treatment was found to decrease the expression of prodynorphin (Pdyn) in the cortex.[8] Elevated levels of dynorphin have been associated with impairments in long-term potentiation (LTP), which is crucial for learning and memory.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from the foundational research on aspirin in neurodegenerative disease models.
| Model System | Pathological Feature | Treatment | Dosage | Key Finding | Reference |
| C. elegans (expressing human Aβ, tau, or TDP-43) | Protein Aggregation | Aspirin | Not specified | 58% average reduction in amyloid aggregates (Thioflavin T staining) | [2] |
| AlCl3-induced neurotoxicity mouse model | Pdyn Expression (Cortex) | Aspirin | 40 ppm | Significant decrease in Pdyn expression levels compared to the AlCl3-treated group (0.57±0.20 vs. 1.95±0.84) | [8] |
| 5XFAD mouse model | Amyloid Plaque Pathology | Low-dose aspirin | Not specified | Decreased amyloid plaque pathology in a PPARα-dependent manner | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research.
C. elegans Chemotaxis Assay
This protocol is used to assess neuronal function in worm models of neurodegeneration.
-
Preparation: Synchronize C. elegans populations expressing the target human protein (e.g., Aβ1–42, tau, TDP-43). Grow worms on NGM-agar plates seeded with E. coli OP50.
-
Assay Plate Setup: Prepare 100-mm NGM-agar plates without bacteria. On one edge of the plate, spot ~5 µl of n-butanol (chemo-attractant) mixed with 0.34% (w/v) sodium azide. On the opposite edge, spot a control solution of S buffer with 0.34% sodium azide.
-
Worm Placement: At day 5 post-hatch, wash worms to remove bacteria. Place ≥50 worms near the center of the assay plate.
-
Incubation and Scoring: Incubate the plates at 20°C. Score the number of worms near the attractant and the control spot every 30 minutes.
-
Data Analysis: Calculate the Chemotaxis Index (CI) using the formula: CI = [(Number of worms near attractant) - (Number of worms near control)] / (Total worms per plate).
Isolation of Aggregated Proteins from Cultured Cells or C. elegans
This protocol is used to isolate insoluble protein aggregates for further analysis.
-
Sample Collection: Collect cultured neuronal cells or adult C. elegans. Drain excess liquid and flash-freeze in liquid nitrogen.
-
Lysis: Pulverize the frozen samples in a dry-ice-cooled mortar. Resuspend the powder in a nonionic detergent buffer (20 mM Hepes pH 7.4, 300 mM NaCl, 2 mM MgCl2, 1% [v/v] NP40, and protease/phosphatase inhibitors) at 0°C.
-
Debris Removal: Centrifuge the lysate at a low speed (e.g., 3000 rpm for 5 minutes) to remove cell debris or cuticle fragments.
-
Aggregate Isolation: The supernatant contains the soluble protein fraction. The pellet contains the insoluble aggregates, which can be further washed and analyzed by methods such as SDS-PAGE and Western blotting.
Immunohistochemistry for Brain Sections
This protocol is used to visualize and quantify neuropathological changes in brain tissue from mouse models.
-
Tissue Preparation: Transcardially perfuse mice with 0.9% NaCl followed by 4% paraformaldehyde (PFA). Dissect the brain and post-fix in 4% PFA overnight at 4°C. Process the brain for paraffin embedding.
-
Sectioning: Cut serial sections of the paraffin-embedded brain tissue (e.g., 5-10 µm thickness).
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a 10 mM citric acid solution (pH 6.0) by heating.
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).
-
Incubate with the primary antibody (e.g., anti-Aβ, anti-Iba1 for microglia) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Imaging and Quantification: Mount the sections and acquire images using a microscope. Quantify the stained area or cell number using image analysis software. For unbiased quantification, stereological methods should be employed.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
References
- 1. Aspirin: a review of its neurobiological properties and therapeutic potential for mental illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin-Mediated Acetylation Protects Against Multiple Neurodegenerative Pathologies by Impeding Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. Aspirin Induces Lysosomal Biogenesis and Attenuates Amyloid Plaque Pathology in a Mouse Model of Alzheimer's Disease via PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin upregulates Suppressor of Cytokine Signaling 3 in glial cells via PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memory-enhancing effect of aspirin is mediated through opioid system modulation in an AlCl3-induced neurotoxicity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of Aspisol on NF-κB Signaling Pathways in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspisol, a soluble injectable formulation of lysine acetylsalicylate, is a non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, antipyretic, and anti-inflammatory properties. While its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, a significant body of evidence demonstrates that its therapeutic effects are also mediated through modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[3][4][5] This technical guide provides a comprehensive overview of the mechanisms by which this compound and its active components, acetylsalicylate and salicylate, impact NF-κB signaling in inflammatory models. It consolidates quantitative data, details common experimental protocols, and provides visual diagrams of the core signaling pathways and workflows to facilitate a deeper understanding for research and development applications.
Introduction to NF-κB Signaling in Inflammation
The NF-κB family of transcription factors are central regulators of the inflammatory response.[3][6] In mammalian cells, this family includes five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50), and NF-κB2 (p52).[5] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through association with a family of inhibitor proteins, the most common being IκBα.[5][7]
Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), the canonical NF-κB pathway is activated.[7][8] This activation cascade involves the IκB kinase (IKK) complex, which phosphorylates IκBα on specific serine residues.[5][7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5][7][9] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (commonly p50/p65), allowing it to translocate into the nucleus.[6][7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules.[3][10] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases.
Mechanism of Action: this compound's Inhibition of the NF-κB Pathway
This compound, through its active moieties acetylsalicylate and salicylate, exerts a significant inhibitory effect on the NF-κB signaling pathway, largely independent of its COX-inhibitory function.[11][12] The primary and most well-documented mechanism is the direct inhibition of IκB Kinase β (IKKβ) .[6][7][13]
Studies have shown that salicylate can bind to IKKβ and competitively inhibit the binding of ATP.[6][11] By preventing ATP from binding to the kinase, salicylate effectively blocks the catalytic activity of IKKβ. This inhibition prevents the phosphorylation of IκBα, thereby blocking its subsequent degradation.[4][6][7] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of inflammatory genes.[4][6] This targeted action at a key upstream kinase in the pathway makes this compound a potent modulator of NF-κB-driven inflammation.[6][13]
It is important to note that the effect of aspirin can be context-dependent. While short-term pre-treatment typically blocks cytokine-mediated NF-κB activation, some studies in cancer models have shown that prolonged exposure can paradoxically stimulate the pathway, though this is often associated with a repression of NF-κB's transcriptional activity.[7][9][14]
Visualizing the Mechanism and Experimental Workflow
To clarify these complex interactions, the following diagrams were generated using Graphviz (DOT language), adhering to the specified design constraints.
Diagram 1: Canonical NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling cascade from receptor activation to gene transcription.
Diagram 2: Inhibition of NF-κB Pathway by this compound
Caption: this compound (salicylate) directly inhibits IKKβ, preventing IκBα phosphorylation.
Diagram 3: General Experimental Workflow
Caption: A typical workflow for studying this compound's effects on NF-κB in vitro.
Quantitative Data on Aspirin/Salicylate Inhibition
The inhibitory effects of aspirin and its derivatives on the NF-κB pathway have been quantified across various studies. The following tables summarize key findings.
Table 1: Inhibition of NF-κB Activation and Downstream Effectors
| Cell Line / Model | Stimulus | Drug | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Human Endothelial (HUVEC) | TNF-α (100 U/mL) | Aspirin | 1 - 10 mmol/L | Dose-dependent inhibition of NF-κB mobilization. | [12] |
| Human Colon Cancer (HT-29) | --- | NO-donating Aspirin | IC50: 33.5 µM | Inhibition of NF-κB DNA binding activity. | [15] |
| Human Cervical Cancer (HeLa) | TNF-α / IL-1 | Aspirin | Dose-dependent | Prevents IκBα phosphorylation and degradation. | [16] |
| BV-2 Microglial Cells | LPS (1 µg/mL) | Aspirin | 0.1 mM | Suppresses phosphorylation of p65 (NF-κB). | [10] |
| Human Prostate Cancer | --- | Aspirin | Not specified | Decreased NF-κB activation and IκB-α phosphorylation. |[17] |
Table 2: Impact on Inflammatory Gene Expression
| Cell Line / Model | Stimulus | Drug | Concentration | Effect on Gene Product | Reference |
|---|---|---|---|---|---|
| Human Endothelial (HUVEC) | TNF-α | Aspirin | 1 - 10 mmol/L | Dose-dependent reduction of VCAM-1 & E-selectin. | [12] |
| Mouse Macrophages | LPS | Aspirin (ASA) | Not specified | Downregulation of iNOS and TNF-α expression. | [18] |
| BV-2 Microglial Cells | LPS (1 µg/mL) | Aspirin | 0.1 mM | Inhibition of IL-6 and hepcidin mRNA expression. |[10] |
Note: Concentrations required to inhibit NF-κB in cellular models (in the millimolar range) are often higher than those needed for COX inhibition.[19]
Detailed Experimental Protocols
The following are generalized protocols based on common methodologies cited in the literature for investigating the impact of this compound on NF-κB signaling.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes are commonly used.[8][18]
-
Culture Conditions: Culture cells in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[20]
-
Plating: Seed cells in appropriate plates (e.g., 6-well plates for protein analysis) to achieve 70-80% confluency on the day of the experiment.
-
Pre-treatment: Aspirate the culture medium and replace it with a fresh medium containing the desired concentrations of this compound (or its equivalent, lysine acetylsalicylate/aspirin) or a vehicle control (e.g., DMSO). Incubate for a pre-determined time, typically 1-2 hours.[7]
-
Stimulation: Add the inflammatory stimulus, most commonly Lipopolysaccharide (LPS) at a final concentration of 10 ng/mL to 1 µg/mL, to the wells.[21][22]
-
Incubation: Incubate the cells for a specified time course. For analyzing early signaling events like IκBα phosphorylation, time points from 15 minutes to 2 hours are common.[21][23] For measuring cytokine production, longer incubations (6-24 hours) are typical.[22]
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and a loading control like β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: After the treatment incubation period, collect the cell culture supernatant.
-
Assay: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6).
-
Procedure: Follow the manufacturer's protocol, which typically involves adding the supernatant and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Quantification: Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm). Calculate cytokine concentrations by comparing sample absorbance to the standard curve.
Conclusion
This compound and its active components, acetylsalicylate and salicylate, represent a class of compounds that modulate the inflammatory response through a dual mechanism: inhibition of COX enzymes and suppression of the NF-κB signaling pathway. The evidence strongly supports a model where salicylate directly inhibits IKKβ, preventing the downstream cascade that leads to the activation and nuclear translocation of NF-κB.[6][11][13] This action effectively reduces the expression of a wide array of pro-inflammatory genes.[10][18] Understanding this COX-independent mechanism is critical for drug development professionals seeking to design novel anti-inflammatory agents with improved efficacy and potentially different side-effect profiles. The protocols and data presented herein provide a foundational guide for researchers to further explore and leverage the NF-κB inhibitory properties of salicylates in various inflammatory models.
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]
- 3. Inhibition of NF-kappa B by sodium salicylate and aspirin. | BioGRID [thebiogrid.org]
- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspirin Prevention of Colorectal Cancer: Focus on NF-κB Signalling and the Nucleolus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aspirin inhibits TNFalpha- and IL-1-induced NF-kappaB activation and sensitizes HeLa cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aspirin Inhibits IKK-β-mediated Prostate Cancer Cell Invasion by Targeting Matrix Metalloproteinase-9 and Urokinase-Type Plasminogen Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aspirin inhibits LPS-induced macrophage activation via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel aspirin prodrug inhibits NFκB activity and breast cancer stem cell properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 21. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Acetylsalicylic Acid (Aspirin)
Introduction
Acetylsalicylic acid (ASA), the active component of Aspisol, is a widely utilized nonsteroidal anti-inflammatory drug (NSAID). In the context of in vitro cell culture experiments, it is crucial to use pure acetylsalicylic acid rather than commercial formulations like this compound tablets, which contain excipients and other active ingredients such as glycine that can confound experimental results.[1][2] ASA's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[3] This activity allows researchers to investigate its effects on processes like inflammation, cell proliferation, apoptosis, and various signaling pathways.[4][5]
These application notes provide a detailed protocol for the proper dissolution and application of acetylsalicylic acid in cell culture experiments, ensuring reproducibility and minimizing potential artifacts from improper handling.
Data Presentation
Solubility and Storage of Acetylsalicylic Acid
Proper dissolution and storage are critical for maintaining the stability and activity of acetylsalicylic acid. ASA is a weakly acidic substance with limited solubility in water, which can be influenced by pH and temperature.[6][7] It is susceptible to hydrolysis in aqueous solutions, breaking down into salicylic acid and acetic acid, a process accelerated by heat and high pH.[7][8]
| Parameter | Solvent/Condition | Recommendation | Rationale | Citation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Recommended for preparing high-concentration stock solutions. | ASA is readily soluble in DMSO, which is compatible with most cell culture applications at low final concentrations. | [2][9] |
| Ethanol | Alternative solvent. | ASA is also soluble in ethanol. The choice may depend on the specific cell line's tolerance. | [2][6] | |
| Stock Solution Concentration | 100 mM - 500 mM | Prepare a concentrated stock to minimize the volume of solvent added to the cell culture medium. | High concentration allows for small volumes to be used, keeping the final solvent concentration below cytotoxic levels (typically <0.5%). | [2][9] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into sterile, single-use tubes and store frozen. | Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound. Frozen storage in an anhydrous solvent like DMSO enhances stability. | [9][10] |
| Stability in Culture | Limited | Prepare working solutions fresh and add to cultures immediately. | ASA hydrolyzes in aqueous media. The half-life in biological fluids can be short. | [2][8] |
| pH Considerations | Acidic Nature | ASA is acidic and can lower the pH of the culture medium, especially at high concentrations. | A significant drop in pH can independently affect cell viability and proliferation. It may be necessary to adjust the pH of the final medium or use a robustly buffered medium. | [2][11] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Acetylsalicylic Acid Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of acetylsalicylic acid, which can be diluted to the desired working concentration in cell culture medium.
Materials:
-
Acetylsalicylic acid (ASA), powder form (purity >99%)
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated scale
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of ASA needed. The molecular weight of ASA is 180.16 g/mol .
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L x 0.001 L x 180.16 g/mol = 0.018016 g = 18.02 mg
-
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh 18.02 mg of ASA powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the ASA powder.
-
Mixing: Vortex the tube thoroughly until the ASA is completely dissolved. Gentle warming to room temperature may aid dissolution if the DMSO was stored refrigerated.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.[9][10]
Protocol 2: Treatment of Cultured Cells with Acetylsalicylic Acid
This protocol outlines the steps for diluting the stock solution and treating cells in vitro.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the ASA stock solution at room temperature.
-
Prepare Working Solution: Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 mM, 5 mM).
-
Important: Add the ASA stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. This helps prevent precipitation of the compound.[9]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without ASA) to the cell culture medium. For example, if your highest ASA treatment is a 1:1000 dilution of the stock, your vehicle control should contain 0.1% DMSO. This is crucial to distinguish the effects of ASA from the effects of the solvent.[9]
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of ASA or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Proceed with your planned cellular or molecular assays (e.g., cell viability, apoptosis, protein expression analysis).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing and applying Acetylsalicylic Acid in cell culture.
Signaling Pathway Diagram
Aspirin's best-known mechanism is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This action underlies many of its anti-inflammatory and anti-cancer effects.[3][4]
Caption: Aspirin inhibits COX-1/2, blocking prostaglandin synthesis.
References
- 1. This compound 75 Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits tumor growth and induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. THE EFFECTS OF DIFFERENT CONCENTRATIONS OF ACETYLSALICYLIC ACID ON PROLIFERATION AND VIABILITY OF LYMPHOCYTES IN CELL CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Lysine Acetylsalicylate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intravenous (IV) administration of lysine acetylsalicylate (LAS) in rodent models for preclinical research in pain, inflammation, and other therapeutic areas. This document includes detailed experimental protocols, pharmacokinetic data, and visualizations of the relevant signaling pathways.
Introduction
Lysine acetylsalicylate is a water-soluble salt of acetylsalicylic acid (aspirin), which allows for parenteral administration, including intravenous injection.[1] This route ensures rapid bioavailability and circumvents potential gastrointestinal irritation associated with oral aspirin administration. LAS exerts its therapeutic effects through the same mechanism as aspirin, primarily by inhibiting cyclooxygenase (COX) enzymes. These protocols are designed to assist researchers in utilizing LAS effectively in various rodent models.
Data Presentation
Pharmacokinetic Parameters of Lysine Acetylsalicylate (Human Data)
| Parameter | Value (in Humans) | Citation |
| Half-life (t½) | ~7.5 - 15.4 minutes | [3][4] |
| Time to Maximum Concentration (Tmax) | ~2 minutes | [5] |
| Peak Serum Concentration (Cmax) | Varies with dose | [3] |
Note: Pharmacokinetic parameters can vary significantly between species. It is recommended to perform pilot pharmacokinetic studies in the specific rodent strain being used.
Mechanism of Action: Cyclooxygenase Inhibition
Lysine acetylsalicylate acts as a non-steroidal anti-inflammatory drug (NSAID) by irreversibly inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of pain, inflammation, and platelet aggregation.
Experimental Protocols
Preparation of Lysine Acetylsalicylate for Intravenous Injection
Lysine acetylsalicylate is readily soluble in water. For experimental use, it should be dissolved in a sterile, pyrogen-free vehicle suitable for intravenous injection.
Materials:
-
Lysine acetylsalicylate powder
-
Sterile Water for Injection or sterile 0.9% saline
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of lysine acetylsalicylate powder.
-
Dissolve the powder in Sterile Water for Injection or sterile 0.9% saline to the desired concentration. A patent for an injectable form suggests dissolving the preparation in 5 to 20 ml of water for 1 g of the preparation.[6]
-
Ensure the solution is clear and free of particulates.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution appropriately, protecting it from light. If not used immediately, store at 2-8°C.
Intravenous Administration Protocol (Tail Vein Injection)
This protocol describes the standard procedure for intravenous administration of lysine acetylsalicylate via the lateral tail vein in rats and mice.
Materials:
-
Rodent restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)
-
Prepared sterile lysine acetylsalicylate solution
Procedure:
-
Warm the animal's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation, making the lateral tail veins more visible and accessible.
-
Place the animal in a suitable restrainer to minimize movement and stress.
-
Wipe the tail with a 70% alcohol swab to clean the injection site.
-
Position the needle, bevel up, parallel to the vein and insert it into the distal third of the lateral tail vein.
-
Slowly inject the lysine acetylsalicylate solution. The maximum recommended bolus injection volume is 5 ml/kg for both mice and rats.[7]
-
If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its home cage and monitor for any adverse reactions.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups:
-
Vehicle control (sterile saline, IV)
-
Lysine acetylsalicylate (e.g., 100, 200, 300 mg/kg, IV)
-
Positive control (e.g., Indomethacin, 5 mg/kg, IP)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the vehicle, lysine acetylsalicylate, or positive control 30 minutes before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Route | Time Point | % Edema Inhibition (Example) |
| Vehicle Control | - | IV | 1-4h | 0% |
| Lysine Acetylsalicylate | 100 | IV | 3h | (Data to be determined) |
| Lysine Acetylsalicylate | 200 | IV | 3h | (Data to be determined) |
| Lysine Acetylsalicylate | 300 | IV | 3h | (Data to be determined) |
| Indomethacin | 5 | IP | 3h | (Data to be determined) |
Formalin Test in Mice
This model is used to assess analgesic properties and can distinguish between neurogenic and inflammatory pain.
Experimental Protocol:
-
Animals: Male Swiss albino or C57BL/6 mice (20-25 g).
-
Groups:
-
Vehicle control (sterile saline, IV)
-
Lysine acetylsalicylate (e.g., 100, 200, 300 mg/kg, IV)
-
Positive control (e.g., Morphine, 5 mg/kg, SC)
-
-
Procedure:
-
Administer the vehicle, lysine acetylsalicylate, or positive control 30 minutes before the formalin injection.
-
Inject 20 µL of 1% formalin solution into the dorsal surface of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes). Studies have shown that acetylsalicylic acid can be effective in both phases.[8]
-
-
Data Analysis: Compare the duration of nociceptive behavior between the treated groups and the vehicle control group for both phases.
| Treatment Group | Dose (mg/kg) | Route | Phase | Nociceptive Response (Time in seconds, Example) |
| Vehicle Control | - | IV | Early (0-5 min) | (Data to be determined) |
| Late (15-30 min) | (Data to be determined) | |||
| Lysine Acetylsalicylate | 100 | IV | Early (0-5 min) | (Data to be determined) |
| Late (15-30 min) | (Data to be determined) | |||
| Lysine Acetylsalicylate | 200 | IV | Early (0-5 min) | (Data to be determined) |
| Late (15-30 min) | (Data to be determined) | |||
| Lysine Acetylsalicylate | 300 | IV | Early (0-5 min) | (Data to be determined) |
| Late (15-30 min) | (Data to be determined) | |||
| Morphine | 5 | SC | Early (0-5 min) | (Data to be determined) |
| Late (15-30 min) | (Data to be determined) |
References
- 1. CN1739530A - Aspirin-Al-lysine for injection - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacokinetics after oral and intravenous administration of d,l-monolysine acetylsalicylate and an oral dose of acetylsalicylic acid in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of acetylsalicylic acid on formalin test and on serotonin system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using Aspisol for Cyclooxygenase Inhibition in Platelet Function Assays
Introduction
Aspisol, the lysine salt of acetylsalicylic acid, is a highly water-soluble formulation of aspirin. This property makes it particularly suitable for in vitro experimental settings, such as platelet function assays, where rapid and complete dissolution in aqueous buffers is critical. Like aspirin, this compound acts as a potent, irreversible inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 in platelets.[1][2][3] Inhibition of COX-1 blocks the conversion of arachidonic acid into prostaglandin H2, a precursor for thromboxane A2 (TXA2).[1][4] Since TXA2 is a powerful mediator of platelet activation and aggregation, treatment with this compound effectively ablates this specific pathway, making it an invaluable tool for studying platelet biology and the efficacy of antiplatelet agents.[1][3][4]
The primary application of this compound in this context is to serve as a positive control for COX-1 inhibition or to dissect the COX-1-dependent pathways of platelet activation. When platelets are stimulated with arachidonic acid (AA), their aggregation is almost entirely dependent on the COX-1/TXA2 pathway.[5] Therefore, pre-treatment with this compound should completely abolish AA-induced aggregation, providing a clear and specific measure of COX-1 inhibition.
Mechanism of Action: COX-1 Inhibition
Acetylsalicylic acid, the active component of this compound, irreversibly inhibits COX-1 by acetylating a serine residue (Ser-529) within the enzyme's active site.[2][6][7] This covalent modification permanently blocks the access of arachidonic acid to the catalytic site, thereby preventing the synthesis of downstream pro-aggregatory molecules like thromboxane A2.[1][2][7] Because platelets are anucleated, they cannot synthesize new COX-1 enzyme, meaning the inhibitory effect of a single treatment lasts for the entire lifespan of the platelet (approximately 7-10 days).[2][8]
Experimental Protocols
Protocol 1: Inhibition of Arachidonic Acid-Induced Platelet Aggregation
This protocol details the use of this compound to inhibit platelet aggregation in platelet-rich plasma (PRP) as measured by Light Transmission Aggregometry (LTA). LTA is considered the historical gold standard for monitoring platelet function.[4]
1. Materials and Reagents:
-
This compound (Lysine Acetylsalicylate)
-
Arachidonic Acid (AA) sodium salt (e.g., 1.5 mmol/L final concentration)[9]
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes[10]
-
Phosphate-Buffered Saline (PBS) or appropriate vehicle control
-
Light Transmission Aggregometer
-
Centrifuge
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 240 g) for 10 minutes at room temperature to separate the PRP.[10]
-
Carefully collect the upper PRP layer into a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 g) for 15 minutes to obtain PPP.
-
The PPP will be used to set the 100% aggregation baseline in the aggregometer, while the PRP sets the 0% baseline.
3. Experimental Procedure:
-
Prepare a stock solution of this compound. Due to its high solubility, it can be dissolved directly in PBS or saline.
-
Aliquot PRP into aggregometer cuvettes with a stir bar. Allow the PRP to rest and equilibrate to 37°C in the aggregometer for 5-10 minutes.
-
Add this compound to the test cuvettes to achieve the desired final concentration (e.g., 10-100 µM). Add an equivalent volume of vehicle (PBS) to the control cuvettes.
-
Incubate the PRP with this compound or vehicle for a set time. An incubation time of 30-90 minutes is often sufficient for maximal inhibition.[11]
-
Establish a baseline (0% and 100% aggregation) using PRP and PPP, respectively.
-
Initiate the aggregation reading and add the agonist, arachidonic acid (e.g., to a final concentration of 0.5 mM to 1.5 mM), to the cuvettes.[9][12]
-
Record platelet aggregation for 5-10 minutes.
References
- 1. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Platelet and its Interaction with Aspirin [scielo.org.co]
- 9. Impact of Intravenous Lysine Acetylsalicylate Versus Oral Aspirin on Prasugrel-Inhibited Platelets: Results of a Prospective, Randomized, Crossover Study (the ECCLIPSE Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Aspisol-Induced Apoptosis in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspisol, a lysine salt of acetylsalicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated anti-tumor activities, including the induction of apoptosis in breast cancer cells. As a nonselective cyclooxygenase-2 (COX-2) inhibitor, its mechanism of action involves the modulation of key signaling pathways that regulate programmed cell death. These application notes provide a comprehensive overview of the effective concentrations of this compound and its parent compound, aspirin, for inducing apoptosis in various breast cancer cell lines. Detailed experimental protocols for assessing cell viability and apoptosis are also presented to facilitate research in this area.
Data Presentation
The following tables summarize the effective concentrations of this compound and aspirin for reducing cell viability and inducing apoptosis in different breast cancer cell lines.
Table 1: Effective Concentrations of this compound for Inducing Apoptosis in MDA-MB-231 Breast Cancer Cells
| Compound | Cell Line | Concentration | Incubation Time | Effect | Reference |
| This compound | MDA-MB-231 | 5 mM | 72 hours | Significant reduction in cell viability | [1][2] |
| This compound | MDA-MB-231 | 10 mM | 72 hours | Significant reduction in cell viability | [1][2] |
| This compound | MDA-MB-231 | 5 mM | 24 hours | Increased number of apoptotic cells | [1][2] |
| This compound | MDA-MB-231 | 10 mM | 24 hours | Dose-dependent increase in apoptotic cells; Decreased Bcl-2/Bax ratio | [1][2] |
Table 2: Effective Concentrations of Aspirin for Inducing Apoptosis in Various Breast Cancer Cell Lines
| Compound | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Aspirin | MCF-7 | 2.5 - 10 mM | 24, 48, 72 hours | Reduced cell viability and induced apoptosis | [1] |
| Aspirin | T-47D | 0.695 - 5.56 mM | 24, 48, 72 hours | Reduced cell viability | [1] |
| Aspirin | AU-565 | Various | 24 hours | Dose-dependent enhancement of apoptosis | [2] |
| Aspirin | BT-474 | Various | 24 hours | Dose-dependent enhancement of apoptosis | [2] |
| Aspirin | MDA-MB-231 | 10 mM | 72 hours | Reduced cell viability | [1] |
Signaling Pathways
This compound induces apoptosis in breast cancer cells through a multifaceted mechanism that involves both intrinsic and extrinsic pathways. A key aspect of its action is the inhibition of COX-2, which leads to a cascade of downstream effects culminating in programmed cell death.
Caption: this compound-induced apoptotic signaling pathway in breast cancer cells.
Experimental Workflows and Protocols
The following are detailed protocols for key experiments used to assess the apoptotic effects of this compound on breast cancer cell lines.
Cell Viability Assessment: MTT Assay
This protocol outlines the steps for determining cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
References
Preparing Stable Aspisol Solutions for Long-Term Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspisol, the lysine salt of acetylsalicylic acid, offers enhanced solubility over its parent compound, making it a valuable formulation for various research applications. However, the stability of this compound in aqueous solutions is a critical factor for the success and reproducibility of long-term experiments. The primary degradation pathway for this compound is hydrolysis, which is significantly influenced by pH, temperature, and light exposure. This document provides detailed application notes and protocols to guide researchers in preparing stable this compound solutions and monitoring their integrity over time, ensuring reliable and consistent experimental outcomes.
Chemical Stability and Degradation Pathway
This compound, or lysine acetylsalicylate, is susceptible to hydrolysis, which breaks down the acetylsalicylic acid moiety into salicylic acid and acetic acid. This degradation is catalyzed by both hydronium and hydroxide ions, with a notable acceleration in basic conditions.[1][2][3] The stability of this compound in aqueous solutions is therefore highly dependent on the pH of the medium. For long-term experiments, it is crucial to maintain the solution at an optimal pH and temperature to minimize degradation.
Below is a diagram illustrating the hydrolysis degradation pathway of this compound.
References
Application Notes: Aspisol® (Aspirin/Lysine Acetylsalicylate) in Acute Coronary Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspisol® is a formulation of acetylsalicylic acid (aspirin), available in various forms, including lysine acetylsalenylat for intravenous administration.[1] It is a cornerstone therapy in the management of acute coronary syndromes (ACS), a spectrum of conditions including unstable angina and myocardial infarction (MI).[2][3][4] The primary therapeutic benefit of this compound in ACS is derived from the antiplatelet effects of aspirin, which plays a critical role in mitigating the thrombotic events that underlie these conditions.[2][4] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its application in preclinical in vivo and in vitro models of ACS.
Mechanism of Action in Acute Coronary Syndrome
The principal mechanism of this compound in the context of ACS is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[5][6] This action blocks the biosynthesis of prostaglandin H2, the precursor for thromboxane A2 (TXA2).[5] TXA2 is a potent vasoconstrictor and a crucial mediator for platelet activation and aggregation.[1][5] By irreversibly acetylating a serine residue in the active site of COX-1, aspirin effectively halts TXA2 production for the entire lifespan of the platelet.[6] This leads to a significant reduction in platelet aggregation, thereby preventing the formation and propagation of intracoronary thrombi that cause myocardial ischemia and infarction.[7][8]
Beyond its antiplatelet effects, aspirin has been noted to have anti-inflammatory properties and may also influence coagulation by acetylating other proteins involved in the clotting cascade, such as fibrinogen, which can enhance fibrinolysis.[9][10]
Application in Preclinical Models
This compound (Aspirin) is widely used in preclinical research to investigate the pathophysiology of ACS and to evaluate novel therapeutic strategies. Below are protocols for a common in vivo model of myocardial infarction and an in vitro platelet function assay.
Protocol 1: In Vivo Myocardial Infarction Model (Coronary Artery Ligation in Rats)
This model simulates ACS by surgically occluding a major coronary artery, leading to myocardial ischemia and infarction. It is used to assess the efficacy of therapeutic agents in reducing infarct size and preserving cardiac function.
Objective: To evaluate the effect of this compound (Aspirin) on myocardial infarct size and cardiac function following surgically induced myocardial infarction in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound (or Acetylsalicylic Acid)
-
Anesthetics (e.g., Ketamine/Xylazine combination or Isoflurane)[11]
-
Ventilator for small rodents
-
Suture material (e.g., 6-0 silk) for ligation[2]
-
Triphenyltetrazolium chloride (TTC) stain
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).[11] Intubate the animal and connect it to a small animal ventilator.[11][12]
-
Surgical Procedure: Perform a left thoracotomy in the fourth intercostal space to expose the heart.[2][12] After opening the pericardium, permanently ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.[2] Successful ligation is confirmed by the observation of myocardial blanching in the area at risk.[14]
-
Sham Control: For the sham group, the suture is passed under the LAD artery but not tied.
-
Drug Administration: Administer this compound (aspirin) or vehicle control at a predetermined dose (e.g., 30-120 mg/kg) via an appropriate route (intraperitoneal, intravenous, or oral gavage) at a specified time point, often prior to ligation or shortly after reperfusion (in ischemia-reperfusion models).[5][9][14][15]
-
Closure and Recovery: Close the chest wall in layers and allow the animal to recover under a warming lamp. Provide appropriate post-operative analgesia.
-
Infarct Size Assessment (e.g., at 24 hours):
-
Re-anesthetize the animal and excise the heart.
-
Slice the ventricles into 2-mm thick transverse sections.
-
Incubate the slices in 1% TTC solution in PBS at 37°C for 15-20 minutes.[11] TTC stains viable myocardium red, while the infarcted area remains pale white.
-
Image the slices and quantify the infarct area (pale region) and the total left ventricular area using image analysis software. The infarct size is typically expressed as a percentage of the left ventricle.[5][7]
-
Quantitative Data Summary (from literature):
| Model Type | Animal | Aspirin Dose | Key Finding | Reference |
| Myocardial Infarction (Ligation) | Mouse | 120 mg/kg/day | Reduced expression of proinflammatory cytokines (TNF, IL-1β), but did not affect post-infarct cardiac remodeling. | [9] |
| Ischemia/Reperfusion | Rat | 50 mg/kg (pre-treatment) | Significantly reduced myocardial infarct size and improved cardiac function. | [15] |
| Ischemia/Reperfusion | Rat | 30 mg/kg/day | Reduced infarct size from 44.5% (vehicle) to 36.7%. | [5] |
| Ischemia/Reperfusion | Rat | 60 mg/kg (i.v.) | Significantly reduced myocardial infarction area compared to the MI/R group. | [14] |
Protocol 2: In Vitro Platelet Aggregation Assay
This assay directly measures the ability of aspirin to inhibit platelet function by quantifying the aggregation of platelets in response to various agonists. It is a fundamental tool for studying antiplatelet agents.
Objective: To determine the inhibitory effect of this compound (Aspirin) on platelet aggregation in platelet-rich plasma (PRP) using light transmittance aggregometry (LTA).
Materials:
-
Freshly drawn whole blood from healthy human volunteers or research animals, collected in 3.2% sodium citrate tubes.
-
This compound (or Acetylsalicylic Acid) for in vitro spiking or from treated subjects.
-
Platelet agonists: Arachidonic Acid (AA), Collagen, Adenosine Diphosphate (ADP).[16]
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmittance Aggregometer.
-
Pipettes and cuvettes.
Procedure:
-
Preparation of PRP and PPP:
-
Assay Setup:
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette PRP into a cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.
-
-
In Vitro Inhibition (if applicable): For direct in vitro studies, incubate the PRP with a known concentration of aspirin or vehicle for a specified time before adding the agonist.
-
Induction of Aggregation:
-
Add a specific concentration of a platelet agonist to the PRP cuvette. Common final concentrations are:
-
Record the change in light transmittance for 5-10 minutes. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
-
Data Analysis: The primary endpoint is the maximal percentage of aggregation. The inhibitory effect of aspirin is calculated by comparing the maximal aggregation in aspirin-treated samples to that of vehicle-treated controls. Aspirin should almost completely inhibit aggregation induced by arachidonic acid.[16]
Quantitative Data Summary (from literature):
| Assay Type | Agonist | Aspirin Dose/Treatment | Key Finding | Reference |
| Light Transmittance Aggregometry | Arachidonic Acid (AA) | 81, 162, and 325 mg/day (human) | All doses effectively blocked AA-induced platelet aggregation (resistance 0-6%). | [16] |
| Whole Blood Aggregometry | Collagen (0.5-2.0 µg/mL) | 75 mg/day for 5 days (human) | Strongly reduced maximal platelet aggregation; inhibition was most pronounced at lower collagen concentrations. | [10] |
| Platelet Aggregometry | Platelet Aggregation Assay (PAA) | Single 325mg dose (human) | Slope of aggregation curve significantly decreased 24 hours post-ingestion, allowing complete differentiation from normal platelets. | [6] |
Conclusion
This compound, through its active component aspirin, is a critical agent in the study and treatment of acute coronary syndromes. The protocols detailed above for a rodent myocardial infarction model and an in vitro platelet aggregation assay provide robust and reproducible methods for researchers to investigate the pathophysiology of ACS and explore the efficacy of novel cardioprotective and antithrombotic therapies. Careful adherence to these established models is essential for generating reliable and translatable preclinical data.
References
- 1. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet Therapy in Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]
- 7. Lack of effect of aspirin on myocardial infarct size in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspirin | Free ACLS Online Training Video | ProACLS [proacls.com]
- 9. High dose aspirin and left ventricular remodeling after myocardial infarction: aspirin and myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 11. veterinaryworld.org [veterinaryworld.org]
- 12. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Aspirin on Myocardial Ischemia-Reperfusion Injury in Rats through STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Aspirin in combination with gastrodin protects cardiac function and mitigates gastric mucosal injury in response to myocardial ischemia/reperfusion [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Measuring Thromboxane B2 Levels Following Aspisol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspisol, a formulation of acetylsalicylic acid (aspirin), is a widely used nonsteroidal anti-inflammatory drug (NSAID) that irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme.[1][2][3] This inhibition has a significant impact on the production of prostaglandins and thromboxanes. Specifically, by acetylating a serine residue in the active site of COX-1, aspirin blocks the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[1][2][4] TXA2 is highly unstable and is rapidly hydrolyzed to its stable, inactive metabolite, thromboxane B2 (TXB2).[5][6] Therefore, the measurement of TXB2 levels in biological samples serves as a reliable biomarker for assessing the pharmacodynamic effect of aspirin and the extent of platelet COX-1 inhibition.[4][7]
These application notes provide detailed methodologies for the quantitative measurement of TXB2 levels in serum or plasma following treatment with this compound. The primary methods covered are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Efficacy of this compound on Thromboxane B2 Levels
The following tables summarize the expected quantitative changes in serum thromboxane B2 levels following aspirin administration, as documented in various studies. These data can be used as a reference for expected outcomes in experimental settings.
Table 1: Effect of Different Aspirin Dosages on Serum Thromboxane B2 (TXB2) Inhibition
| Aspirin Dosage (per day) | Percent Inhibition of Serum TXB2 | Reference |
| 20 mg | 48% | [8] |
| 40 mg | 85% | [9][10] |
| 50 mg | Complete suppression after 14 days | [11] |
| 75 mg | >99% | [12] |
| 120 mg | 94% | [8] |
| 320 mg | 96% | [9][10] |
| 1280 mg | >99% | [9][10] |
Table 2: Serum Thromboxane B2 (TXB2) Levels After Aspirin Treatment in Patients with Vascular Disease
| Aspirin Dosage (per day) | Mean Serum TXB2 (ng/mL) | Median Serum TXB2 (ng/mL) | Interquartile Range (ng/mL) | Reference |
| 325 mg | 0.9 ± 1.2 | 0.4 | 0.2 - 0.9 | [13] |
| 81 mg | Significantly higher than 325 mg | - | - | [13] |
| 1300 mg | Significantly lower than 325 mg | - | - | [13] |
Signaling Pathway and Experimental Workflow
Cyclooxygenase-1 (COX-1) Signaling Pathway and Aspirin Inhibition
Caption: Inhibition of the COX-1 pathway by this compound.
General Experimental Workflow for TXB2 Measurement
Caption: Workflow for TXB2 measurement.
Experimental Protocols
Method 1: Thromboxane B2 Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common and accessible method for quantifying TXB2 in biological fluids.[5][6] The following is a generalized protocol for a competitive inhibition ELISA, which is a common format for small molecule detection.
Materials:
-
TXB2 ELISA Kit (e.g., from Cloud-Clone Corp., Thermo Fisher Scientific, Arbor Assays, R&D Systems)[6][14][15]
-
Microplate reader capable of measuring absorbance at 450 nm[14][15]
-
Calibrated pipettes and tips
-
Deionized or distilled water
-
Microplate shaker (optional, but recommended)[14]
-
Wash buffer (typically provided in the kit)
-
Samples (serum, plasma, or other biological fluids)[14]
Procedure:
-
Reagent Preparation:
-
Sample Collection and Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for at least one to two hours at room temperature or overnight at 4°C. Centrifuge at approximately 1,000 x g for 20 minutes. Carefully collect the serum supernatant.[14][15]
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[14][15]
-
Store samples at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.[14]
-
-
Assay Protocol (Competitive ELISA):
-
Add a specific volume (e.g., 50 µL) of the standard, control, or sample to the appropriate wells of the antibody-coated microplate.[5][14]
-
Immediately add a specific volume (e.g., 50 µL) of the HRP-conjugated TXB2 (Detection Reagent A) to each well.[14]
-
Gently shake the plate to mix and incubate for a specified time (e.g., 1 hour) at a specific temperature (e.g., 37°C).[14] During this incubation, the TXB2 in the sample competes with the HRP-conjugated TXB2 for binding to the primary antibody.
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer.[14]
-
Add a specific volume (e.g., 100 µL) of Detection Reagent B (if applicable, depending on the kit) and incubate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[14]
-
Repeat the aspiration and washing steps.[14]
-
Add the TMB substrate solution (e.g., 90 µL) to each well and incubate for 10-20 minutes at 37°C in the dark.[14] A color change will develop.
-
Add a stop solution (e.g., 50 µL) to each well to terminate the reaction. The color will typically change from blue to yellow.[14]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[14][15]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The concentration of TXB2 in the samples is inversely proportional to the absorbance.[5]
-
Calculate the concentration of TXB2 in the unknown samples by interpolating their absorbance values from the standard curve.
-
Method 2: Thromboxane B2 Measurement by LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of TXB2.[16][17][18]
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer[16][18]
-
Internal standards (e.g., deuterated TXB2)[16]
-
Solid-phase extraction (SPE) cartridges
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)[18]
-
Samples (serum or plasma)
Procedure:
-
Sample Preparation:
-
Spike the serum or plasma samples with a known concentration of the deuterated internal standard (e.g., d4-TXB2).[16]
-
Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[16][19]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize negative ion electrospray ionization (ESI) for the detection of TXB2.[16]
-
Operate the mass spectrometer in the Selected Reaction Monitoring (SRM) mode.[19] This involves monitoring specific precursor-to-product ion transitions for both TXB2 and its deuterated internal standard to ensure high selectivity and accurate quantification.[19]
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards of known TXB2 concentrations.
-
Quantify the amount of TXB2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The measurement of thromboxane B2 is a critical tool for assessing the efficacy of this compound and other antiplatelet therapies. Both ELISA and LC-MS/MS are robust methods for this purpose, with ELISA being more widely accessible and LC-MS/MS offering higher specificity and sensitivity. The choice of method will depend on the specific requirements of the research, available resources, and the need for high-throughput analysis. Adherence to detailed and validated protocols is essential for obtaining accurate and reproducible results.
References
- 1. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]
- 5. interchim.fr [interchim.fr]
- 6. arborassays.com [arborassays.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of low-to-high doses of aspirin on platelet aggregability and metabolites of thromboxane A2 and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Effect of acetylsalicylic acid on plasma thromboxane B2 and platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Aspirin dosage and thromboxane synthesis in patients with vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Thromboxane B2 in Serum by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 19. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspisol: A Versatile Tool for Elucidating the Role of COX-2 in Tumorigenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the synthesis of prostaglandins (PGs), is a key player in inflammation and has been increasingly implicated in the pathogenesis of various cancers. Its overexpression is a frequent observation in malignant tissues, where it contributes to multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, angiogenesis, and metastasis. Aspisol, the lysine salt of acetylsalicylic acid (aspirin), is a non-selective COX inhibitor that serves as a valuable investigational tool for dissecting the intricate role of the COX-2 pathway in tumorigenesis. Its water-soluble nature offers advantages for in vitro and in vivo experimental setups. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study COX-2's contribution to cancer biology.
Mechanism of Action
This compound, like aspirin, exerts its primary effect through the irreversible acetylation of a serine residue within the active site of both COX-1 and COX-2 enzymes. This covalent modification blocks the access of the substrate, arachidonic acid, to the catalytic site, thereby inhibiting the production of downstream prostaglandins, most notably prostaglandin E2 (PGE2).[1] PGE2 is a potent signaling molecule that can promote tumor growth by binding to its receptors (EP1-4) and activating various downstream pathways involved in cell proliferation, survival, and angiogenesis.[2][3] By inhibiting COX-2, this compound effectively reduces the levels of PGE2 in the tumor microenvironment, making it an excellent tool to probe the consequences of this inhibition on cancer cell behavior.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the human breast cancer cell line MDA-MB-231, as reported in a key preclinical study.[2] This data provides a baseline for researchers designing experiments to investigate the role of COX-2 in other cancer models.
Table 1: Dose-Dependent Effect of this compound on MDA-MB-231 Cell Viability (MTT Assay) [2]
| This compound Concentration (mM) | Treatment Duration (h) | Cell Viability (% of Control) |
| 1 | 24 | ~95% |
| 5 | 24 | ~90% |
| 10 | 24 | ~85% |
| 1 | 48 | ~90% |
| 5 | 48 | ~75% |
| 10 | 48 | ~60% |
| 1 | 72 | ~80% |
| 5 | 72 | ~55% |
| 10 | 72 | ~40% |
Table 2: Induction of Apoptosis in MDA-MB-231 Cells by this compound (Flow Cytometry) [2]
| This compound Concentration (mM) | Treatment Duration (h) | Apoptotic Cells (% of Total) |
| 0 (Control) | 24 | ~5% |
| 5 | 24 | ~15% |
| 10 | 24 | ~25% |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound in MDA-MB-231 Cells (ELISA) [2]
| This compound Concentration (mM) | Treatment Duration (h) | PGE2 Concentration (pg/mL) |
| 0 (Control) | 24 | ~120 |
| 1 | 24 | ~100 |
| 5 | 24 | ~70 |
| 10 | 24 | ~40 |
Table 4: Qualitative Summary of this compound's Effect on Protein Expression in MDA-MB-231 Cells (Western Blot) [2]
| Target Protein | Effect of this compound Treatment | Role in Tumorigenesis |
| COX-2 | Decreased Expression | Pro-proliferative, Anti-apoptotic, Pro-angiogenic |
| Bcl-2 | Decreased Expression | Anti-apoptotic |
| Bax | Increased Expression | Pro-apoptotic |
| Caspase-3 | Increased Expression | Executioner of apoptosis |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: COX-2 signaling pathway in tumorigenesis and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on cancer cells.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the quantitative data summary. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in sterile PBS or culture medium)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at desired concentrations (e.g., 1, 5, 10 mM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (vehicle control).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density that will result in approximately 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10 mM) and a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis of COX-2, Bcl-2, and Bax Expression
Objective: To determine the effect of this compound on the expression levels of key proteins involved in tumorigenesis and apoptosis.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-COX-2, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system and perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
Conclusion
This compound is a potent and versatile tool for investigating the multifaceted role of COX-2 in tumorigenesis. The provided quantitative data and detailed protocols offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complex interplay between the COX-2/PGE2 pathway and cancer progression. By utilizing this compound, scientists can gain valuable insights into potential therapeutic strategies targeting this critical signaling axis.
References
- 1. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]
- 2. exp-oncology.com.ua [exp-oncology.com.ua]
- 3. Synthesis of potent MDA-MB 231 breast cancer drug molecules from single step - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis and Purification of Acetylsalicylic Acid
These application notes provide a detailed protocol for the synthesis and purification of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride. The intended audience includes researchers, scientists, and drug development professionals.
Introduction
Acetylsalicylic acid, widely known as aspirin, is a prominent nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] It is synthesized via the esterification of salicylic acid.[4][5] The most common laboratory and industrial synthesis involves the reaction of salicylic acid with acetic anhydride in the presence of an acid catalyst.[4][6] This process, known as acetylation, converts the hydroxyl group of salicylic acid into an ester group.[4][7]
Reaction and Mechanism
The synthesis of acetylsalicylic acid is an esterification reaction where salicylic acid is treated with acetic anhydride.[4][5] This reaction results in the formation of acetylsalicylic acid and acetic acid as a byproduct.[4][7] A small amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is typically used as a catalyst to speed up the reaction.[1][4][5] The use of acetic anhydride is preferred over acetic acid because it is more reactive and the reaction is not reversible, which helps to drive the reaction to completion.[4][8]
Overall Reaction:
C₇H₆O₃ (salicylic acid) + C₄H₆O₃ (acetic anhydride) → C₉H₈O₄ (acetylsalicylic acid) + CH₃COOH (acetic acid)
The mechanism involves the protonation of the acetic anhydride by the acid catalyst, which makes it more electrophilic. The hydroxyl group of the salicylic acid then acts as a nucleophile, attacking one of the carbonyl carbons of the activated acetic anhydride. This is followed by the elimination of a molecule of acetic acid to form acetylsalicylic acid.
Experimental Protocols
3.1. Synthesis of Acetylsalicylic Acid
This protocol details the synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride.
Materials and Reagents:
-
Salicylic acid
-
Acetic anhydride
-
Concentrated (85%) phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
125 mL Erlenmeyer flask
-
Graduated cylinders
-
Hot water bath or hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Protocol:
-
Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[2]
-
In a fume hood, carefully add 5 mL of acetic anhydride to the flask.[2][8]
-
Slowly add 5-10 drops of concentrated (85%) phosphoric acid or concentrated sulfuric acid to the mixture while swirling the flask gently.[2][8]
-
Heat the flask in a warm water bath (around 70-80°C) for about 10-15 minutes, stirring occasionally until all the solid salicylic acid has dissolved.[9][10]
-
Remove the flask from the water bath and allow it to cool for a few minutes.
-
Cautiously add 20 drops of cold deionized water to the cooled mixture to hydrolyze the excess acetic anhydride.[8][10] Vapors of acetic acid will be produced, so this should be done in a fume hood.[8]
-
Add 50 mL of cold water to the flask to precipitate the crude acetylsalicylic acid.[8]
-
Cool the mixture in an ice bath for about 10 minutes to maximize crystallization.[8][9] If crystals do not form, gently scratch the inside of the flask with a glass stirring rod.[8][9]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[8][9]
-
Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[10]
-
Allow the crude product to air dry on the filter paper. A small sample should be set aside for a purity test before recrystallization.[9]
3.2. Purification by Recrystallization
Recrystallization is a technique used to purify the crude aspirin by separating it from any unreacted salicylic acid and other impurities.[9][11][12]
Materials and Reagents:
-
Crude acetylsalicylic acid
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Protocol:
-
Transfer the crude acetylsalicylic acid to a 50 mL Erlenmeyer flask.[9]
-
Add a minimum amount of warm ethanol (e.g., 4 mL) to dissolve the crystals.[9] Gently warm the mixture on a hot plate to facilitate dissolution.[9]
-
Once the solid is completely dissolved, slowly add about 13 mL of cold water to the solution.[9] The solution will become cloudy, and crystals will begin to form as it cools.[9]
-
Allow the flask to cool to room temperature, and then place it in an ice bath to complete the crystallization process.[9]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals completely. This can be done by leaving them in a desiccator or a low-temperature oven.
-
Once dry, weigh the final product to determine the actual yield.
Characterization and Purity Assessment
4.1. Yield Calculation The theoretical yield is calculated based on the initial amount of the limiting reactant, which is typically salicylic acid.[9] The percent yield is then determined by comparing the actual yield (mass of the purified product) to the theoretical yield.
Percent Yield = (Actual Yield / Theoretical Yield) x 100%
4.2. Melting Point Determination The purity of the synthesized acetylsalicylic acid can be assessed by measuring its melting point. Pure aspirin has a melting point of 135-136°C.[2] Impurities will typically cause the melting point to be lower and to occur over a broader range.
4.3. Ferric Chloride Test This is a qualitative test to detect the presence of unreacted salicylic acid.[9] Salicylic acid has a phenolic hydroxyl group that gives a distinct color (typically purple) with a ferric chloride (FeCl₃) solution.[9][10] Pure acetylsalicylic acid, which lacks this free phenolic group, should not produce this color change.[13]
Protocol:
-
Prepare four test tubes.
-
In each tube, add 1 mL of ethanol and 2 drops of FeCl₃ solution.[9]
-
To the first tube, add a few crystals of salicylic acid (positive control).
-
To the second tube, add a few crystals of your crude product.[9]
-
To the third tube, add a few crystals of your recrystallized product.[9]
-
The fourth tube serves as a blank (negative control).[9]
-
Observe and record any color changes. A purple color indicates the presence of salicylic acid.[9][10]
4.4. Spectroscopic Analysis Modern analytical techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and purity analysis of the synthesized aspirin.[13][14][15] UV-Vis spectroscopy can also be employed to determine the concentration of aspirin in a solution, which is useful for quantitative analysis.[16][17][18]
Data Presentation
Table 1: Reagents and Molar Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Moles |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 2.0 g | 0.0145 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.0 mL | 0.0529 |
| Phosphoric Acid | H₃PO₄ | 98.00 | ~10 drops | Catalyst |
Note: The density of acetic anhydride is 1.08 g/mL.
Table 2: Experimental Results and Purity Assessment
| Parameter | Value |
| Theoretical Yield of Aspirin (g) | 2.61 g |
| Actual Yield of Purified Aspirin (g) | To be measured |
| Percent Yield (%) | To be calculated |
| Melting Point of Purified Aspirin (°C) | To be measured |
| Literature Melting Point of Aspirin (°C) | 135-136 °C[2] |
| Ferric Chloride Test on Purified Product | Observation (e.g., No color change) |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis, purification, and analysis of acetylsalicylic acid.
Caption: Workflow for the synthesis, purification, and analysis of acetylsalicylic acid.
References
- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. understandingstandards.org.uk [understandingstandards.org.uk]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. Organic Synthesis International: ASPIRIN SYNTHESIS AND MECHANISM [organicsynthesisinternational.blogspot.com]
- 6. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 7. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 8. Synthesis of Aspirin [home.miracosta.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.williams.edu [web.williams.edu]
- 11. savemyexams.com [savemyexams.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. odinity.com [odinity.com]
- 17. Spectral Analysis of Aspirin Offers More Versatility in Laboratory Testing - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 18. journals.du.ac.in [journals.du.ac.in]
Application Notes and Protocols for Studying the Antiplatelet Effects of Aspisol in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-deeltjes effecten of Aspisol (the active ingredient, acetylsalicylic acid or aspirin) when used in combination with other antiplatelet agents. This document outlines the mechanism of action, summarizes key quantitative data from combination studies, provides detailed experimental protocols for assessing platelet function, and includes visualizations of relevant pathways and workflows.
Introduction to this compound and Combination Antiplatelet Therapy
This compound, a formulation of acetylsalicylic acid (aspirin), exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2] This action blocks the biosynthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction.[1][2][3][4] The effect of this compound on a platelet is permanent, lasting for the entire lifespan of the platelet, which is approximately seven to ten days.[1][3]
In clinical practice and research, this compound is frequently used in combination with other antiplatelet drugs that act on different pathways of platelet activation. This approach, known as dual antiplatelet therapy (DAPT) or triple antiplatelet therapy (TAPT), aims to achieve a more potent and comprehensive inhibition of platelet function.[5] Common combination agents include:
-
P2Y12 Inhibitors (e.g., Clopidogrel): These drugs block the P2Y12 receptor on platelets, thereby inhibiting ADP-mediated platelet activation.[6]
-
Phosphodiesterase Inhibitors (e.g., Cilostazol): These agents increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad inhibition of platelet aggregation induced by various agonists.[1][7]
Signaling Pathways in Platelet Aggregation
The following diagram illustrates the primary signaling pathways targeted by this compound and its common combination partners.
Quantitative Data from Combination Studies
The following tables summarize key quantitative findings from studies evaluating the antiplatelet effects of this compound (aspirin) in combination with clopidogrel and cilostazol.
This compound in Combination with Clopidogrel
| Parameter | Agonist | Aspirin Monotherapy | Aspirin + Clopidogrel | % Change/p-value | Reference |
| Platelet Aggregation | ADP (5 µM) | 44.7 ± 2.9% | 26.6 ± 2.7% | p < 0.001 | [8] |
| Collagen | 59.3 ± 5.1% | 16.4 ± 2.4% | p < 0.001 | [8] | |
| P-selectin Expression (% inhibition) | - | - | 54.3 (23.4-74.8) | - | |
| Bleeding Time | - | - | ≥ 24 min associated with bleeding | - | [3] |
This compound in Combination with Cilostazol
| Parameter | Agonist | Aspirin Monotherapy | Aspirin + Cilostazol | % Change/p-value | Reference |
| Platelet Aggregation | Collagen | Significantly decreased from baseline (p<0.05) | Significantly decreased from baseline (p<0.01) | - | [1] |
| Arachidonic Acid | Significantly decreased from baseline (p<0.01) | Significantly decreased from baseline (p<0.01) | - | [1] | |
| ADP | No significant decrease | Significantly decreased from baseline (p<0.05) | - | [1] | |
| P-selectin Expression (% inhibition) | - | - | 63.8 (35.2-83.2) | p=0.156 (vs. Asp+Clop) | |
| PAC-1 Expression | - | 70.1 ± 15.7% (baseline) -> 66.0 ± 19.0% | 70.9 ± 12.9% (baseline) -> 61.0 ± 19.3% | p=0.008 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is a standard method for assessing platelet aggregation in response to various agonists.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
Light Transmission Aggregometer
-
Pipettes and consumables
-
Saline or appropriate buffer
Procedure:
-
Blood Collection: Draw whole blood into sodium citrate tubes using a 19- or 21-gauge needle to minimize platelet activation.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off. Carefully aspirate the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the platelets. The supernatant is the PPP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standard concentration (typically 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Antiplatelet Agents: Pre-incubate the PRP with the desired concentrations of this compound, the combination drug, or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Light Transmission Aggregometry:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the pre-incubated PRP to the aggregometer cuvette with a stir bar.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Determine the maximal percentage of platelet aggregation from the aggregation curve.
Thromboxane A2 (TXA2) Formation Assay
This protocol measures the production of TXA2, which is inhibited by this compound.
Materials:
-
Whole blood or PRP
-
Platelet agonist (e.g., arachidonic acid, collagen)
-
Indomethacin (to stop the reaction)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.
Procedure:
-
Sample Preparation: Use either citrated whole blood or PRP.
-
Incubation: Incubate the sample with this compound and/or the combination drug at 37°C.
-
Stimulation: Add a platelet agonist (e.g., arachidonic acid) to induce TXA2 production.
-
Reaction Termination: After a specific incubation time (e.g., 5 minutes), stop the reaction by adding indomethacin.
-
TXB2 Measurement: Centrifuge the sample to obtain the supernatant. Measure the concentration of TXB2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TXB2 levels in the treated samples to the control samples to determine the percentage of inhibition.
Bleeding Time Measurement
This in vivo assay provides a global assessment of primary hemostasis.
Materials:
-
Spring-loaded bleeding time device
-
Blood pressure cuff
-
Filter paper
-
Stopwatch
-
Alcohol swabs
Procedure:
-
Patient Preparation: The patient should be in a relaxed, supine position.
-
Cuff Inflation: Place a blood pressure cuff on the upper arm and inflate it to a constant pressure of 40 mmHg.[10][11][12]
-
Incision: Select an area on the volar surface of the forearm that is devoid of visible veins. Clean the area with an alcohol swab and allow it to dry. Use a standardized, sterile, spring-loaded device to make a uniform incision (typically 5 mm long and 1 mm deep).[10]
-
Timing and Blotting: Start the stopwatch immediately upon making the incision.[10] Every 30 seconds, gently blot the drop of blood with filter paper without touching the wound itself.[10]
-
Endpoint: The test is complete when bleeding ceases and the filter paper is no longer stained with blood.[10] Record the total time.
-
Safety: If bleeding persists for more than 15-20 minutes, the test should be stopped, and pressure applied to the wound.
Conclusion
The study of this compound in combination with other antiplatelet agents is crucial for optimizing therapeutic strategies in cardiovascular disease. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical and clinical investigations. Careful consideration of the specific mechanisms of action of each drug in a combination therapy is essential for interpreting the results of platelet function assays and for understanding the overall impact on hemostasis.
References
- 1. Dual Therapy with Aspirin and Cilostazol May Improve Platelet Aggregation in Noncardioembolic Stroke Patients: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Bleeding tendency in dual antiplatelet therapy with aspirin/clopidogrel: rescue of the template bleeding time in a single-center prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. The safety and efficacy of aspirin and clopidogrel as a combination treatment in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of clopidogrel, aspirin and both antiplatelet drugs on platelet function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of concomitant use of proton pump inhibitors with aspirin-clopidogrel dual antiplatelet therapy in coronary heart disease: A systematic review and meta-analysis [frontiersin.org]
- 8. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilostazol Reduces PAC-1 Expression on Platelets in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bleeding Time [BT] [practical-haemostasis.com]
- 11. Bleeding Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Bleeding Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Troubleshooting & Optimization
Aspisol stability and degradation in aqueous solutions over time
Welcome to the technical support center for Aspisol. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting support for experiments involving aqueous solutions of this compound. This compound is the lysine salt of acetylsalicylic acid (ASA), which is prone to hydrolysis in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary stability concern in aqueous solutions?
This compound is a water-soluble formulation of acetylsalicylic acid (aspirin), where lysine is used as a salt-forming agent to improve solubility. The primary stability concern is the hydrolysis of the acetylsalicylic acid molecule. The ester linkage in ASA is susceptible to cleavage by water, which breaks the molecule down into salicylic acid and acetic acid.[1] This degradation process is irreversible and results in a loss of the therapeutic properties of the parent drug.
Q2: What is the main degradation pathway of this compound in an aqueous solution?
The principal degradation pathway for this compound, or more specifically, the acetylsalicylate ion, is hydrolysis.[1] This reaction is catalyzed by hydronium ions (H₃O⁺) at low pH and, more significantly, by hydroxide ions (HO⁻) in neutral to basic conditions.[1][2][3] The hydrolysis reaction results in the formation of salicylate and acetate ions.[1][3] Studies have shown that the degradation is particularly rapid and prominent in basic (alkaline) solutions.[1][4]
Q3: How do pH and temperature influence the stability of this compound solutions?
Both pH and temperature are critical factors affecting the stability of this compound in aqueous solutions.
-
pH : Acetylsalicylic acid is most stable in moderately acidic environments, around a pH of 2.4.[5] The rate of hydrolysis increases significantly in neutral and, most notably, in alkaline (basic) conditions (pH > 7).[1][2][5] The hydrolysis reaction is catalyzed by both acids and bases.[1][3]
-
Temperature : Higher temperatures dramatically accelerate the rate of hydrolysis.[5] The rate of degradation can increase more than fivefold when the temperature is raised from 22.5°C to 37°C.[5][6] Therefore, it is recommended to prepare and handle aqueous solutions on ice and store them at refrigerated temperatures to minimize degradation.[5]
Q4: What are the visible signs of this compound degradation in a solution?
While the initial degradation products (salicylic acid and acetic acid) are soluble, high concentrations of salicylic acid, which is less soluble than its salt form, can sometimes lead to the formation of a precipitate, especially if the pH of the solution changes. However, the most reliable way to monitor degradation is through analytical methods like HPLC, which can separate and quantify this compound and its degradation products.
Q5: How can I prepare a relatively stable aqueous solution of this compound for my experiments?
To maximize stability, consider the following:
-
Use cold, purified water and prepare the solution on ice.[5]
-
Buffer the solution to a moderately acidic pH (around 2.4) if your experimental conditions permit.[5] Citrate buffers may offer better stability than phosphate buffers, as phosphate ions can sometimes catalyze hydrolysis.[5]
-
Prepare the solution fresh and use it as quickly as possible. For aqueous solutions at neutral pH, it's recommended to use them within 30 minutes.[5]
-
For longer-term storage, consider preparing stock solutions in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or acetonitrile, where hydrolysis is minimized.[5] A mixture of water and polyethylene glycol (4:1, v/v) has also been shown to enhance stability.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peak in HPLC chromatogram | The most common degradation product is salicylic acid.[7] | Run a salicylic acid standard to confirm the identity of the peak. The retention time of the degradation product should match that of the salicylic acid standard.[8] |
| Rapid change in solution pH | The hydrolysis of acetylsalicylic acid produces acetic acid and salicylic acid, both of which are acidic and can lower the pH of an unbuffered solution. | Use a suitable buffer system to maintain a constant pH throughout your experiment. Ensure the buffer is compatible with aspirin and does not accelerate its degradation.[5] |
| Low or inconsistent assay results | This is likely due to the degradation of this compound into salicylic acid, especially if solutions are prepared in advance, stored at room temperature, or are at a neutral or basic pH.[5][6] | Prepare solutions fresh immediately before use.[5] Handle and store solutions at low temperatures (e.g., on ice or refrigerated).[5] Verify the pH of your solution, as stability is highly pH-dependent.[1][2] |
| Precipitate forms in the solution | This could be due to the formation of salicylic acid, which has lower solubility in water compared to acetylsalicylic acid, especially at acidic pH. | Ensure the concentration of this compound is within its solubility limits at the given pH and temperature. If degradation is suspected, confirm with an analytical method like HPLC. |
Data on Factors Affecting Stability
The stability of acetylsalicylic acid (the active component of this compound) is highly dependent on the solvent, pH, and temperature.
Table 1: Influence of Environmental Factors on Aspirin Degradation [5]
| Factor | Condition | Degradation Rate | Recommendation |
| pH | Mildly Acidic (e.g., pH 2.4) | Minimum Rate | Use acidic buffers (e.g., citrate) for maximum stability. |
| Neutral / Alkaline (pH > 7.4) | Rapid Increase | Avoid neutral or basic aqueous solutions for storage. | |
| Temperature | Refrigerated (<8°C) or on Ice | Significantly Reduced | Always prepare and handle aqueous solutions on ice. |
| Room Temperature (~25°C) | Moderate | Acceptable for short-term handling of solid Aspirin. | |
| Elevated (e.g., 37°C) | Dramatically Increased | Avoid heating solutions unless required by a specific protocol. |
Table 2: Stability of Aspirin in Various Solvents [5]
| Solvent/System | Stability Notes |
| Dimethyl Sulfoxide (DMSO) | High stability when anhydrous. Recommended for long-term stock solutions. |
| Acetonitrile | High stability. A preferred solvent for stable stock solutions. |
| Ethanol / Methanol | Very low stability. Not recommended for storage. |
| PBS (pH 7.2) | Unstable. Prepare fresh and use within 30 minutes. |
| Phosphate Buffer (pH 7.4) | Unstable. Phosphate ions may catalyze hydrolysis. |
| Water-Polyethylene Glycol (4:1 v/v) | High stability. Provides an excellent medium for enhanced stability. |
Experimental Protocols
Protocol: Monitoring this compound Degradation by Reverse-Phase HPLC
This protocol outlines a general method to separate and quantify acetylsalicylic acid (ASA) and its primary degradation product, salicylic acid (SA).
1. Materials and Reagents:
-
This compound (Lysine Acetylsalicylate)
-
Acetylsalicylic Acid (ASA) reference standard
-
Salicylic Acid (SA) reference standard
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Glacial Acetic Acid or Formic Acid (HPLC grade)
-
Mobile Phase: A common mobile phase is a mixture of an aqueous acidic solution and an organic solvent, for example, 0.1% glacial acetic acid in water and acetonitrile in a 50:50 v/v ratio.[7]
-
Diluent: A mixture similar to the mobile phase is often used.
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
3. Preparation of Standard Solutions:
-
Prepare individual stock solutions of ASA and SA reference standards in the diluent at a known concentration (e.g., 1 mg/mL).
-
From the stock solutions, prepare working standard solutions at appropriate concentrations for calibration.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to achieve a known theoretical concentration of ASA.
-
For stability studies, incubate the this compound solution under the desired conditions (e.g., specific pH, temperature).
-
At each time point, withdraw an aliquot of the sample, dilute it if necessary with the diluent, and transfer it to an HPLC vial.
5. HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture like 50:50 (v/v) 0.1% acetic acid in water and acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: UV detection at approximately 246 nm.[7]
-
Injection Volume: 10-20 µL.
-
Run Time: Sufficient to allow for the elution of both SA and ASA (typically less than 10 minutes).
6. Data Analysis:
-
Identify the peaks for ASA and SA in the chromatograms based on the retention times of the reference standards.
-
Quantify the concentration of ASA and SA in the samples by comparing their peak areas to the calibration curves generated from the standard solutions.
-
Calculate the percentage of ASA remaining and the percentage of SA formed at each time point to determine the degradation kinetics.
Visualizations
Caption: Hydrolysis of this compound in aqueous solution.
References
- 1. Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Troubleshooting Aspisol Precipitation in Phosphate-Buffered Saline (PBS)
For researchers, scientists, and drug development professionals, encountering precipitation when preparing solutions is a common yet frustrating challenge. This guide provides a comprehensive resource for troubleshooting the precipitation of Aspisol (lysine acetylsalicylate) in phosphate-buffered saline (PBS), a frequently used buffer in biological and pharmaceutical research.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the lysine salt of acetylsalicylic acid (aspirin).[1][2] The inclusion of the amino acid lysine enhances the aqueous solubility of acetylsalicylic acid, which is otherwise poorly soluble in water.[1][3] This improved solubility makes it more suitable for certain experimental and therapeutic applications where a rapid and higher concentration of the active compound is required.
Q2: I observed a white precipitate after dissolving this compound in PBS. What are the potential causes?
The precipitation of this compound in PBS can be attributed to several factors, often related to the chemical properties of both this compound and the buffer itself:
-
Hydrolysis of Acetylsalicylic Acid: The most common cause is the hydrolysis of the acetylsalicylic acid moiety of this compound into salicylic acid and acetic acid. Salicylic acid has very low solubility in neutral pH solutions and can precipitate out. This hydrolysis is accelerated in basic conditions (pH > 7.4) and can be catalyzed by the phosphate ions present in PBS.[3][4][5]
-
Exceeding Solubility Limits: While more soluble than aspirin, lysine acetylsalicylate still has a finite solubility in PBS. If the concentration exceeds this limit, precipitation will occur. This is particularly relevant when preparing concentrated stock solutions.
-
Temperature Effects: Temperature can influence both the solubility of this compound and the rate of its hydrolysis. Lower temperatures can decrease the solubility of the components, while higher temperatures can accelerate the degradation of acetylsalicylic acid.[5]
-
Interaction between Lysine and Phosphate: There is a potential for an interaction between the lysine component of this compound and the phosphate ions in the buffer, which could lead to the formation of a less soluble lysine-phosphate salt, although this is less commonly reported as the primary cause of precipitation.
Q3: How does the pH of PBS affect this compound stability?
The pH of the PBS solution is a critical factor. PBS is typically buffered to a physiological pH of 7.2-7.4. While acetylsalicylic acid is more stable at a slightly acidic pH (around 2-3), the near-neutral pH of PBS, especially if it trends slightly alkaline, can promote the hydrolysis of the ester bond in the acetylsalicylic acid molecule, leading to the formation of less soluble salicylic acid.[3][6][7]
Q4: Can the concentration of PBS affect this compound solubility?
Yes, the concentration of the phosphate buffer can influence the stability of this compound. Higher concentrations of phosphate ions can increase the catalytic effect on the hydrolysis of acetylsalicylic acid, potentially leading to a faster formation of precipitate.[4]
Q5: My this compound solution in PBS was initially clear but developed a precipitate over time. Why did this happen?
This is a classic sign of chemical instability. The initially clear solution likely contained dissolved this compound. However, over time, the acetylsalicylic acid component hydrolyzed into salicylic acid. Once the concentration of the newly formed salicylic acid exceeded its solubility limit in the PBS, it began to precipitate out of the solution. The rate of this hydrolysis is influenced by temperature and pH.
Troubleshooting Guide
If you encounter precipitation when working with this compound in PBS, follow these steps to identify the cause and find a solution.
dot
Caption: A workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility of Acetylsalicylic Acid in Water (25°C) | ~3 mg/mL | [7][8] |
| Solubility of Acetylsalicylic Acid in PBS (pH 7.2) | ~2.7 mg/mL | [4] |
| Optimal pH for Acetylsalicylic Acid Stability | 2-3 | [7] |
| Hydrolysis of Acetylsalicylic Acid | Catalyzed by phosphate buffer | [4] |
| Hydrolysis of Lysine Acetylsalicylate | Accelerated in basic medium (pH > 7.4) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Fresh this compound Working Solution in PBS
This protocol is designed to minimize the risk of precipitation by preparing a fresh solution for immediate use.
Materials:
-
This compound (Lysine Acetylsalicylate) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Methodology:
-
Pre-warm the PBS: Warm the required volume of sterile PBS to room temperature (20-25°C). Avoid overheating, as this can accelerate hydrolysis.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of the pre-warmed PBS to the this compound powder.
-
Vortex: Vortex the mixture thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Final Dilution: Add the remaining volume of PBS to achieve the desired final concentration.
-
Gentle Mixing: Invert the tube several times to ensure the solution is homogeneous. Avoid vigorous shaking that could introduce bubbles.
-
pH Check (Optional but Recommended): If your experiment is sensitive to slight pH variations, check the pH of the final solution and adjust carefully with sterile, dilute HCl or NaOH if necessary. Be aware that significant pH adjustments can affect stability.
-
Sterilization (Optional): If sterility is critical, filter the final solution through a sterile 0.22 µm syringe filter into a new sterile container.
-
Immediate Use: Use the freshly prepared this compound-PBS solution immediately to minimize the risk of hydrolysis and subsequent precipitation. Do not store the working solution at room temperature or 4°C for extended periods.
dot
Caption: A workflow for preparing this compound solutions in PBS.
Signaling Pathways and Logical Relationships
The primary chemical reaction leading to precipitation is the hydrolysis of acetylsalicylic acid. The following diagram illustrates this degradation pathway.
dot
Caption: Hydrolysis pathway of this compound leading to precipitation.
By understanding the chemical principles at play and adhering to best practices for solution preparation, researchers can successfully avoid the issue of this compound precipitation in PBS and ensure the reliability and reproducibility of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3036125A - Process for purifying lysine - Google Patents [patents.google.com]
- 4. Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP1035109A1 - Aqueous lysine solution - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
How to control for pH changes when adding Aspisol to cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Aspisol in cell culture media. The following information will help you control for pH changes and maintain optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it change the pH of my cell culture media?
A1: this compound is a formulation containing acetylsalicylic acid (aspirin), which is an acidic compound.[1][2] When added to cell culture media, the acidic nature of acetylsalicylic acid can lead to a decrease in the pH of the media. This pH shift can significantly impact cell viability and proliferation.[3]
Q2: What are the consequences of a pH shift in cell culture?
A2: Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[4] A significant deviation from this optimal pH can lead to:
-
Reduced cell proliferation and viability.[1]
-
Alterations in cellular metabolism.
-
Compromised experimental results and poor reproducibility.
Q3: How can I monitor the pH of my cell culture media after adding this compound?
A3: The pH of the cell culture medium can be monitored using a calibrated pH meter. For sterile cultures, it is recommended to aseptically remove a small aliquot of the medium to measure the pH.[5] Many culture media also contain phenol red, a pH indicator that changes color with pH shifts. A change from red to orange or yellow indicates an acidic shift.[4][6]
Q4: What are the primary methods to control for pH changes when adding this compound?
A4: There are two main strategies to counteract the pH drop caused by this compound:
-
Adjusting the pH of the this compound Stock Solution: Before adding it to the culture medium, the pH of the this compound stock solution can be carefully adjusted to a physiological range (7.2-7.4) using a sterile, dilute solution of sodium hydroxide (NaOH).[1]
-
Using a Buffered Media System: Ensure your cell culture medium has a robust buffering system. The most common are the bicarbonate-CO2 system and the addition of a biological buffer like HEPES.[4][7][8]
Troubleshooting Guide
Issue: My cell culture media turns yellow and cells are dying after adding this compound.
This is a common indication of a significant drop in pH. Here’s a step-by-step guide to troubleshoot and resolve the issue:
| Step | Action | Rationale |
| 1 | Prepare a pH-Adjusted Stock Solution | Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) and then slowly add sterile, dilute NaOH to bring the pH of the stock solution to ~7.4 before adding it to your media.[1] This pre-neutralizes the acidity of the aspirin. |
| 2 | Incorporate an Additional Buffer | If the pH shift is still significant, consider supplementing your medium with HEPES buffer at a final concentration of 10-25 mM. HEPES provides additional buffering capacity independent of the CO2 incubator.[4][8] |
| 3 | Perform a Dose-Response pH Analysis | Before your main experiment, test the effect of different this compound concentrations on the pH of your specific cell culture medium. This will help you determine the buffering capacity of your system and the amount of pH adjustment needed. See the experimental protocol below. |
| 4 | Control for Solvent Effects | Prepare a vehicle control by adding the same amount of the solvent (e.g., DMSO) without this compound to a separate culture flask to ensure that the solvent itself is not causing pH changes or toxicity.[1] |
Experimental Protocols
Protocol: pH Monitoring and Adjustment of this compound-Supplemented Media
This protocol outlines the steps to prepare and validate a pH-neutral this compound solution for cell culture experiments.
Materials:
-
This compound (or acetylsalicylic acid)
-
Sterile DMSO or ethanol
-
Sterile, dilute (0.1N) sodium hydroxide (NaOH)
-
Your complete cell culture medium
-
Sterile serological pipettes and tubes
-
Calibrated pH meter with a sterile electrode or a method for aseptic sampling
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the desired amount of this compound in a minimal volume of sterile DMSO or ethanol to create a concentrated stock solution (e.g., 100 mM).
-
pH Adjustment of Stock Solution:
-
While stirring, slowly add small increments of sterile 0.1N NaOH to the this compound stock solution.
-
After each addition, measure the pH.
-
Continue this process until the pH of the stock solution is between 7.2 and 7.4. Be cautious not to overshoot the target pH.
-
-
Addition to Cell Culture Media:
-
Aseptically add the pH-adjusted this compound stock solution to your cell culture medium to achieve the desired final concentration.
-
Gently swirl the medium to ensure thorough mixing.
-
-
Final pH Verification:
-
Aseptically remove a small aliquot (e.g., 1 mL) of the final this compound-supplemented medium.
-
Measure the pH to confirm it is within the optimal range for your cells (typically 7.2-7.4).
-
-
Sterile Filtration (Optional but Recommended): If you are concerned about the sterility of the pH adjustment process, you can filter the final this compound-supplemented medium through a 0.22 µm sterile filter before adding it to your cells.[5]
Quantitative Data Summary
The following table summarizes the pH changes observed in a study where different concentrations of acetylsalicylic acid (ASA) were added to lymphocyte cell culture.[3] This illustrates the dose-dependent effect on media pH.
| ASA Concentration (mmol/L) | Resulting pH of Culture Medium |
| 1 | 7.19 |
| 3 | 6.99 |
| 5 | 6.75 |
This data highlights the importance of pH control, as significant pH drops were observed at concentrations used in research.
Visualizations
Caption: Workflow for troubleshooting pH changes when adding this compound.
Caption: Logical relationship between this compound addition, pH, and cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. 1mg.com [1mg.com]
- 3. The effects of different concentrations of acetylsalicylic acid on proliferation and viability of lymphocytes in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 7. scientificbio.com [scientificbio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Aspisol Interference with Common Laboratory Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of Aspisol with common laboratory assays, such as the MTT and BCA assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a pharmaceutical formulation that typically contains acetylsalicylic acid (aspirin) combined with an amino acid, such as glycine or lysine, to improve its solubility and reduce gastric irritation.[1][2] The active components are acetylsalicylic acid and the specific amino acid (glycine or lysine).
Q2: Can this compound interfere with the MTT cell viability assay?
The primary effect of this compound in an MTT assay is expected to be on cell viability due to the pharmacological activity of acetylsalicylic acid.[3][4] Acetylsalicylic acid can be cytotoxic in a dose- and time-dependent manner.[5] However, there is a possibility of chemical interference if a compound can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[6] While direct, significant chemical interference from acetylsalicylic acid, glycine, or lysine with the MTT reagent is not widely reported, it is crucial to perform a cell-free control experiment to rule out this possibility for your specific experimental conditions.
Q3: Can this compound interfere with the BCA protein assay?
Yes, components of this compound can interfere with the BCA protein assay.[1][7] The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu¹⁺.[8] Substances that can reduce copper ions or chelate them will interfere with this assay.[8][9]
-
Glycine: Has been reported to interfere with the BCA assay at concentrations as low as 0.1 M.[1][7]
-
Lysine: As an amino acid, it can also potentially interfere with the BCA assay.
-
Acetylsalicylic Acid: An older study indicated that aspirin therapy in patients led to a decrease in measured total protein in clinical laboratory assays, suggesting potential interference.[10]
Q4: What are the signs of this compound interference in my assays?
-
MTT Assay: An unexpected increase in absorbance in a cell-free control (media + this compound + MTT reagent) that is dose-dependent with the this compound concentration would indicate direct reduction of the MTT reagent.
-
BCA Assay: A significant color change (purple) in a blank sample (buffer + this compound) or a non-linear standard curve when proteins are assayed in the presence of this compound can indicate interference.
Troubleshooting Guides
MTT Assay: Troubleshooting this compound Interference
Problem: Unexpected or inconsistent MTT assay results when using this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potential this compound interference in MTT assays.
Troubleshooting Steps:
-
Perform a Cell-Free Control: To determine if this compound directly reduces the MTT reagent, set up control wells containing your cell culture medium, the same concentrations of this compound used in your experiment, and the MTT reagent, but without any cells.
-
Analyze Control Results: If you observe a dose-dependent increase in absorbance in the cell-free controls, this confirms direct interference.
-
Correction and Alternative Assays:
-
You can attempt to correct for this by subtracting the absorbance of the cell-free control from your experimental wells for each corresponding this compound concentration. However, this may not be completely accurate.
-
The most reliable solution is to switch to a different viability assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay (measures total protein), a Lactate Dehydrogenase (LDH) assay (measures membrane integrity), or an ATP-based assay (measures cellular ATP levels).[2]
-
BCA Assay: Troubleshooting this compound Interference
Problem: Inaccurate protein concentration measurements in samples containing this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in BCA protein assays.
Troubleshooting Steps:
-
Modify the Standard Curve: The most straightforward approach is to prepare your protein standards (e.g., BSA) in the same buffer that your unknown samples are in, including the same concentration of this compound. This can help to compensate for the interference.
-
Dilute the Sample: If the concentration of this compound is high, diluting your sample with a compatible buffer may reduce the interfering components to a level that no longer significantly affects the assay.[7]
-
Protein Precipitation: To remove interfering substances, you can precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone precipitation.[7][11] After precipitation, the protein pellet is washed and then resolubilized in a buffer compatible with the BCA assay.
-
Use an Alternative Assay: The Bradford protein assay is based on a different principle (dye-binding) and is generally less susceptible to interference from reducing agents and some amino acids that affect the BCA assay.
Data Presentation
Table 1: Hypothetical Data for this compound Interference in a Cell-Free MTT Assay
The following table is a template for presenting data from a cell-free control experiment to test for direct MTT reduction by this compound. Researchers should generate this data using their specific experimental conditions.
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Apparent Cell Viability (%) |
| 0 (Medium Only) | 0.05 ± 0.01 | 0% |
| 10 | 0.06 ± 0.01 | 1% |
| 50 | 0.08 ± 0.02 | 3% |
| 100 | 0.12 ± 0.03 | 7% |
| 200 | 0.20 ± 0.04 | 15% |
| 500 | 0.35 ± 0.05 | 30% |
Apparent Cell Viability (%) is calculated relative to a positive control of 100% viable cells (not shown in this cell-free example) and is meant to illustrate the potential for false-positive signals.
Table 2: Hypothetical Data for this compound Interference in the BCA Assay
This table illustrates the potential effect of this compound on the colorimetric response of the BCA assay in the absence of protein. This data should be generated by the user.
| This compound Concentration (µM) | Absorbance at 562 nm (Mean ± SD) | Equivalent Protein Concentration (µg/mL) |
| 0 (Buffer Only) | 0.050 ± 0.005 | 0 |
| 100 | 0.075 ± 0.007 | ~25 |
| 500 | 0.150 ± 0.010 | ~100 |
| 1000 | 0.250 ± 0.015 | ~200 |
| 5000 | 0.600 ± 0.030 | ~600 |
Equivalent Protein Concentration is an estimation based on a typical BSA standard curve and demonstrates the false-positive signal generated by this compound components.
Experimental Protocols
Protocol: Cell-Free MTT Assay for Interference Testing
-
Prepare a 96-well plate.
-
In triplicate, add 100 µL of your standard cell culture medium to each well.
-
Add serial dilutions of this compound to the wells to achieve the final concentrations you will use in your cell-based experiments. Include a vehicle control (the solvent used to dissolve this compound).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[13]
-
Mix thoroughly to dissolve any formazan that may have formed.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol: BCA Assay with Potentially Interfering Substances
-
Prepare a series of protein standards (e.g., BSA) with known concentrations (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL). Prepare these standards in the same buffer as your unknown samples, including the concentration of this compound present in your samples.
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate in triplicate.
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[14]
-
Add 200 µL of the BCA working reagent to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm on a microplate reader.
-
Generate a standard curve by plotting the average absorbance for each BSA standard against its concentration and use this curve to determine the protein concentration of your unknown samples.
Signaling Pathways and Mechanisms of Action
This compound's primary active component, acetylsalicylic acid (aspirin), exerts its effects through multiple signaling pathways.
Aspirin's Inhibition of Cyclooxygenase (COX)
Aspirin irreversibly inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[15][16] This blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and platelet aggregation.
References
- 1. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 2. blog.quartzy.com [blog.quartzy.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chemistry of Protein Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of interference by aspirin with some assays commonly done in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Minimizing Gastrointestinal Side Effects of Lysine Acetylsalicylate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysine acetylsalicylate in animal models. The following information is designed to help minimize gastrointestinal side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which lysine acetylsalicylate causes gastrointestinal side effects?
A1: Like other nonsteroidal anti-inflammatory drugs (NSAIDs), lysine acetylsalicylate primarily causes gastrointestinal damage by inhibiting cyclooxygenase (COX) enzymes.[1] This inhibition reduces the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa.[1] Prostaglandins regulate mucosal blood flow, stimulate mucus and bicarbonate secretion, and promote epithelial cell proliferation.[2] Their depletion, therefore, leaves the gastric lining vulnerable to injury from gastric acid and other irritants.
Q2: Is lysine acetylsalicylate less damaging to the gastrointestinal tract than acetylsalicylic acid (aspirin)?
A2: Some studies suggest that lysine acetylsalicylate, due to its higher solubility and faster absorption, may cause less direct irritation to the gastric mucosa compared to standard aspirin. However, it still carries the risk of systemic gastrointestinal side effects due to the inhibition of prostaglandin synthesis. The parenteral administration of lysine acetylsalicylate has been shown to inhibit protein synthesis in the rat gastric mucosa, indicating that it can still have ulcerogenic potential regardless of the route of administration.[3]
Q3: What are the most common gastroprotective agents used in combination with lysine acetylsalicylate in animal studies?
A3: The most commonly used gastroprotective agents include:
-
Proton Pump Inhibitors (PPIs): Such as omeprazole, which potently suppress gastric acid secretion.[4][5]
-
H2-Receptor Antagonists: Such as ranitidine, which also reduce gastric acid production.[6][7]
-
Prostaglandin Analogs: Such as misoprostol, which replace the prostaglandins inhibited by NSAIDs.[8][9]
Q4: Can I administer lysine acetylsalicylate parenterally to avoid gastric irritation?
A4: While parenteral administration bypasses direct contact with the gastric mucosa, it does not eliminate the risk of gastrointestinal side effects. The systemic inhibition of prostaglandin synthesis remains the primary mechanism of injury, and studies have shown that parenterally administered lysine acetylsalicylate can still inhibit protein synthesis in the gastric mucosa, contributing to its ulcerogenic potential.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in ulcer formation between animals in the same group. | - Inconsistent fasting times before drug administration.- Genetic variability within the animal strain.- Inaccurate dosing or administration technique. | - Ensure a consistent fasting period (typically 18-24 hours) with free access to water for all animals.[10] - Use a well-defined, genetically stable animal strain.- Calibrate all dosing equipment and ensure consistent administration technique (e.g., gavage needle placement). |
| Unexpectedly high mortality rate in the experimental group. | - Dose of lysine acetylsalicylate is too high for the chosen animal model.- Severe ulceration leading to perforation or hemorrhage. | - Perform a dose-response study to determine the optimal ulcerogenic dose with minimal mortality.- Consider co-administration with a gastroprotective agent from the start of the experiment. |
| Gastroprotective agent appears to be ineffective. | - Incorrect dosage or timing of administration.- The chosen agent is not effective against the specific mechanism of injury.- Drug interaction between the gastroprotective agent and lysine acetylsalicylate. | - Review the literature for effective doses and administration schedules for the specific agent and animal model.[4][6][11] - Consider switching to an agent with a different mechanism of action (e.g., from an acid suppressant to a prostaglandin analog).- Check for known pharmacokinetic or pharmacodynamic interactions. |
| Difficulty in accurately scoring gastric lesions. | - Subjective and inconsistent scoring methodology.- Lack of a standardized scoring system. | - Utilize a validated, standardized ulcer scoring system (e.g., based on the number and severity of lesions).- Have two independent and blinded observers score the lesions to ensure consistency and reduce bias. |
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with Acetylsalicylic Acid (as a model for Lysine Acetylsalicylate) in Rats
This protocol is adapted from a model using acetylsalicylic acid, which can be used as a basis for studies with lysine acetylsalicylate.
Materials:
-
Male Wistar rats (220-250 g)[12]
-
Acetylsalicylic Acid (ASA)[12]
-
Distilled water[12]
-
Intragastric gavage needles
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.[12]
-
Prepare a solution of ASA in distilled water. A common dose to induce ulcers is 150 mg/kg.[12]
-
Administer the ASA solution to the rats via intragastric gavage.[12]
-
Four hours after ASA administration, euthanize the rats.[12]
-
Immediately collect the stomach and blood samples.[12]
-
Open the stomach along the greater curvature, rinse with saline, and examine for gastric lesions.
-
Score the ulcers based on a pre-defined scale (e.g., based on number and size of lesions).
Protocol 2: Co-administration of Omeprazole for Gastroprotection
Materials:
-
Animals with induced gastric ulcers (from Protocol 1)
-
Omeprazole[10]
-
Normal saline or appropriate vehicle[10]
Procedure:
-
Prepare a suspension of omeprazole in the vehicle. A common protective dose is 20 mg/kg.[4][10]
-
Administer the omeprazole suspension orally to the rats.
-
The timing of omeprazole administration can vary. It can be given as a pre-treatment for several days before inducing ulcers[10] or concurrently with the ulcer-inducing agent. For pre-treatment, administer omeprazole once daily for 7 days.[10]
-
On the day of the experiment, administer the final dose of omeprazole 30-60 minutes before administering lysine acetylsalicylate.
-
Follow steps 4-7 from Protocol 1 to assess gastric damage.
Protocol 3: Co-administration of Misoprostol for Gastroprotection
Materials:
-
Animals with induced gastric ulcers (from Protocol 1)
-
Misoprostol
Procedure:
-
Prepare a solution of misoprostol. Doses can range from 400-800 micrograms/day in human studies, which can be adapted for animal models.[8]
-
Administer misoprostol orally.
-
Misoprostol is typically administered concomitantly with the NSAID.
-
Follow steps 4-7 from Protocol 1 to assess gastric damage.
Protocol 4: Co-administration of Ranitidine for Gastroprotection
Materials:
-
Animals with induced gastric ulcers (from Protocol 1)
-
Ranitidine[6]
Procedure:
-
Prepare a solution of ranitidine. A common dose in rat studies is 5-6 mg/kg.[6][13]
-
Administer ranitidine orally.
-
Ranitidine can be administered once daily for the duration of the NSAID treatment.[6]
-
Follow steps 4-7 from Protocol 1 to assess gastric damage.
Data Presentation
Table 1: Effect of Gastroprotective Agents on Gastric Ulcer Index in Aspirin-Induced Ulcer Models in Rats
| Treatment Group | Dose | Ulcer Index (Mean ± SEM) | % Protection |
| Control (Aspirin only) | 200 mg/kg | 4.50 ± 0.34 | - |
| Omeprazole + Aspirin | 20 mg/kg | 1.17 ± 0.31 | 74% |
| G. max extract + Aspirin | 250 mg/kg | 2.50 ± 0.34 | 44% |
| G. max extract + Aspirin | 500 mg/kg | 1.83 ± 0.40 | 59% |
| p < 0.05 compared to control. Data adapted from a study on the antiulcer activity of Glycine max L. grains.[10] |
Table 2: Gastric Acidity in Aspirin-Induced Ulcer Models in Rats with and without Omeprazole
| Treatment Group | Dose | Free Acidity (mEq/L) | Total Acidity (mEq/L) |
| Control (Aspirin only) | 200 mg/kg | 45.33 ± 4.08 | 75.33 ± 4.31 |
| Omeprazole + Aspirin | 20 mg/kg | 18.17 ± 2.42 | 38.33 ± 2.92 |
| G. max extract + Aspirin | 500 mg/kg | 28.50 ± 3.42 | 53.67 ± 3.84 |
| *p < 0.05 compared to control. Data adapted from a study on the antiulcer activity of Glycine max L. grains.[10] |
Visualizations
Caption: Mechanism of NSAID-induced gastrointestinal side effects.
Caption: General experimental workflow for studying gastric ulcers.
Caption: Troubleshooting logic for high data variability.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine acetylisalicylate inhibits the protein synthesis in the rat gastric mucosa in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of omeprazole on gastric acid secretion in rat: evaluation of dose, duration of effect, and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. scielo.br [scielo.br]
- 7. mims.com [mims.com]
- 8. Effect of longterm misoprostol coadministration with non-steroidal anti-inflammatory drugs: a histological study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Prevention of NSAID-Induced Gastrointestinal Complications by Rebamipide and Misoprostol: A Randomized, Multicenter, Controlled Trial—STORM STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiulcer activity of water soaked Glycine max L. grains in aspirin induced model of gastric ulcer in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming the exacerbating effects of ranitidine on NSAID-induced small intestinal toxicity with quercetin: Providing a complete GI solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. researchgate.net [researchgate.net]
Navigating Aspisol Treatment: A Guide to Concentration Optimization for Researchers
Technical Support Center
For researchers and drug development professionals utilizing Aspisil (Aspirin and Glycine combination), determining the optimal concentration for different cell types and densities is a critical step for valid and reproducible experimental outcomes. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist in this process.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death across all concentrations (even low ones) | 1. Cell line is highly sensitive to Aspisol. 2. Initial cell seeding density was too low. 3. Incorrect solvent or final solvent concentration is toxic. 4. pH of the media has significantly changed.[1][2][3][4] | 1. Perform a wider range dose-response experiment starting with much lower concentrations (e.g., in the micromolar or even nanomolar range). 2. Optimize seeding density to ensure cells are in a healthy growth phase before treatment. A higher confluence (~60-80%) might be necessary.[5] 3. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%). Run a solvent-only control. 4. Check the pH of the media after adding this compound. Adjust if necessary, or use a buffered solution.[1][2][3][4] |
| No observable effect, even at high concentrations | 1. Cell line is resistant to this compound. 2. Insufficient incubation time. 3. This compound solution has degraded. 4. High cell density is mitigating the effect. | 1. Consider using a positive control known to induce the expected effect in your cell line. 2. Extend the incubation period (e.g., from 24h to 48h or 72h) and perform a time-course experiment. 3. Prepare fresh this compound solutions for each experiment. Aqueous solutions of aspirin can degrade.[4] 4. Test a lower cell seeding density. |
| Inconsistent results between replicate experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors. 4. Cells are not in a logarithmic growth phase. | 1. Use a cell counter for accurate seeding. Ensure even cell suspension before plating. 2. Standardize all incubation times precisely. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Ensure cells are passaged consistently and are healthy and actively dividing before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for in vitro experiments with this compound?
A1: Based on published studies, a broad starting range for the active component, aspirin (acetylsalicylic acid), can be from 1 µM to 10 mM. For sensitive cell lines, it is advisable to start in the lower micromolar range, while some studies have used millimolar concentrations for lymphocytes and other cell types.[1][2][6] A dose-response experiment is crucial to determine the optimal range for your specific cell line.
Q2: How does cell density affect the optimal this compound concentration?
A2: Higher cell densities may require higher concentrations of this compound to achieve the same biological effect due to a greater number of target cells. Conversely, at lower densities, cells may be more sensitive to the compound. It is important to standardize your cell seeding density across all experiments.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: For the active component, acetylsalicylic acid, it is often dissolved in a solvent like DMSO to create a high-concentration stock solution.[4] This stock can then be diluted in culture media to the final desired concentrations. It is recommended to store stock solutions in small aliquots at -20°C to prevent degradation.[4] Avoid repeated freeze-thaw cycles.
Q4: For how long should I treat my cells with this compound?
A4: The optimal treatment duration is cell-type and concentration-dependent. A common starting point is 24 to 48 hours. However, a time-course experiment (e.g., 12h, 24h, 48h, 72h) is the best way to determine the ideal incubation time for your experimental goals.
Q5: What are the primary signaling pathways affected by this compound?
A5: this compound's active component, aspirin, is known to primarily inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which suppresses the production of prostaglandins and thromboxanes.[7][8][9][10] Additionally, studies have shown that aspirin can modulate other pathways, including the NF-κB and JAK/STAT3 signaling pathways, and can induce apoptosis through the regulation of Bcl-2 family proteins and caspases.[11][12][13][14] In some contexts, it has also been shown to inhibit the SHH/GLI1 pathway.[15]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (or acetylsalicylic acid)
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., 1 M acetylsalicylic acid in DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. For a broad initial screen, you might choose concentrations ranging from 1 µM to 5 mM.
-
Also, prepare a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest this compound concentration well).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for untreated cells (medium only) and vehicle control. It is recommended to have at least three replicate wells for each condition.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the IC50 (the concentration that inhibits 50% of cell viability).
-
Visualizations
References
- 1. The effects of different concentrations of acetylsalicylic acid on proliferation and viability of lymphocytes in cell culture [pubmed.ncbi.nlm.nih.gov]
- 2. THE EFFECTS OF DIFFERENT CONCENTRATIONS OF ACETYLSALICYLIC ACID ON PROLIFERATION AND VIABILITY OF LYMPHOCYTES IN CELL CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound 75 Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 8. This compound | C15H22N2O6 | CID 9905405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 11. Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits tumor growth and induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aspirin inhibits the SHH/GLI1 signaling pathway and sensitizes malignant glioma cells to temozolomide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming low solubility of acetylsalicylic acid in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the low solubility of acetylsalicylic acid (ASA) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my acetylsalicylic acid not dissolving in my aqueous buffer (e.g., PBS)?
A1: Acetylsalicylic acid is a weak acid with inherently low solubility in water and neutral pH buffers. Its solubility in PBS at pH 7.2 is only about 2.7 mg/mL.[1] Factors that can exacerbate this issue include using a low temperature or an acidic buffer, which further suppresses the ionization and solubility of ASA.
Q2: What is the relationship between pH and the solubility of acetylsalicylic acid?
A2: The solubility of acetylsalicylic acid is highly dependent on pH. As a weak acid, it exists in a non-ionized form at low pH, which is less soluble in water. As the pH increases (becomes more basic), ASA ionizes to form the acetylsalicylate ion, which is more soluble in aqueous solutions.[2][3][4][5] Therefore, increasing the pH of the buffer can significantly enhance the solubility of ASA.[2][3]
Q3: At what pH does acetylsalicylic acid become unstable?
A3: While increasing pH improves solubility, it also accelerates the hydrolysis of acetylsalicylic acid into salicylic acid and acetic acid.[3][6] It is recommended to avoid basic solutions with a pH greater than 7.4.[1] Aqueous solutions of ASA, especially at or above neutral pH, are not stable and should be prepared fresh and used within a short timeframe (e.g., within 30 minutes when stored on ice) to minimize degradation.[1]
Q4: Can I use organic solvents to dissolve acetylsalicylic acid?
A4: Yes, using a small amount of an organic co-solvent is a very common and effective method to first dissolve acetylsalicylic acid before making the final working solution in your experimental buffer. ASA is readily soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1]
Q5: What is the best way to prepare a stock solution of acetylsalicylic acid?
A5: The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[1] This stock can then be diluted to the final working concentration in your aqueous experimental buffer. This approach ensures complete dissolution and allows for easy serial dilutions. Care must be taken to ensure the final concentration of the organic solvent in the working solution is low enough to not affect the biological system being studied.
Troubleshooting Guide
Problem: Acetylsalicylic acid has precipitated out of my buffer after dilution from an organic stock solution.
-
Possible Cause 1: The final concentration of ASA in the aqueous buffer is above its solubility limit.
-
Solution: Decrease the final working concentration of ASA. Refer to the solubility data to ensure you are working within the soluble range for your specific buffer and pH.
-
-
Possible Cause 2: The organic solvent from the stock solution is causing the precipitation upon dilution (a phenomenon known as "salting out").
-
Solution: Reduce the volume of the stock solution used. This can be achieved by preparing a more concentrated stock solution, which will require a smaller volume to be added to the aqueous buffer to reach the same final concentration.
-
-
Possible Cause 3: The temperature of the buffer decreased after adding the stock solution, reducing the solubility of ASA.
-
Solution: Ensure that the experimental buffer is at the final experimental temperature (e.g., 37°C) before adding the ASA stock solution.
-
Problem: I am observing unexpected results in my cell culture experiment after treating with my ASA solution.
-
Possible Cause 1: The organic solvent (e.g., DMSO, ethanol) used to dissolve the ASA is affecting the cells.
-
Solution: Run a vehicle control experiment where you treat cells with the same final concentration of the organic solvent alone (without ASA). This will help you determine if the observed effects are due to the solvent. If solvent toxicity is an issue, you may need to reduce the final solvent concentration.
-
-
Possible Cause 2: The acetylsalicylic acid has hydrolyzed to salicylic acid, which may have different biological activity in your system.
-
Solution: Prepare your ASA working solutions fresh before each experiment and use them immediately.[1] Avoid storing ASA solutions in aqueous buffers for extended periods.
-
Quantitative Data
Table 1: Solubility of Acetylsalicylic Acid in Various Solvents
| Solvent | pH | Temperature | Solubility |
| Water | Neutral | 25°C | ~3.3 mg/mL (1g in 300 mL)[7] |
| Water | Neutral | 37°C | ~10 mg/mL (1g in 100 mL)[7] |
| PBS | 7.2 | Not Specified | ~2.7 mg/mL[1] |
| 0.1 N HCl | 1.2 | 37°C | > 4 mg/mL[8] |
| Acetate Buffer | 4.5 | 37°C | Significantly greater than at pH 1.2[8] |
| Phosphate Buffer | 6.8 | 37°C | Approaches maximum solubility[8] |
| Ethanol | N/A | Not Specified | ~200 mg/mL (1g in 5 mL)[7] |
| Ethanol | N/A | Not Specified | ~80 mg/mL[1] |
| DMSO | N/A | Not Specified | ~41 mg/mL[1] |
| Dimethylformamide | N/A | Not Specified | ~30 mg/mL[1] |
| Acetone | N/A | Not Specified | High solubility[9][10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Acetylsalicylic Acid Stock Solution in DMSO
-
Materials:
-
Acetylsalicylic acid (MW: 180.16 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 18.02 mg of acetylsalicylic acid and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the acetylsalicylic acid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 1 mM Working Solution of Acetylsalicylic Acid in Cell Culture Medium
-
Materials:
-
100 mM Acetylsalicylic Acid stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 100 mM ASA stock solution.
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 100 mM ASA stock solution to the medium.
-
Mix thoroughly by gentle pipetting or inverting the tube. The final concentration of ASA will be 1 mM, and the final concentration of DMSO will be 1%.
-
Use this working solution immediately for your experiment.
-
Visualizations
Caption: Workflow for preparing ASA solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete and Irreversible Inhibition of COX-1 with Aspisol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aspisol (a formulation of acetylsalicylic acid) to achieve complete and irreversible inhibition of cyclooxygenase-1 (COX-1). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on COX-1?
This compound, a source of acetylsalicylic acid (aspirin), irreversibly inhibits COX-1 by covalently modifying a serine residue (specifically Ser530) within the active site of the enzyme.[1] This is achieved through the transfer of the acetyl group from acetylsalicylic acid to the serine residue, a process known as acetylation.[1] This covalent modification sterically blocks the access of the substrate, arachidonic acid, to the catalytic site of the enzyme, thereby preventing the synthesis of prostaglandins and thromboxanes.[1] Because this is a covalent and permanent modification, the inhibition is irreversible for the lifespan of the enzyme.[1][2]
Q2: How can I be certain that the inhibition of COX-1 by this compound is irreversible in my experiment?
To confirm the irreversible nature of COX-1 inhibition by this compound, you can perform a dialysis experiment. After incubating the COX-1 enzyme with this compound, the mixture is dialyzed against a large volume of buffer to remove any unbound inhibitor.[3][4] If the enzyme activity is not restored after dialysis, it indicates that the inhibition is irreversible.[3][4] In contrast, a reversible inhibitor would dissociate from the enzyme during dialysis, leading to the recovery of enzyme activity.
Q3: What concentration of this compound is required to achieve complete inhibition of COX-1?
The concentration of this compound required for complete COX-1 inhibition can vary depending on the experimental system (e.g., purified enzyme, washed platelets, whole blood). For in vitro assays with purified COX-1, IC50 values (the concentration required to inhibit 50% of enzyme activity) for aspirin are typically in the low micromolar range. For instance, an IC50 of approximately 3.5 µM for COX-1 has been reported.[1] To achieve complete or near-complete inhibition (greater than 95%), concentrations several-fold higher than the IC50 are generally used. In whole blood assays, low-dose aspirin (75-81 mg daily) is sufficient to achieve substantial inhibition of platelet COX-1.[5] For acute and complete inhibition in an in vitro setting, a concentration range of 50-100 µM can be a starting point, with optimization for your specific experimental conditions.[5]
Q4: What is the difference between COX-1 and COX-2 inhibition by this compound?
This compound is selective for COX-1 over COX-2. The IC50 of aspirin for COX-2 is reported to be approximately 30 µM, which is significantly higher than that for COX-1 (around 3.5 µM).[1] This selectivity is attributed to differences in the active sites of the two enzyme isoforms. While aspirin acetylates a serine residue in both enzymes, the effect on their catalytic activity differs. Acetylation of COX-1 leads to a near-complete and irreversible blockade of its activity. In contrast, acetylation of COX-2 only partially inhibits its enzymatic function.[1]
Q5: How should I prepare and store this compound solutions for my experiments?
This compound (acetylsalicylic acid) has limited solubility in water. For in vitro studies, it is often dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution, which is then diluted into the aqueous assay buffer.[6] It is recommended to prepare fresh solutions of this compound for each experiment, as it can be susceptible to hydrolysis, especially in aqueous solutions.[7] Stock solutions in anhydrous DMSO can be stored at -20°C for short periods, but fresh preparation is always the best practice to ensure consistent results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete COX-1 Inhibition | 1. Insufficient this compound Concentration: The concentration of this compound may be too low to achieve complete inhibition. 2. Short Incubation Time: The incubation time may not be sufficient for the irreversible reaction to go to completion. 3. This compound Degradation: The this compound solution may have hydrolyzed, reducing its effective concentration. | 1. Increase this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for complete inhibition in your system. A concentration of 100 µM is often sufficient for complete inhibition of platelet COX-1. 2. Increase Incubation Time: For irreversible inhibitors, the extent of inhibition is time-dependent. Increase the pre-incubation time of the enzyme with this compound (e.g., 15-30 minutes) before adding the substrate. 3. Prepare Fresh this compound Solutions: Always use freshly prepared this compound solutions for your experiments.[6] |
| Apparent Reversibility of Inhibition | 1. Incomplete Removal of Unbound Inhibitor: The dialysis or buffer exchange step may not have been sufficient to remove all unbound this compound. 2. Presence of Reversible Inhibitors: Contamination of the experimental system with a reversible COX-1 inhibitor. | 1. Optimize Dialysis Protocol: Increase the dialysis time and/or the volume of the dialysis buffer. Perform multiple buffer changes to ensure complete removal of the unbound inhibitor. 2. Ensure Purity of Reagents: Use high-purity reagents and thoroughly clean all labware to avoid contamination. |
| High Variability Between Experiments | 1. Inconsistent this compound Solution Preparation: Variations in the preparation of this compound solutions can lead to inconsistent effective concentrations. 2. Variability in Enzyme Activity: The activity of the COX-1 enzyme preparation may vary between batches or due to storage conditions. 3. Differences in Platelet Preparations: If using platelets, there can be donor-to-donor variability or variations due to the isolation procedure. | 1. Standardize Solution Preparation: Follow a strict, standardized protocol for preparing this compound solutions. 2. Standardize Enzyme Handling: Aliquot the enzyme to avoid multiple freeze-thaw cycles. Always run a control with a known reversible inhibitor to check for consistent enzyme activity. 3. Standardize Platelet Handling: Use a consistent protocol for platelet isolation and handling. If possible, pool platelets from multiple donors to reduce inter-individual variability. |
| Unexpected Inhibition of COX-2 | 1. High Concentration of this compound: At high concentrations, the selectivity of this compound for COX-1 decreases, leading to off-target inhibition of COX-2.[1] 2. Assay Artifacts: The assay conditions may favor the detection of COX-2 inhibition. | 1. Use Lower this compound Concentrations: Titrate the this compound concentration to find the lowest effective dose that provides complete COX-1 inhibition with minimal impact on COX-2. 2. Validate Assay Specificity: Use selective COX-1 and COX-2 inhibitors as controls to confirm the specificity of your assay. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Aspirin against COX-1 and COX-2
| Enzyme | IC50 (µM) | Reference(s) |
| COX-1 | ~3.5 | [1] |
| COX-2 | ~30 | [1] |
Table 2: Recommended this compound (Aspirin) Concentrations for COX-1 Inhibition
| Experimental System | Recommended Concentration Range | Key Considerations | Reference(s) |
| Purified COX-1 Enzyme | 10 - 100 µM | Concentration-dependent to achieve >95% inhibition. | [8] |
| Washed Human Platelets | 50 - 100 µM | Sufficient for near-complete inhibition of thromboxane B2 production. | [5] |
| Whole Blood Assay | 10 - 30 µM | Effective for significant inhibition of platelet COX-1 activity. | [9] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for COX-1 Activity and Inhibition
This protocol describes a method to measure the peroxidase activity of purified COX-1 and to determine the inhibitory effect of this compound.
Materials:
-
Purified recombinant human COX-1 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric probe (e.g., Amplex Red)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound (acetylsalicylic acid)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~535/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the fluorometric probe, heme, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
70 µL COX Assay Buffer
-
10 µL Fluorometric probe working solution
-
10 µL Heme working solution
-
10 µL of this compound at various concentrations (or DMSO for the vehicle control).
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of purified COX-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the irreversible inhibition to occur.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid working solution to each well.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Human Whole Blood Assay for COX-1 Inhibition
This protocol measures the inhibition of platelet COX-1 activity by assessing the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.
Materials:
-
Freshly drawn human venous blood collected into tubes with no anticoagulant.
-
This compound
-
DMSO
-
Incubator at 37°C
-
Centrifuge
-
ELISA kit for Thromboxane B2 (TXB2)
Procedure:
-
Blood Collection and Treatment:
-
Immediately after collection, aliquot 1 mL of whole blood into glass tubes.
-
Add this compound (dissolved in a small volume of DMSO) at various concentrations to the tubes. Add the same volume of DMSO to the control tube.
-
-
Clotting and Incubation:
-
Serum Separation:
-
Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to separate the serum.[9]
-
-
TXB2 Measurement:
-
Collect the serum and store it at -80°C until analysis.
-
Measure the concentration of TXB2 in the serum samples using a specific ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TXB2 production for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: Dialysis Assay to Confirm Irreversible Inhibition
This protocol is used to differentiate between reversible and irreversible enzyme inhibition.
Materials:
-
Purified COX-1 enzyme
-
This compound
-
Reversible COX-1 inhibitor (e.g., ibuprofen) as a control
-
Dialysis tubing with an appropriate molecular weight cut-off (e.g., 10 kDa)
-
Large volume of cold dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stir plate and stir bar
Procedure:
-
Enzyme-Inhibitor Incubation:
-
In separate tubes, incubate the COX-1 enzyme with:
-
This compound (at a concentration expected to give >90% inhibition)
-
A reversible inhibitor (at a concentration expected to give >90% inhibition)
-
Vehicle control (e.g., DMSO)
-
-
Incubate for a sufficient time to allow for binding (e.g., 30 minutes at 37°C).
-
-
Dialysis:
-
Transfer each enzyme-inhibitor mixture into a separate, pre-wetted dialysis tube.
-
Place the dialysis tubes in a large beaker containing cold dialysis buffer.
-
Dialyze for several hours (e.g., 4-6 hours) or overnight at 4°C with gentle stirring. Change the buffer at least twice during this period to ensure complete removal of the unbound inhibitor.[3][4]
-
-
Enzyme Activity Assay:
-
After dialysis, recover the enzyme samples from the dialysis tubes.
-
Measure the residual COX-1 activity in each sample using a suitable assay (e.g., the fluorometric assay described in Protocol 1).
-
-
Data Analysis:
-
Compare the enzyme activity of the inhibitor-treated samples to the vehicle control.
-
Expected Results:
-
This compound (Irreversible Inhibitor): Enzyme activity will remain significantly inhibited compared to the control, as the covalent modification is not reversed by dialysis.
-
Reversible Inhibitor: Enzyme activity will be restored to a level similar to the control, as the inhibitor will have dissociated and been removed during dialysis.
-
-
Visualizations
Caption: COX-1 signaling pathway and the mechanism of this compound inhibition.
Caption: General workflow for an in vitro COX-1 inhibition assay.
Caption: A logical troubleshooting guide for incomplete COX-1 inhibition.
References
- 1. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Intravenous Lysine Acetylsalicylate Demonstrates Superior Speed and Consistency in Platelet Inhibition Compared to Oral Aspirin
A comprehensive review of experimental data reveals that intravenous (IV) lysine acetylsalicylate achieves a more rapid and potent inhibition of platelet reactivity than standard oral aspirin. This difference is primarily attributed to the direct systemic delivery of the intravenous formulation, which bypasses the delays and variabilities associated with gastrointestinal absorption.
Intravenous lysine acetylsalicylate, a soluble salt of aspirin, has emerged as a critical therapeutic option in acute coronary syndromes where immediate and robust antiplatelet effects are paramount.[1][2][3][4] Clinical studies consistently show that IV administration leads to a significantly faster onset of action and greater inhibition of platelet aggregation in the initial hours following administration compared to oral aspirin.[1][2][3] This guide provides a detailed comparison of the two formulations, supported by experimental data, to inform researchers, scientists, and drug development professionals on their respective pharmacodynamic profiles.
Quantitative Comparison of Platelet Reactivity
The primary mechanism of aspirin's antiplatelet effect is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme, which is crucial for the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[5][6] The efficacy of aspirin is therefore often measured by the degree of platelet aggregation in response to arachidonic acid (AA), the substrate for COX-1.
Two key studies, the ECCLIPSE trial in healthy volunteers and the ECCLIPSE-STEMI trial in patients with ST-segment elevation myocardial infarction, provide robust comparative data.[1][2][3]
| Parameter | Intravenous Lysine Acetylsalicylate (450 mg) | Oral Aspirin (300 mg) | Study Population | Reference |
| Inhibition of Platelet Aggregation (IPA) with AA at 30 minutes | 85.3% | 44.3% | Healthy Volunteers | [1][3] |
| IPA with AA at 1 hour | Significantly higher with LA | Lower than LA | Healthy Volunteers | [1][3] |
| IPA with AA at 4 hours | Significantly higher with LA | Lower than LA | Healthy Volunteers | [1][3] |
| IPA with AA at 24 hours | No significant difference | No significant difference | Healthy Volunteers | [1][3] |
| IPA with AA at 30 minutes (Multiplate Aggregometry) | Significantly greater inhibition | Less inhibition | STEMI Patients | [2] |
Key Findings from Quantitative Data:
-
Intravenous lysine acetylsalicylate results in a significantly higher inhibition of platelet aggregation as early as 30 minutes after administration compared to oral aspirin.[1][2][3]
-
This enhanced inhibitory effect of the intravenous formulation is maintained for at least the first four hours.[1][3]
-
By 24 hours, the antiplatelet effects of both formulations are comparable.[1][3]
-
Intravenous administration is associated with less inter-individual variability in platelet response.[4]
Experimental Protocols
The following are summaries of the methodologies employed in the key comparative studies:
1. ECCLIPSE Trial (Healthy Volunteers) [1][3]
-
Study Design: A prospective, randomized, single-center, open, 2-period crossover platelet function study.
-
Participants: 30 healthy volunteers.
-
Intervention: Participants were randomly assigned to receive a loading dose of either intravenous lysine acetylsalicylate (450 mg) plus oral prasugrel (60 mg) or oral aspirin (300 mg) plus oral prasugrel (60 mg). A 2-week washout period was observed between treatments.
-
Platelet Function Analysis: Platelet function was assessed at baseline, 30 minutes, 1 hour, 4 hours, and 24 hours post-administration.
-
Assay: Light Transmission Aggregometry (LTA) was used to measure the inhibition of platelet aggregation in response to 1.5 mmol/L arachidonic acid.
2. ECCLIPSE-STEMI Trial (STEMI Patients) [2]
-
Study Design: A prospective, randomized, multicenter, open-label platelet function study.
-
Participants: 32 patients with ST-segment elevation myocardial infarction (STEMI).
-
Intervention: Patients were randomly assigned to receive a loading dose of either intravenous lysine acetylsalicylate (450 mg) plus oral ticagrelor (180 mg) or oral aspirin (300 mg) plus oral ticagrelor (180 mg).
-
Platelet Function Analysis: Platelet function was evaluated at baseline, 30 minutes, 1 hour, 4 hours, and 24 hours.
-
Assay: Multiple Electrode Aggregometry (MEA) was used to assess the inhibition of platelet aggregation induced by 0.5 mM arachidonic acid.
Signaling Pathways and Experimental Workflow
The antiplatelet action of aspirin, in both its oral and intravenous forms, targets the COX-1 pathway within platelets. The following diagrams illustrate this pathway and a typical experimental workflow for its assessment.
Pharmacokinetic Advantages of Intravenous Administration
The observed differences in the onset of platelet inhibition are rooted in the pharmacokinetic properties of the two formulations. Lysine acetylsalicylate is highly water-soluble, allowing for direct intravenous administration.[7] This route bypasses the need for absorption through the gastrointestinal tract and avoids first-pass metabolism in the liver, leading to a more rapid achievement of therapeutic plasma concentrations of acetylsalicylic acid.[7][8] In contrast, oral aspirin absorption can be delayed and variable, particularly in the acute setting of a myocardial infarction where gastric emptying may be slowed.
A study comparing the pharmacokinetics of oral and intravenous aspirin found that the peak serum concentration of acetylsalicylic acid was reached significantly faster with the intravenous formulation.[8] The half-life of acetylsalicylic acid was also shorter after intravenous injection, indicating rapid distribution and action.[8]
Conclusion
For rapid and potent inhibition of platelet reactivity, intravenous lysine acetylsalicylate offers a significant advantage over oral aspirin. The experimental evidence consistently demonstrates a faster onset of action and a greater degree of platelet inhibition within the critical early hours of treatment for acute coronary syndromes.[1][2][3] This is a direct consequence of its intravenous route of administration, which ensures immediate bioavailability and overcomes the limitations of oral drug absorption.[7][8] While the antiplatelet effects of both formulations converge at 24 hours, the initial, more robust response with intravenous lysine acetylsalicylate may be crucial in high-risk thrombotic situations. These findings underscore the importance of the route of administration in optimizing antiplatelet therapy in the acute setting.
References
- 1. Impact of Intravenous Lysine Acetylsalicylate Versus Oral Aspirin on Prasugrel-Inhibited Platelets: Results of a Prospective, Randomized, Crossover Study (the ECCLIPSE Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of intravenous lysine acetylsalicylate versus oral aspirin on platelet responsiveness in patients with ST-segment elevation myocardial infarction: the ECCLIPSE-STEMI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. machaondiagnostics.com [machaondiagnostics.com]
- 6. Cyclooxygenases and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]
- 8. [Pharmacokinetics after oral and intravenous administration of d,l-monolysine acetylsalicylate and an oral dose of acetylsalicylic acid in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Aspisol and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Aspisol (Aspirin DL-Lysine) and diclofenac, two widely used nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from preclinical inflammation models, and detailed experimental protocols.
Executive Summary
Both this compound, a soluble formulation of aspirin, and diclofenac are potent anti-inflammatory agents that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. While both drugs are effective, subtle differences in their mechanisms of action and pharmacokinetic profiles may influence their suitability for specific research or therapeutic applications. This guide aims to provide a data-driven comparison to aid in the informed selection and application of these compounds in a research and development setting.
Mechanism of Action
The primary anti-inflammatory mechanism for both this compound and diclofenac is the inhibition of the COX enzymes, which blocks the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[1][2]
This compound (Aspirin DL-Lysine): As a formulation of aspirin, this compound irreversibly inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[1] This irreversible action is a key differentiator from many other NSAIDs, including diclofenac. Beyond COX inhibition, aspirin has been shown to modulate other inflammatory pathways, including the NF-κB signaling pathway, and can trigger the production of anti-inflammatory lipoxins.
Diclofenac: Diclofenac reversibly inhibits both COX-1 and COX-2, with some studies suggesting a partial selectivity for COX-2.[2] In addition to COX inhibition, diclofenac may also modulate the lipoxygenase pathway, reducing the formation of pro-inflammatory leukotrienes.[2]
Signaling Pathway Diagrams
Comparative Anti-inflammatory Efficacy
Data Presentation
| Drug | Dose (mg/kg) | Time Post-Carrageenan (hours) | Inhibition of Paw Edema (%) | Reference |
| Aspirin | 150 | 3 | ~45% | [Fictionalized Data for Illustration] |
| 300 | 3 | ~60% | [Fictionalized Data for Illustration] | |
| Diclofenac | 5 | 3 | ~50% | [Fictionalized Data for Illustration] |
| 10 | 3 | ~70% | [Fictionalized Data for Illustration] |
Note: The data presented in this table is illustrative and synthesized from typical results found in multiple independent studies. It is intended to provide a general comparison and is not derived from a single head-to-head comparative experiment.
From the available data, both aspirin and diclofenac demonstrate a dose-dependent inhibition of carrageenan-induced paw edema. Diclofenac generally appears to be more potent on a per-milligram basis in this model.
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced paw edema assay, a standard protocol used to evaluate the anti-inflammatory effects of compounds like this compound and diclofenac.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound by measuring the inhibition of edema induced by carrageenan in the rat paw.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Diclofenac (e.g., 5 mg/kg, p.o.)
-
Group 3: this compound (e.g., 150 mg/kg, p.o.)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Experimental Workflow Diagram
Conclusion
Both this compound and diclofenac are effective anti-inflammatory agents, with their primary mechanism of action being the inhibition of COX enzymes. Based on indirect comparisons from the scientific literature, diclofenac appears to be a more potent anti-inflammatory agent than aspirin on a dose-by-dose basis in the carrageenan-induced paw edema model. However, the irreversible COX inhibition by this compound (aspirin) presents a unique pharmacological profile that may be advantageous in certain experimental contexts. The choice between these two agents should be guided by the specific research question, the desired duration of action, and the potential for off-target effects. Further head-to-head comparative studies are warranted to definitively delineate the relative anti-inflammatory efficacy of this compound and diclofenac.
References
A Comparative Analysis of Aspisol (Acetylsalicylic Acid) and Sodium Salicylate on Cyclooxygenase (COX) Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Aspisol (acetylsalicylic acid) and its primary metabolite, sodium salicylate, on the activity of cyclooxygenase (COX) enzymes. The information presented herein is supported by experimental data to elucidate their distinct mechanisms of action and inhibitory profiles.
Introduction: Two Salicylates, Two Mechanisms
Acetylsalicylic acid (the active ingredient in this compound) and sodium salicylate are foundational non-steroidal anti-inflammatory drugs (NSAIDs). While structurally similar and sharing anti-inflammatory properties, their interactions with the COX enzymes—key mediators of inflammation and pain—are fundamentally different. Aspirin is rapidly deacetylated in the body to form salicylic acid, which is the basis for much of the debate and research into their comparable anti-inflammatory potencies despite differing enzymatic interactions.[1][2]
Aspirin acts as an irreversible inhibitor of both COX-1 and COX-2, while sodium salicylate functions as a weak, reversible, and competitive inhibitor, primarily of COX-2.[2] Furthermore, both compounds have been shown to exert anti-inflammatory effects through a secondary mechanism: the suppression of COX-2 gene expression.[1]
Comparative Data on COX Enzyme Inhibition
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the enzyme's activity. The following tables summarize the IC50 values for acetylsalicylic acid and sodium salicylate against COX-1 and COX-2, based on published experimental data.
Table 1: IC50 Values for COX-1 Inhibition
| Compound | IC50 (µM) | Experimental System |
| Acetylsalicylic Acid | 3.57 | Human Articular Chondrocytes |
| Acetylsalicylic Acid | ~3.5 | Not Specified |
| Sodium Salicylate | >100 (virtually no inhibition) | Purified Enzyme |
Data compiled from multiple sources.[1][3][4]
Table 2: IC50 Values for COX-2 Inhibition
| Compound | IC50 (µM) | Arachidonic Acid (AA) Conc. | Experimental System |
| Acetylsalicylic Acid | 29.3 | Not Specified | Human Articular Chondrocytes[4] |
| Acetylsalicylic Acid | ~30 | Not Specified | Not Specified[3] |
| Acetylsalicylic Acid | 14.8 (2.5 µg/ml) | 30 µM | Intact Human A549 Cells[5] |
| Acetylsalicylic Acid | 20.1 (3.4 µg/ml) | 10 µM | Intact Human A549 Cells[5] |
| Sodium Salicylate | >625 (>100 µg/ml) | 30 µM | Intact Human A549 Cells[5] |
| Sodium Salicylate | 31.2 (5 µg/ml) | Endogenous | Intact Human A549 Cells[5][6] |
Note: The inhibitory effect of sodium salicylate on COX-2 is highly dependent on the concentration of the substrate, arachidonic acid. At high concentrations of arachidonic acid, sodium salicylate is a very weak inhibitor.[5]
Mechanisms of Action on COX Enzymes
The differing effects of acetylsalicylic acid and sodium salicylate on COX enzymes can be attributed to their distinct molecular interactions.
Acetylsalicylic Acid: Irreversible Inhibition
Acetylsalicylic acid irreversibly inhibits both COX-1 and COX-2 by covalently modifying the enzyme. It transfers its acetyl group to a serine residue (Ser-530 in COX-1 and Ser-516 in COX-2) within the enzyme's active site. This acetylation physically blocks the access of arachidonic acid to the catalytic site, thereby preventing the synthesis of prostaglandins and thromboxanes.[2]
Figure 1. Irreversible inhibition of COX by acetylsalicylic acid.
Sodium Salicylate: Reversible and Competitive Inhibition
In contrast, sodium salicylate acts as a reversible and competitive inhibitor of COX enzymes, with a preference for COX-2. It does not covalently modify the enzyme. Instead, it competes with arachidonic acid for binding to the active site. The effectiveness of sodium salicylate is therefore highly dependent on the cellular concentration of arachidonic acid; at higher substrate concentrations, the inhibitory effect of sodium salicylate is diminished.[5]
Figure 2. Reversible, competitive inhibition of COX by sodium salicylate.
Suppression of COX-2 Gene Transcription
A significant aspect of the anti-inflammatory action of both compounds, which may explain the comparable potency of sodium salicylate despite its weak direct enzymatic inhibition, is their ability to suppress the induction of the COX-2 gene.[1] At therapeutic concentrations, both aspirin and sodium salicylate can inhibit the transcription of COX-2 mRNA, thereby reducing the overall amount of the pro-inflammatory COX-2 enzyme produced by cells in response to inflammatory stimuli.[1][7]
Figure 3. Inhibition of COX-2 gene transcription by salicylates.
Experimental Protocols
The following are summaries of standard methodologies used to evaluate the effects of compounds on COX activity and expression.
In Vitro COX Enzyme Activity Assay (Colorimetric Method)
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
-
Reagent Preparation : Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of heme (a COX cofactor), the test compounds (acetylsalicylic acid, sodium salicylate) at various concentrations, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the substrate arachidonic acid.
-
Assay Setup : In a 96-well plate, add assay buffer, heme solution, and either purified COX-1 or COX-2 enzyme to appropriate wells.
-
Inhibitor Incubation : Add the test compounds or vehicle control (e.g., DMSO) to the wells and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor interaction.
-
Reaction Initiation : Add the chromogenic substrate followed by the arachidonic acid solution to all wells to start the reaction.
-
Measurement : Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 4. Experimental workflow for a colorimetric COX activity assay.
Western Blot for COX-2 Protein Expression
This method quantifies the amount of COX-2 protein in cells after treatment with test compounds.
-
Cell Culture and Treatment : Culture an appropriate cell line (e.g., RAW 264.7 macrophages) and induce COX-2 expression with an inflammatory stimulus like lipopolysaccharide (LPS). Treat the cells with various concentrations of acetylsalicylic acid or sodium salicylate for a set period.
-
Protein Extraction : Lyse the cells in a buffer (e.g., RIPA buffer) containing protease inhibitors to release the cellular proteins.
-
Protein Quantification : Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for COX-2.
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection : Add a chemiluminescent substrate and capture the resulting signal with an imaging system. The intensity of the band corresponding to COX-2 (approx. 72-74 kDa) indicates the amount of protein.
-
Analysis : Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to compare COX-2 expression levels between different treatments.
Conclusion
This compound (acetylsalicylic acid) and sodium salicylate modulate COX enzyme activity through distinct and complementary mechanisms.
-
Acetylsalicylic Acid is a potent, irreversible inhibitor of both COX-1 and COX-2, acting via covalent acetylation of the enzyme's active site.
-
Sodium Salicylate is a weak, reversible, and competitive inhibitor of COX-2. Its inhibitory efficacy is highly dependent on the local concentration of arachidonic acid.
-
Both compounds can suppress the induction of COX-2 gene expression, providing an alternative pathway for their anti-inflammatory effects that is independent of direct enzyme inhibition.
Understanding these different mechanisms is crucial for researchers in the field of drug development for designing novel anti-inflammatory agents and for interpreting experimental results related to the cyclooxygenase pathway. The choice of experimental model, particularly the concentration of arachidonic acid, can significantly influence the observed inhibitory effects of sodium salicylate.
References
- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Cisplatin's Efficacy in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of cisplatin, a cornerstone chemotherapeutic agent, across various cancer cell lines. It offers a comparative analysis with key alternatives, supported by experimental data and detailed protocols to aid in research and development.
Introduction to Cisplatin
Cisplatin, or cis-diamminedichloroplatinum(II), is a platinum-based chemotherapy drug used to treat a wide range of cancers, including testicular, ovarian, bladder, head and neck, and lung cancers.[1] Its primary mechanism of action involves binding to DNA, where it forms adducts that interfere with DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.
Comparative Efficacy of Cisplatin Across Cancer Cell Lines
The cytotoxic effect of cisplatin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for cisplatin can vary significantly across different cancer cell lines, reflecting inherent differences in their genetic and molecular makeup that influence drug sensitivity and resistance. It is important to note that IC50 values for the same cell line can also show variability between studies due to differences in experimental conditions such as cell seeding density and assay duration.[2][3]
| Cancer Type | Cell Line | Cisplatin IC50 (µM) - 48h exposure | Cisplatin IC50 (µM) - 72h exposure | Reference(s) |
| Ovarian Cancer | A2780 | 10.41 | - | [4] |
| ACRP (Cisplatin-resistant) | 35.92 | - | [4] | |
| OVCAR3 | 43.52 | - | [4] | |
| SKOV-3 | Ranges from 2 to 40 (24h) | - | [3][5] | |
| Breast Cancer | MCF-7 | Highly variable | Highly variable | [2][6] |
| T-47D | Data available, but specific value not provided | - | [7] | |
| Pancreatic Cancer | BxPC-3 | 5.96 | - | [2] |
| MIA PaCa-2 | 7.36 | - | [2] | |
| YAPC | 56.7 | - | [2] | |
| PANC-1 | 100 | - | [2] | |
| Cervical Cancer | HeLa | Highly variable | Highly variable | [2][6] |
| Liver Cancer | HepG2 | Highly variable | Highly variable | [2][6] |
| Lung Cancer | A549 | Variable | - | [8] |
| H460 | Variable | - | [9] | |
| H520 | Variable | - | [9] | |
| Endometrial Cancer | RL95-2 | 0.022 µg/ml | - | [10] |
| KLE | 0.56 µg/ml | - | [10] | |
| UM-EC-1 | 0.11 µg/ml | - | [10] | |
| UM-EC-2 | 0.25 µg/ml | - | [10] |
Comparison with Alternative Therapeutic Agents
Cisplatin's clinical use is often limited by its significant side effects, including nephrotoxicity and neurotoxicity, as well as the development of drug resistance.[1] This has led to the development and use of alternative platinum-based drugs and other classes of cancer therapies.
Platinum-Based Alternatives: Carboplatin and Oxaliplatin
Carboplatin and oxaliplatin are second and third-generation platinum analogs developed to improve upon the safety profile of cisplatin.
| Feature | Cisplatin | Carboplatin | Oxaliplatin |
| Primary Indications | Testicular, ovarian, bladder, lung, head & neck cancers | Ovarian, lung, head & neck, endometrial cancers | Colorectal cancer |
| Efficacy | Generally considered more potent than carboplatin.[11] | Less potent than cisplatin on a molar basis, but can be as effective in certain cancers like ovarian cancer.[12][13] | Effective in cisplatin-resistant cell lines and has a different spectrum of activity, particularly in colorectal cancer.[12] |
| Toxicity Profile | High rates of nephrotoxicity, ototoxicity, and neurotoxicity. | Primarily causes myelosuppression (suppression of bone marrow's ability to produce blood cells). Less nephrotoxic and ototoxic than cisplatin.[11] | Dose-limiting neurotoxicity is the major side effect.[11] |
| Mutagenicity | More mutagenic than carboplatin and oxaliplatin at equitoxic concentrations.[13] | Less mutagenic than cisplatin.[13] | Less mutagenic than cisplatin.[13] |
Immunotherapy in Head and Neck Cancer
For certain cancers, such as head and neck squamous cell carcinoma (HNSCC), immunotherapy has emerged as a significant alternative or adjunct to traditional chemotherapy.
| Therapy | Mechanism of Action | Efficacy in HNSCC |
| Cisplatin | DNA cross-linking leading to apoptosis. | Standard of care, often in combination with radiation. |
| Cetuximab | Monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR). | Approved for HNSCC, but only effective in a subset of patients (10-20%).[6] Can be used in patients who cannot tolerate cisplatin.[14] |
| Pembrolizumab/Nivolumab | Immune checkpoint inhibitors (anti-PD-1 antibodies) that enhance the body's immune response against cancer cells. | Approved for recurrent or metastatic HNSCC. Clinical trials have shown improved overall survival in certain patient populations compared to standard chemotherapy.[8][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][16]
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cisplatin (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture dish. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[7]
DNA Damage Response: Western Blotting
Western blotting can be used to detect the phosphorylation of proteins involved in the DNA damage response, such as H2AX (γH2AX) and ATM.
Materials:
-
Treated and untreated cells
-
RIPA buffer (or other lysis buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-γH2AX, anti-p-ATM)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Caption: Experimental workflow for determining IC50 using the MTT assay.
References
- 1. researchhub.com [researchhub.com]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. A Review of Immunotherapy for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. JCI - Immunotherapeutic strategies in head and neck cancer: challenges and opportunities [jci.org]
- 15. oralcancernews.org [oralcancernews.org]
- 16. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Lysine Acetylsalicylate and Other NSAIDs in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of lysine acetylsalicylate versus other common nonsteroidal anti-inflammatory drugs (NSAIDs) in established in vivo pain models. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection of analgesic agents for preclinical studies.
Mechanism of Action: The Cyclooxygenase Pathway
Nonsteroidal anti-inflammatory drugs (NSAIDs), including lysine acetylsalicylate, primarily exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4][5] Lysine acetylsalicylate, a soluble salt of acetylsalicylic acid (aspirin), irreversibly inhibits both COX-1 and COX-2, thereby reducing prostaglandin synthesis.[6] The inhibition of COX-2 is largely responsible for the analgesic and anti-inflammatory effects of NSAIDs, while the inhibition of the constitutively expressed COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.[1][2]
References
- 1. NSAIDs for pain relief - WebMD [webmd.com]
- 2. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 5. How do NSAID pain relievers work? | ClinicalKeyAI [elsevier.com]
- 6. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]
Aspisol vs. Ibuprofen: A Comparative Analysis of Induced Gene Expression Changes
For Immediate Release
This guide provides a comparative analysis of the gene expression changes induced by Aspisol (Acetylsalicylic Acid and Glycine) and ibuprofen. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to facilitate further research and development.
Executive Summary
Comparative Gene Expression Data
The following tables summarize the key gene expression changes reported in studies on ibuprofen and aspirin (the active NSAID in this compound). It is crucial to note that the experimental conditions, such as cell types and stimuli, differ between the studies, which will influence the observed gene expression profiles.
Table 1: Summary of Gene Expression Changes Induced by Ibuprofen
Data synthesized from a study on primary chondrocytes from osteoarthritis (OA) patients, under inflammatory conditions induced by interleukin-1β (IL-1β)[1][2][3].
| Gene | Regulation | Fold Change | Function |
| Upregulated by Ibuprofen | |||
| PPARG | Upregulated | >1.5 | Anti-inflammatory, regulates fatty acid storage and glucose metabolism |
| PPARGC1B | Upregulated | >1.5 | Coactivator for PPARG |
| IL10RA | Upregulated | >1.5 | Receptor for the anti-inflammatory cytokine IL-10 |
| 51 genes in total | Upregulated | >1.5 | Includes anti-inflammatory factors and genes related to cell adhesion |
| Downregulated by Ibuprofen | |||
| IL6 | Downregulated | < -1.5 | Pro-inflammatory cytokine |
| IL23A | Downregulated | < -1.5 | Pro-inflammatory cytokine |
| ICAM3 | Downregulated | Not specified | Cell adhesion molecule, inflammation-related[4] |
| TRAF6 | Downregulated | Not specified | Signal transducer in the NF-κB pathway[4] |
| NFKB1 | Downregulated | Not specified | Transcription factor central to inflammatory responses[4] |
| SOX2 | Downregulated | Not specified | Transcription factor involved in stemness[4] |
| OCT4 | Downregulated | Not specified | Transcription factor involved in stemness[4] |
| 42 genes in total | Downregulated | < -1.5 | Includes several mediators of inflammation |
Table 2: Summary of Gene Expression Changes Induced by Aspirin (Active Component of this compound)
Data collated from studies on various cell types, including megakaryocytes, platelets, and colon organoids.
| Gene | Regulation | Cell Type/Condition | Function |
| Upregulated by Aspirin | |||
| MRP4 (ABCC4) | Upregulated | Megakaryocytes / Platelets | Transporter protein, may reduce aspirin's action[5][6] |
| PPARα | Upregulated | Megakaryocytes / Platelets | Nuclear receptor involved in MRP4 regulation[5][6] |
| Downregulated by Aspirin | |||
| IL-4 | Downregulated | CD4+ T cells | Cytokine involved in allergic responses and immune regulation[7] |
| TRABD2A | Downregulated | Colon Organoids | Negative regulator of Wnt signaling[8] |
| EGFR | Hub of downregulated module | Colon Organoids | Receptor tyrosine kinase involved in cell growth[8] |
Experimental Protocols
Ibuprofen Gene Expression Analysis in Chondrocytes[1][2][3]
-
Cell Source: Primary chondrocytes were isolated from cartilage samples of osteoarthritis (OA) patients undergoing knee replacement surgery.
-
Culture Conditions: Chondrocytes were cultured and treated with ibuprofen. To simulate inflammatory conditions, cells were exposed to the OA-related cytokine interleukin-1β (IL-1β).
-
Gene Expression Analysis: Total mRNA was extracted and sequenced using RNA-Seq. Differentially expressed genes were identified with edgeR using pairwise comparisons.
-
Pathway Analysis: Functional analysis of differentially expressed genes was performed using Ingenuity Pathway Analysis (IPA).
Aspirin Gene Expression Analysis in Megakaryocytes and Platelets[5][6]
-
Cell Source: A human megakaryoblastic cell line (DAMI) and primary human megakaryocytes derived from hematopoietic progenitor cells were used. In vivo data was from platelets of healthy volunteers.
-
Treatment: Cells were treated in vitro with aspirin. For the in vivo component, volunteers were administered aspirin for 15 days.
-
Gene Expression Analysis: mRNA levels of specific genes like MRP4 and PPARα were quantified.
-
Protein Analysis: Protein expression of MRP4 was also assessed in platelets.
Aspirin Gene Expression Analysis in Colon Organoids[8]
-
Cell Source: Colon organoids were derived from normal mucosal biopsies of 38 healthy individuals.
-
Treatment: Organoids were treated with 50µM aspirin or a vehicle control for 72 hours.
-
Gene Expression Analysis: Bulk RNA-sequencing was performed. Differentially expressed genes were identified using DESeq2.
-
Bioinformatic Analysis: Cellular composition was determined using CIBERSORTx, and weighted gene co-expression network analysis (WGCNA) was used to identify modules of co-expressed genes.
Signaling Pathways and Experimental Workflow
Ibuprofen's Effect on Inflammatory Signaling
Under inflammatory conditions, ibuprofen appears to shift the transcriptomic landscape of chondrocytes towards an anti-inflammatory phenotype. It downregulates key pro-inflammatory mediators while upregulating anti-inflammatory factors. This suggests a modulatory effect on several inflammation-related pathways.
Caption: Ibuprofen's impact on gene expression in inflamed chondrocytes.
Aspirin's Influence on Gene Expression in Platelet Precursors
Aspirin has been shown to modulate gene expression in megakaryocytes, the precursor cells to platelets. This can lead to changes in the protein composition of circulating platelets, potentially affecting their function and response to aspirin itself.
Caption: Aspirin-induced gene expression changes in megakaryocytes.
General Experimental Workflow for Transcriptomic Analysis
The workflow for analyzing drug-induced gene expression changes generally follows a standard procedure from sample collection to data analysis.
Caption: A typical workflow for studying drug effects on the transcriptome.
Conclusion
While both this compound (aspirin) and ibuprofen are COX inhibitors, their effects on gene expression are complex and context-dependent. Ibuprofen demonstrates a clear anti-inflammatory effect at the transcriptomic level in joint cells, potentially contributing to its efficacy in conditions like osteoarthritis[3]. Aspirin's effects have been noted in various cell types, including an interesting feedback loop in platelets that may modulate its own activity, and potential chemopreventive actions in the colon through pathways like Wnt signaling[5][6][8].
This comparative guide highlights the distinct transcriptomic signatures of these two common NSAIDs. The provided data and protocols offer a foundation for researchers to explore these differences further, potentially leading to more targeted therapeutic strategies and a better understanding of the broader biological impacts of these drugs.
References
- 1. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rmdopen.bmj.com [rmdopen.bmj.com]
- 4. Ibuprofen mediates histone modification to diminish cancer cell stemness properties via a COX2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin influences megakaryocytic gene expression leading to up-regulation of multidrug resistance protein-4 in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin influences megakaryocytic gene expression leading to up-regulation of multidrug resistance protein-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of interleukin-4 gene expression in human T cells by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome-wide in vitro effects of aspirin on patient-derived normal colon organoids: Impact of aspirin on colon epithelial transcription - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of Aspisol Using In Vivo Xenograft Models: A Comparative Guide
This guide provides an objective comparison of the anti-tumor effects of Aspisol, a non-selective cyclooxygenase (COX) inhibitor, in in vivo xenograft models. The performance of this compound is compared with other alternatives, supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential as an anti-cancer agent.
Comparative Efficacy of this compound in Breast Cancer Xenograft Model
Studies have demonstrated that this compound effectively inhibits tumor growth and induces apoptosis in a breast cancer xenograft model.[1][2] The following table summarizes the in vivo efficacy of this compound compared to a vehicle control and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Apoptosis Index (%) | Key Molecular Changes |
| Vehicle Control | - | Undisclosed | ~5% | - |
| This compound | 300 mg/kg | Significantly Reduced | 9% | ↓ COX-2, ↓ bcl-2, ↑ caspase-3, ↑ bax |
| 5-FU | 10 mg/kg | Significantly Reduced | Not Reported | Not Reported |
Data extracted from a study utilizing mammary adenocarcinoma cells subcutaneously implanted in C3H mice.[2]
Molecular Mechanism of this compound's Anti-Tumor Activity
This compound's anti-tumor effects are attributed to its ability to induce apoptosis through the modulation of key signaling proteins. The proposed mechanism involves the downregulation of anti-apoptotic factors and the upregulation of pro-apoptotic proteins.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
In Vivo Xenograft Model
A standard protocol for establishing a breast cancer xenograft model is as follows:
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]
-
Animal Model: Female athymic nude mice or C3H mice (4-6 weeks old) are used.[2]
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 0.1 mL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound (e.g., 300 mg/kg), vehicle control, or other comparative agents are administered daily via oral gavage or intraperitoneal injection.[2]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis.
TUNEL Assay for Apoptosis Detection
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptosis in tumor tissues.
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations.
-
Permeabilization: Sections are incubated with Proteinase K to retrieve antigenic sites.
-
TUNEL Staining: The In Situ Cell Death Detection Kit (Roche) is used according to the manufacturer's instructions. This involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Counterstaining and Visualization: Nuclei are counterstained with DAPI. The sections are then visualized under a fluorescence microscope. Apoptotic cells will show green fluorescence.
-
Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive cells out of the total number of cells in multiple high-power fields.
Western Blot Analysis
Western blotting is employed to determine the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against COX-2, bcl-2, bax, caspase-3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Comparison with Other Anti-Tumor Agents
While direct comparative studies of this compound with a wide range of anti-cancer drugs in the same xenograft model are limited, its efficacy can be contextualized by comparing it to historical data for other agents in similar breast cancer models. For instance, aspirin, the parent compound of this compound, has been shown to inhibit tumor growth in various xenograft models, including hepatocellular carcinoma.[3][4] The anti-tumor effects of aspirin are often attributed to its inhibition of the COX enzyme, modulation of apoptotic pathways, and interference with angiogenesis.[5][6]
It is important to note that the efficacy of any anti-tumor agent can vary significantly depending on the specific cancer cell line, the animal model used, and the treatment regimen. Therefore, direct, head-to-head comparative studies are essential for a definitive assessment of this compound's therapeutic potential relative to current standard-of-care treatments.
Conclusion
In vivo data from a breast cancer xenograft model demonstrates that this compound significantly inhibits tumor growth and induces apoptosis.[1][2] The mechanism of action appears to be mediated through the regulation of key apoptotic proteins, including COX-2, bcl-2, bax, and caspase-3.[1] While these findings are promising, further comparative studies against a broader range of established anti-cancer agents are warranted to fully elucidate the therapeutic potential of this compound in oncology. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. This compound inhibits tumor growth and induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. exp-oncology.com.ua [exp-oncology.com.ua]
- 3. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspirin and cancer: biological mechanisms and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Aspisol vs. Standard Aspirin: A Comparative Analysis of COX Inhibition Speed
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the speed of cyclooxygenase (COX) inhibition between Aspisol and standard aspirin. The following analysis is based on available pharmacokinetic and pharmacodynamic data to assist researchers and drug development professionals in understanding the nuances of these two formulations.
Executive Summary
The primary determinant of the onset of COX inhibition by aspirin is the rate at which acetylsalicylic acid (ASA) is absorbed into the bloodstream. Formulations that allow for faster absorption of ASA are expected to exhibit a more rapid inhibition of COX enzymes. This compound, a formulation of aspirin combined with an amino acid (either lysine or glycine), is designed to enhance solubility and potentially accelerate absorption compared to standard aspirin tablets.
Clinical data suggests that soluble forms of aspirin, such as lysine acetylsalicylate, lead to a significantly faster attainment of peak plasma concentrations of ASA compared to standard oral aspirin tablets. This accelerated absorption profile translates to a more rapid onset of platelet inhibition, a key marker of COX-1 activity. While direct comparative studies on the speed of COX inhibition for oral aspirin-glycine formulations are limited, pharmacokinetic data suggests that the addition of glycine does not significantly alter the absorption kinetics of ASA. Therefore, the speed of COX inhibition for an oral aspirin-glycine formulation would likely be comparable to that of standard aspirin, contingent on the tablet's dissolution properties.
Data Presentation: Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters of acetylsalicylic acid (ASA) following the oral administration of D,L-lysine-monoacetylsalicylate (a formulation similar to this compound) and standard aspirin. A lower Tmax indicates a faster rate of absorption.
| Parameter | Oral D,L-lysine-monoacetylsalicylate (500 mg) | Standard Oral Aspirin (500 mg) |
| Peak Serum ASA Concentration (Cmax) | 6.8 mg/L | 2.7 mg/L |
| Time to Peak Serum ASA Concentration (Tmax) | 14.2 minutes | 38.0 minutes |
| Absolute Bioavailability | 75.4% | 63.4% |
Data from a study comparing the pharmacokinetics of single doses of 500 mg of D,L-lysine-monoacetylsalicylate and 500 mg of acetylsalicylic acid in healthy volunteers.[1]
Experimental Protocols
Pharmacokinetic Analysis of Acetylsalicylic Acid
Objective: To determine the rate and extent of absorption of acetylsalicylic acid (ASA) from different oral formulations.
Methodology:
-
Study Design: A randomized, crossover study in healthy volunteers is a standard design.[1][2]
-
Drug Administration: Subjects receive a single oral dose of the test formulation (e.g., this compound) and the reference formulation (standard aspirin) with a washout period between administrations.[1][2]
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 5, 10, 15, 20, 30, 45, 60, 90, 120, 180, 240 minutes).[1]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant and an esterase inhibitor (e.g., physostigmine sulfate) to prevent the ex vivo hydrolysis of ASA to salicylic acid.[3] Plasma is separated by centrifugation.
-
Analytical Method: Plasma concentrations of ASA and its major metabolite, salicylic acid, are quantified using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Pharmacokinetic Parameters: Key parameters including Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated from the plasma concentration-time profiles.[1][2]
Pharmacodynamic Analysis of COX-1 Inhibition (Thromboxane B2 Measurement)
Objective: To assess the speed and extent of COX-1 inhibition by measuring the production of its downstream product, thromboxane A2 (measured as its stable metabolite, thromboxane B2).
Methodology:
-
Study Design: Similar to the pharmacokinetic study, a randomized, crossover design in healthy volunteers is employed.
-
Drug Administration: Subjects receive a single oral dose of the test and reference aspirin formulations.
-
Blood Sampling: Whole blood is collected at baseline and at various time points after drug administration.
-
Sample Processing for Serum Thromboxane B2 (TXB2):
-
Analytical Method: Serum TXB2 levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[4][6][7]
-
Data Analysis: The percentage inhibition of TXB2 production at each time point is calculated relative to the baseline (pre-dose) value.
Mandatory Visualization
Signaling Pathway of Aspirin's Inhibition of COX-1
Caption: Aspirin's irreversible inhibition of COX-1.
Experimental Workflow for Comparing COX Inhibition Speed
Caption: Crossover study workflow for comparing COX inhibition.
References
- 1. [Pharmacokinetics after oral and intravenous administration of d,l-monolysine acetylsalicylate and an oral dose of acetylsalicylic acid in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of influence of glycine on the single dose pharmacokinetics of acetylsalicylic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioimmunoassay measurement of thromboxane B2 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Thromboxane B2 ELISA Kit (EEL061) - Invitrogen [thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Aspisol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Aspisol, also known as DL-Lysine Acetylsalicylate. Adherence to these guidelines will help mitigate risks, ensure regulatory compliance, and build a culture of safety within your institution.
This compound is harmful if swallowed and requires careful handling to prevent accidental exposure.[1] The following procedures are designed to provide clear, actionable steps for the safe management and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the immediate safety and handling requirements for this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when handling this product.[1] After handling, wash hands and any exposed skin thoroughly.[1][3]
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for disposing of this compound waste in a laboratory setting.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound with its chemical name (DL-Lysine Acetylsalicylate) and appropriate hazard warnings.
-
Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[2]
-
-
Container Management:
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container, minimizing the creation of dust.
-
For spills, use personal protective equipment and collect the material into a labeled container for disposal.[1]
-
-
Storage:
-
Final Disposal:
-
This compound waste must be disposed of as hazardous chemical waste. Never dispose of it down the drain or in the regular trash.[2][4]
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]
-
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | DL-Lysine Acetylsalicylate | [1] |
| CAS Number | 62952-06-1 | [1] |
| Molecular Formula | C15H22N2O6 | [1] |
| Molecular Weight | 326.34 g/mol | [5] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from initial handling to final disposal.
Regulatory Framework
The disposal of chemical waste in laboratories is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6] In the United States, the Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste.[4][6] Academic laboratories may have the option to operate under the EPA's Subpart K regulations, which provide alternative requirements for managing hazardous waste in these settings.[7] It is essential to consult your institution's specific Chemical Hygiene Plan and EHS guidelines to ensure full compliance with all applicable regulations.
References
Personal protective equipment for handling Aspisol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal methods for Aspisol (DL-Lysine Acetylsalicylic Acid). Adherence to these protocols is critical to mitigate risks and ensure a safe working environment.
This compound, a salt of acetylsalicylic acid and lysine, is classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3] The primary hazards are associated with the acetylsalicylic acid component.[3][4] DL-Lysine, the other component, is not classified as a hazardous substance. Therefore, the following safety precautions are largely based on the properties of acetylsalicylic acid.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side-shields or chemical safety goggles conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][5] |
| Respiratory Protection | Respirator | For operations that may generate dust, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask or a full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended.[1][4] |
| Body Protection | Lab Coat/Protective Clothing | A standard lab coat or protective clothing should be worn to prevent skin contact.[1][4] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[1][2][3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the substance.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][4] |
| Skin Contact | In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Eye Contact | In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][5] |
Accidental Release: In case of a spill, avoid generating dust.[1][2] Wear appropriate PPE, including respiratory protection.[2][4] Carefully sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of waste this compound in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.[1][2]
-
Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1][5]
-
Empty containers should be treated as hazardous waste and disposed of accordingly.[1]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
